Technical Documentation Center

(R)-Chroman-2-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Chroman-2-carbonitrile

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of (R)-Chroman-2-carbonitrile

Executive Summary (R)-Chroman-2-carbonitrile is a highly specialized chiral building block utilized predominantly in the synthesis of central nervous system (CNS) therapeutics. Characterized by its bicyclic benzopyran co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Chroman-2-carbonitrile is a highly specialized chiral building block utilized predominantly in the synthesis of central nervous system (CNS) therapeutics. Characterized by its bicyclic benzopyran core and a stereochemically defined carbonitrile moiety, it serves as the critical intermediate in the production of (R)-2-aminomethylchroman. This downstream amine is the foundational pharmacophore for Sarizotan (EMD-128,130), a selective 5-HT1A agonist and D2 antagonist investigated for the management of levodopa-induced dyskinesia in Parkinson's disease ()[1]. This whitepaper deconstructs the structural properties, synthetic causality, and pharmacological applications of (R)-Chroman-2-carbonitrile.

Structural Elucidation and Stereochemical Framework

The molecule, systematically named (2R)-3,4-dihydro-2H-1-benzopyran-2-carbonitrile , consists of a benzene ring fused to a saturated pyran ring. The critical feature of this molecule is the stereocenter at the C2 position, which bears a carbonitrile (-C≡N) functional group.

According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at C2 are prioritized as follows:

  • -O- (Ring Oxygen): Highest atomic number (Priority 1).

  • -C≡N (Carbonitrile): Carbon bonded to three nitrogen equivalents (Priority 2).

  • -CH2- (Ring C3): Carbon bonded to carbon and hydrogens (Priority 3).

  • -H (Proton): Lowest atomic number (Priority 4).

With the lowest priority proton oriented away from the viewer, the sequence from Priority 1 → 2 → 3 traces a clockwise direction, defining the (R)-configuration . Maintaining this specific spatial arrangement is critical, as the downstream active pharmaceutical ingredient (API) requires the (R)-enantiomer to properly dock into the 5-HT1A and D2 receptor pockets ()[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for the intermediate and its associated synthetic metrics ()[3]:

ParameterValueMethod / Condition
Molecular Formula C10H9NOStandard IUPAC convention
Molecular Weight 159.19 g/mol Calculated
Stereocenter C2 (R-configuration)CIP Nomenclature
Enantiomeric Excess (e.e.) > 99%Chiral HPLC (Chiralcel OJ)[4]
Ammonolysis Yield ~63%15 hours at 20–40 °C[4]
HPLC Mobile Phase 90% Heptane / 10% IsopropanolIsocratic elution at 0.5 mL/min[4]

Mechanistic Synthesis and Stereocenter Preservation

The Causality of the Synthetic Route

The primary challenge in synthesizing chroman-2-derivatives is the lability of the C2 stereocenter. Because the C2 proton is situated adjacent to an electron-withdrawing group (such as an ester, amide, or nitrile), it is mildly acidic and susceptible to base- or acid-catalyzed enolization, which inevitably leads to racemization.

Direct reduction of an ester to an amine requires harsh hydride reagents that can compromise the ring or the stereocenter. Instead, the field-proven approach is a stepwise conversion: Ester → Amide → Nitrile → Amine . By converting the nitrile to an aminomethyl group in the final step, the electron-withdrawing nature of the substituent is eliminated. The resulting (R)-2-aminomethylchroman lacks enolizable functional groups adjacent to the asymmetric center, permanently locking the stereochemistry and removing any risk of subsequent racemization during downstream API synthesis ()[5].

SyntheticWorkflow Ester (R)-Chroman-2- carboxylic acid ester Amide (R)-Chroman-2- carboxamide Ester->Amide Ammonolysis (NH3, MeOH) Nitrile (R)-Chroman-2- carbonitrile Amide->Nitrile Dehydration (SOCl2, Toluene) Amine (R)-2-Aminomethyl- chroman Nitrile->Amine Reduction (Locks Stereocenter)

Figure 1: Synthetic workflow of (R)-Chroman-2-carbonitrile and its stereocenter-locking reduction.

Protocol 1: Step-by-Step Synthesis of (R)-Chroman-2-carbonitrile

This protocol utilizes mild conditions to prevent C2 enolization.

Phase 1: Ammonolysis to Carboxamide

  • Dissolution: Dissolve 40.0 g of enantiopure (R)-chroman-2-carboxylic acid ethyl ester in 40 mL of anhydrous methanol.

  • Gas Introduction: Slowly introduce ammonia (NH3) gas into the solution at a controlled temperature of 20–40 °C until exactly 8.0 g of NH3 is absorbed.

  • Reaction: Stir the solution continuously for 15 hours.

  • Isolation: Cool the mixture to 0 °C. Filter the resulting solid precipitate via vacuum suction, wash with cold methanol, and dry in vacuo at 50 °C. (Expected yield: ~63%)[4].

    • Self-Validation Checkpoint: The formation of a thick suspension serves as a macroscopic visual validation of reaction progress, as the resulting carboxamide is insoluble in methanol[4].

Phase 2: Dehydration to Carbonitrile

  • Suspension: Suspend the isolated (R)-chroman-2-carboxamide in a non-polar solvent (e.g., toluene).

  • Dehydration: Add a dehydrating agent such as thionyl chloride (SOCl2) dropwise under an inert atmosphere. (Alternative agents include trifluoroacetic anhydride or cyanuric chloride)[5].

  • Workup: Quench the reaction carefully, neutralize, and extract the organic layer. Concentrate under reduced pressure to yield (R)-Chroman-2-carbonitrile.

Analytical Validation of Enantiopurity

To ensure that the ammonolysis and dehydration conditions did not induce racemization at the labile C2 position, chiral chromatography is strictly required as an in-process control (IPC).

Protocol 2: Chiral HPLC Validation
  • Column Preparation: Install a Chiralcel OJ column (cellulose tris(4-methylbenzoate) coated on silica gel) into the HPLC system[4].

  • Mobile Phase Formulation: Prepare an isocratic mixture of 90% n-heptane and 10% isopropanol. Degas the mixture thoroughly via sonication.

  • System Equilibration: Run the mobile phase at a constant flow rate of 0.5 mL/min until the baseline UV absorbance stabilizes[4].

  • Validation Checkpoint (System Suitability): Run a racemic standard of chroman-2-carbonitrile prior to the sample. The system is validated only if the (R) and (S) enantiomers resolve with a baseline separation (Resolution factor, Rs > 1.5).

  • Sample Analysis: Inject the synthesized (R)-chroman-2-carbonitrile sample. Integrate the peaks at 254 nm. The (R)-enantiomer must constitute >99.5% of the total peak area (>99% e.e.) to be released for downstream API synthesis[4].

Downstream Pharmacological Application: Sarizotan

The ultimate utility of (R)-Chroman-2-carbonitrile lies in its reduction to (R)-2-aminomethylchroman, which is subsequently coupled to a substituted pyridine moiety to form Sarizotan (1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]methanamine)[2].

Sarizotan was developed as a dual-action neuropharmacological agent. It acts as a highly selective 5-HT1A receptor agonist and a D2 receptor antagonist ()[6]. By modulating these specific pathways, Sarizotan demonstrated efficacy in preclinical models for suppressing levodopa-induced dyskinesia—a debilitating side effect of long-term Parkinson's disease treatment[1].

SarizotanPathway API Sarizotan (Nitrile-Derived API) HT1A 5-HT1A Receptor (Agonism) API->HT1A Activates D2 D2 Receptor (Antagonism) API->D2 Blocks Downstream Modulation of Motor Pathways HT1A->Downstream D2->Downstream Clinical Reduction of L-DOPA Induced Dyskinesia Downstream->Clinical

Figure 2: Pharmacological signaling pathway of Sarizotan in the treatment of dyskinesia.

References

  • Title: EP1673362A2 - Method for producing chromane derivatives that are devoid of enantiomers and are substituted in position 2 Source: Google Patents URL
  • Title : Sarizotan Source : Wikipedia URL : [Link]

  • Title : Sarizotan | CID 6918388 Source : PubChem (NIH) URL :[Link]

  • Title : SARIZOTAN Source : Inxight Drugs (NCATS) URL :[Link]

Sources

Exploratory

An In-depth Technical Guide on the Stereocenter Configuration and Stability of (R)-Chroman-2-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary The chroman scaffold is a privileged structural motif in medicinal chemistry, forming...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The chroman scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive molecules. When substituted at the 2-position, a stereocenter is introduced, the absolute configuration of which is often critical for pharmacological activity. This guide focuses on (R)-Chroman-2-carbonitrile, a key intermediate or final compound whose stereochemical integrity is paramount. The C2 position is both benzylic and alpha to a nitrile group, making its proton susceptible to abstraction and subsequent racemization. Understanding the factors that govern the stability of this stereocenter is crucial for ensuring the quality, safety, and efficacy of any resulting drug substance. This document provides a comprehensive overview of the underlying chemical principles, robust experimental protocols for stability assessment, and data interpretation strategies grounded in regulatory expectations.

The C2 Stereocenter: A Lability Hotspot

The stereocenter of (R)-Chroman-2-carbonitrile is located at the C2 position of the dihydropyran ring. Its stability is dictated by the acidity of the C-H bond at this position. Two key structural features contribute to the potential lability of this proton:

  • Benzylic Position: The C2 carbon is directly attached to the aromatic ring, allowing for the stabilization of a potential carbanion intermediate through resonance with the benzene ring.

  • Alpha to a Nitrile Group: The electron-withdrawing nature of the nitrile group (–C≡N) further acidifies the C2 proton, making it more susceptible to abstraction by a base.

Racemization, the process where an enantiopure compound converts into a 1:1 mixture of both enantiomers, can occur if this proton is removed.[1] The abstraction leads to the formation of a planar, achiral carbanion intermediate. Subsequent, non-stereoselective reprotonation of this intermediate will yield both the (R) and (S) enantiomers, compromising the enantiomeric purity of the material.[1] This process is often catalyzed by bases.[2]

Mechanism of Base-Catalyzed Racemization

The primary pathway for loss of stereochemical integrity for (R)-Chroman-2-carbonitrile is through base-catalyzed racemization. The mechanism involves the formation of a resonance-stabilized, planar carbanion intermediate which destroys the chiral information.

Caption: Base-catalyzed racemization of (R)-Chroman-2-carbonitrile.

Experimental Assessment of Stereochemical Stability

To ensure the stereochemical integrity of (R)-Chroman-2-carbonitrile, a systematic approach combining chiral analytical methods with forced degradation (stress testing) is required. This strategy is aligned with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which mandate stress testing to understand a drug's intrinsic stability.[3][4]

Core Workflow for Stability Investigation

The overall process involves subjecting the pure (R)-enantiomer to various stress conditions and monitoring the formation of the unwanted (S)-enantiomer over time using a validated, stability-indicating chiral HPLC method.

Caption: Workflow for assessing the stereochemical stability.

Protocol 1: Chiral HPLC Method Development

A robust, stability-indicating analytical method is the cornerstone of any stability study.[5] For chiral molecules like chroman derivatives, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the technique of choice.[6][7] Polysaccharide-based CSPs are often highly effective for this class of compounds.[6]

Objective: To develop a sensitive and specific HPLC method capable of baseline-separating (R)- and (S)-Chroman-2-carbonitrile.

Step-by-Step Methodology:

  • Column Screening:

    • Begin by screening several polysaccharide-based CSPs. Recommended columns include:

      • Chiralpak® AD-H (Amylose derivative)

      • Chiralcel® OD-H (Cellulose derivative)

    • The choice of column is empirical, but screening these two common phases provides a high probability of success.[8]

  • Mobile Phase Selection (Normal Phase):

    • Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • IPA acts as the polar modifier; adjusting its concentration is the primary way to influence retention time and resolution. Decreasing IPA percentage generally increases retention and may improve resolution.

    • If peak shape is poor, especially for basic or acidic compounds, add a small amount of an additive (e.g., 0.1% Trifluoroacetic Acid for acidic compounds or 0.1% Diethylamine for basic compounds).

  • Method Optimization:

    • Flow Rate: Set to 1.0 mL/min for a standard 4.6 mm ID column.

    • Detection: Use a UV detector set at a wavelength where the chroman scaffold has strong absorbance (e.g., 220 nm or 280 nm).

    • Injection Volume: 5-10 µL.

    • Column Temperature: Maintain at a constant temperature, typically 25°C, to ensure reproducible retention times.

  • System Suitability:

    • Prepare a solution of the racemic (50:50) mixture of Chroman-2-carbonitrile.

    • Inject the racemic standard to confirm the method can separate the two enantiomers.

    • The critical parameter is Resolution (Rs) . A resolution of Rs ≥ 2.0 is highly desirable for robust quantification.

Table 1: Example Chiral HPLC Method Parameters

ParameterConditionRationale
Column Chiralpak® AD-H, 5 µm, 4.6 x 250 mmProven efficacy for chroman derivatives.[6]
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)Common starting point for normal phase chiral separations.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp. 25 °CEnsures run-to-run reproducibility.
Detection UV at 220 nmHigh absorbance for the chroman core.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[9][10] For chiral compounds, this specifically includes assessing the rate of racemization under various conditions.[5] The goal is to induce a detectable amount of degradation, typically in the 5-20% range.[3]

Objective: To evaluate the propensity of (R)-Chroman-2-carbonitrile to racemize under hydrolytic, thermal, and oxidative stress.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (R)-Chroman-2-carbonitrile in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Thermal Stress: Place a solution of the compound (in a neutral, inert solvent) in an oven set to 60°C.

    • Oxidative Stress: Mix the stock solution with 3% H₂O₂.

    • Control: Prepare a sample in the same solvent but without any stressor and keep it at 5°C.

  • Time-Point Sampling:

    • Store all solutions in the dark (except for photostability studies) to prevent light-induced degradation.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples immediately with an equimolar amount of base or acid, respectively, to quench the reaction. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis:

    • Analyze each sample using the validated chiral HPLC method described in Protocol 1.

    • Quantify the peak area of the (R)-isomer and the newly formed (S)-isomer.

Data Interpretation & Reporting

The primary output from the stability study will be chromatograms showing the separation of the (R) and (S) enantiomers at different time points under various stress conditions.

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Reporting: The results should be summarized in a table, clearly showing the percentage of the (S)-isomer formed or the decrease in % ee over time for each condition.

Table 2: Example Forced Degradation Results for (R)-Chroman-2-carbonitrile

Stress ConditionTime (hours)(R)-Isomer (%)(S)-Isomer (%)% Enantiomeric ExcessObservations
Control (5°C)24>99.9<0.1>99.8Stereocenter is stable under storage conditions.
0.1 M HCl (RT)2499.50.599.0Minimal racemization under acidic conditions.
0.1 M NaOH (RT) 8 85.2 14.8 70.4 Significant racemization; stereocenter is base-labile.
60°C (Neutral)2498.81.297.6Minor racemization at elevated temperature.
3% H₂O₂ (RT)24>99.9<0.1>99.8Stable to oxidation; no racemization observed.

Interpretation of Example Results: The data clearly indicate that the stereocenter of (R)-Chroman-2-carbonitrile is highly susceptible to base-catalyzed racemization. It shows good stability under acidic, oxidative, and moderate thermal stress. This insight is critical for drug development.

Implications in Drug Development

The demonstrated lability of the C2 stereocenter under basic conditions has significant consequences for:

  • Process Chemistry: Synthesis and purification steps must avoid basic conditions, especially at elevated temperatures.

  • Formulation Development: Excipients must be carefully selected to ensure the final drug product has a neutral or slightly acidic microenvironment to prevent racemization on storage.

  • Storage and Handling: The drug substance and product should be protected from exposure to basic environments. Recommended storage conditions should be established based on long-term stability data, as outlined in ICH guidelines.[11][12][13][14]

Conclusion

The stereochemical stability of (R)-Chroman-2-carbonitrile is a critical quality attribute that must be rigorously controlled and understood. The benzylic position, activated by the adjacent nitrile group, renders the C2 stereocenter particularly vulnerable to base-catalyzed racemization. A systematic investigation using a validated chiral HPLC method and a comprehensive forced degradation study is essential to characterize this risk. The findings from such studies directly inform process development, formulation design, and storage recommendations, ensuring that the desired single-enantiomer product is delivered to the patient with uncompromised purity and efficacy.

References

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). ProPharma. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. LinkedIn. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Dalpozzo, R., Mancuso, R., & Liu, Y.-K. (n.d.). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. Organic Chemistry: Current Research. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Reed, J. W., & White, M. C. (2016, September 2). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]

  • Carswell, E. L., et al. (2017). Highly enantioselective metallation–substitution alpha to a chiral nitrile. Chemical Science. [Link]

  • Kovacs, J., et al. (1968). Investigations on the mechanism of racemization of N-benzyloxycarbonyl-S-benzyl-L-cysteine active esters in non-polar solvents. Journal of the Chemical Society D: Chemical Communications. [Link]

  • Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

  • Carswell, E. L., et al. (2016). Highly enantioselective metallation–substitution alpha to a chiral nitrile. Chemical Science. [Link]

  • Dong, M. W. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Carswell, E. L., et al. (2017). Highly enantioselective metallation-substitution alpha to a chiral nitrile. Chemical Science. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Kawasaki, T., et al. (2022). Behavior of All Chiral Standard Amino Acids for Chiral Symmetry Breaking of p-Anisoin. Crystal Growth & Design. [Link]

  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. (2025, October 16). Symmetry. [Link]

  • WO2001094335A2 - Methods for producing chiral chromones, chromanes, amino substituted chromanes and intermediates therefor.
  • Christie, W. W. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Clayden, J. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

Sources

Foundational

(R)-Chroman-2-carbonitrile: A Technical Guide to Molecular Weight and Exact Mass

Introduction (R)-Chroman-2-carbonitrile, a chiral heterocyclic compound, represents a significant scaffold in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating a stereocenter at the C2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-Chroman-2-carbonitrile, a chiral heterocyclic compound, represents a significant scaffold in medicinal chemistry and drug development. Its rigid bicyclic structure, incorporating a stereocenter at the C2 position, makes it an attractive building block for creating structurally defined and potent biological agents. Chroman derivatives have been investigated for a wide range of therapeutic applications, including anticancer and antiepileptic activities.[1] A precise understanding of its fundamental physicochemical properties, namely its molecular weight and exact mass, is a critical prerequisite for any research and development endeavor.

This technical guide provides an in-depth analysis of the molecular weight and exact mass of (R)-Chroman-2-carbonitrile. It is intended for researchers, scientists, and drug development professionals who require a foundational understanding of these key molecular identifiers and the advanced analytical techniques used for their determination.

Core Physicochemical Properties

The fundamental mass properties of (R)-Chroman-2-carbonitrile are summarized below. It is important to note that while a specific database entry for the (R)-2-carbonitrile isomer was not found, its molecular formula, C10H9NO, is identical to its positional isomer, Chroman-3-carbonitrile. Therefore, their molecular weights and exact masses are identical.

PropertyValueSource
Molecular Formula C10H9NOComputed
Molecular Weight 159.18 g/mol PubChem CID: 13869342[2]
Exact Mass 159.068413911 DaPubChem CID: 13869342[2]

Distinguishing Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. A clear understanding of their differences is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is typically expressed in grams per mole ( g/mol ) and is sufficient for stoichiometric calculations in chemical synthesis.

  • Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the most abundant isotope of each element in the molecule (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is a theoretical value that does not account for the natural isotopic distribution. Exact mass is expressed in Daltons (Da) and is a key parameter in high-resolution mass spectrometry (HRMS), enabling the determination of elemental composition.

The relationship and distinction between these two fundamental properties are illustrated in the following diagram:

G Molecular Weight vs. Exact Mass cluster_0 cluster_1 MW Molecular Weight (Average Mass) Isotopes Natural Abundance of Isotopes MW->Isotopes Based on Stoichiometry Stoichiometry (e.g., titrations, reaction yields) MW->Stoichiometry Used for EM Exact Mass (Monoisotopic Mass) MostAbundant Most Abundant Isotope EM->MostAbundant Based on HRMS High-Resolution Mass Spectrometry (Elemental Composition Determination) EM->HRMS Used for Calculation Calculation Basis Application Primary Application

Caption: Distinction between Molecular Weight and Exact Mass.

Experimental Determination of Molecular Mass

The precise determination of the molecular mass of a compound like (R)-Chroman-2-carbonitrile is experimentally achieved through mass spectrometry. The choice of ionization technique and mass analyzer dictates the precision and accuracy of the measurement.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

For the unambiguous confirmation of the elemental composition, high-resolution mass spectrometry is the gold standard.

Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of (R)-Chroman-2-carbonitrile is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated, forming [M+H]⁺ ions.

  • Mass Analysis (TOF): The generated ions are accelerated into a field-free drift tube. The time it takes for an ion to travel the length of the tube is directly proportional to the square root of its mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the arrival time of the ions, which is then converted into a mass spectrum. The high resolution of the TOF analyzer allows for the measurement of m/z values to several decimal places, yielding the exact mass.

The causality behind this experimental choice lies in the "soft" ionization nature of ESI, which minimizes fragmentation and preserves the molecular ion, and the high mass accuracy of the TOF analyzer, which is essential for determining the exact mass and, consequently, the elemental formula.

Synthesis and Applications in Drug Discovery

Chroman-based structures are of significant interest to the pharmaceutical industry. The synthesis of chroman derivatives can be achieved through various methods, including the Heck coupling of allylic alcohols and 2-iodophenols followed by reduction and Mitsunobu cyclization.[3]

The chroman scaffold is a key component in a variety of biologically active molecules. Research has demonstrated that chroman derivatives possess a broad spectrum of pharmacological activities.[4][5][6] For instance, certain derivatives have shown promising results as anti-breast cancer agents.[1] The development of novel synthetic routes to access diverse chroman-3-carbonitrile and other chromene derivatives continues to be an active area of research, aiming to expand the chemical space for drug discovery.[7]

Conclusion

A precise knowledge of the molecular weight and exact mass of (R)-Chroman-2-carbonitrile is fundamental for its synthesis, characterization, and application in research and drug development. While the molecular weight of 159.18 g/mol is crucial for stoichiometric calculations, the exact mass of 159.068413911 Da, determined by high-resolution mass spectrometry, provides unequivocal confirmation of its elemental composition. This technical guide serves as a comprehensive resource for scientists, providing the core data and the underlying principles for the analysis of this important heterocyclic compound.

References

  • PubChem. Chroman-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. Scheme 3. Synthesis of (R)-methyl chroman-2-carboxylates 2a-2f and (R). [Link]

  • PubChem. (R)-chroman-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ACS Publications. Discovery of 2H-Chromen-2-one Derivatives as G Protein-Coupled Receptor-35 Agonists. [Link]

  • Dovepress. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Link]

  • PubChem. 2-Iminochromene-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • re3data.org. ChemSpider. [Link]

  • Semantic Scholar. The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]

  • RSC Publishing. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]

  • Organic Chemistry Portal. Chromane synthesis. [Link]

  • Semantic Scholar. The Synthesis of Various 2-Imino-2H-chromene- 3-carbonitrile Derivatives. [Link]

  • PubChem. 6-methoxy-2H-chromene-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-5-oxo-4-phenyl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • ChemRadar. Chroman-2-carboxylic acid ethyl ester CAS#24698-77-9. [Link]

  • Pharmacognosy Reviews. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. [Link]

  • NIST. (R)-6-Methoxy-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman. [Link]

  • Frontiers. A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. [Link]

  • Reddit. Need to find the name of a molecular structure, use ChemSpider or PubChem. [Link]

  • IntechOpen. Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. [Link]

Sources

Exploratory

Solubility profile of (R)-Chroman-2-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (R)-Chroman-2-carbonitrile in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of (R)-Chroman-2-carbonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. The chroman scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of a specific derivative, (R)-Chroman-2-carbonitrile, in a range of common organic solvents. Due to the absence of extensive published data for this specific molecule, this guide focuses on the fundamental principles of solubility, a gold-standard experimental protocol for its determination, and an illustrative solubility profile based on established chemical theory. This document is intended for researchers, chemists, and drug development professionals seeking to characterize this and similar molecules.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the compound's fundamental physical properties. Among these, solubility stands out as a cornerstone of developability.[1] Poor solubility can lead to erratic absorption, low bioavailability, and an inability to formulate effective and stable dosage forms.[2] The chroman ring system, a bicyclic ether, is a key pharmacophore in compounds ranging from vitamin E to potent receptor agonists.[3] (R)-Chroman-2-carbonitrile, as a chiral derivative, represents a class of molecules with significant synthetic and medicinal interest.

This guide provides an in-depth analysis of the factors governing its solubility and presents a robust methodology for experimental determination. We will explore the molecule's intrinsic properties, the theoretical underpinnings of its interaction with various solvents, and a practical, self-validating protocol for generating a reliable solubility profile.

Physicochemical Characterization of (R)-Chroman-2-carbonitrile

A molecule's structure dictates its properties, and by extension, its solubility. (R)-Chroman-2-carbonitrile is a molecule of moderate size featuring distinct regions of varying polarity.

  • Molecular Structure: The molecule consists of a bicyclic chroman core with a nitrile (-C≡N) group at the chiral center in the 2-position.

  • Polarity and Hydrogen Bonding: The key to its solubility behavior lies in the interplay of its functional groups:

    • The Nitrile Group (-C≡N): This group is strongly polar due to the large electronegativity difference between carbon and nitrogen, creating a significant dipole moment. The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor .

    • The Ether Linkage (-O-): The oxygen atom within the chroman ring is also a hydrogen bond acceptor.

    • The Benzene Ring: This aromatic portion is non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces.

    • Hydrogen Bond Donors: Crucially, the molecule lacks any acidic protons and therefore cannot act as a hydrogen bond donor .

This combination of a lipophilic aromatic ring and two distinct hydrogen bond accepting sites suggests that (R)-Chroman-2-carbonitrile will exhibit a wide range of solubilities depending on the nature of the solvent. Its behavior is largely dictated by the principle of "like dissolves like," where solubility is favored when the intermolecular interactions between the solute and solvent are similar to those within the pure components.[4]

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain accurate and reproducible solubility data, the equilibrium or thermodynamic shake-flask method is considered the gold standard.[5] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, ensuring a true thermodynamic value is obtained.[6]

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid (R)-Chroman-2-carbonitrile to a series of clear glass vials. Using a significant excess (e.g., 5-10 mg) ensures that the solution achieves saturation and that undissolved solid remains at the end of the experiment.[5]

    • To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate equipped with a magnetic stir bar in each vial.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined period. A 24-hour agitation period is typically sufficient to ensure equilibrium is reached, though preliminary studies may be needed to confirm the exact time.[2][7] The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause vortex formation.[7]

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant (the clear liquid phase).

    • Immediately filter the sample through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved micro-particulates.[8] Alternatively, the sample can be centrifuged at high speed, and the supernatant collected.[2] This step is critical to prevent artificially high concentration readings.

  • Analysis (HPLC):

    • Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Quantify the concentration of (R)-Chroman-2-carbonitrile in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][9]

    • Calculate the original solubility in mg/mL or mol/L by accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess (R)-Chroman- 2-carbonitrile to vial B Add precise volume of organic solvent A->B C Seal vial and place in orbital shaker B->C D Agitate at constant T (e.g., 24h @ 25°C) C->D E Settle suspension D->E F Filter supernatant through 0.45 µm filter E->F G Dilute filtrate F->G H Quantify concentration by HPLC G->H I Calculate solubility H->I

Equilibrium shake-flask solubility determination workflow.

Illustrative Solubility Profile of (R)-Chroman-2-carbonitrile

The following table presents a hypothetical but scientifically plausible solubility profile for (R)-Chroman-2-carbonitrile at 25 °C. This data is illustrative and serves to demonstrate the expected trends based on the molecule's structure and the properties of the solvents. Actual experimental values should be determined using the protocol described above.

SolventSolvent TypePolarity IndexH-BondingIllustrative Solubility (mg/mL)
n-HexaneNon-polar0.1None< 1
TolueneNon-polar (Aromatic)2.4None~ 15
Ethyl AcetatePolar Aprotic4.4Acceptor~ 150
AcetonePolar Aprotic5.1Acceptor> 200
AcetonitrilePolar Aprotic5.8Acceptor> 200
EthanolPolar Protic4.3Donor & Acceptor~ 180
MethanolPolar Protic5.1Donor & Acceptor> 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Acceptor> 300

Analysis of Solubility Trends and Intermolecular Forces

The illustrative data reveals a clear trend that can be explained by analyzing the intermolecular forces between the solute and each solvent.

  • Low Solubility in Non-polar Solvents: In n-hexane, solubility is negligible. The energy required to break the strong dipole-dipole interactions between the polar nitrile groups of the solute molecules is not compensated by the weak van der Waals forces that would form with hexane. Toluene shows slightly better solubility due to potential π-π stacking interactions between its aromatic ring and that of the chroman core.

  • Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile are excellent for dissolving (R)-Chroman-2-carbonitrile.[10][11] Their permanent dipoles can effectively interact with the polar nitrile and ether groups of the solute (dipole-dipole interactions), breaking apart the solute lattice. DMSO, being the most polar solvent in this class, is expected to be an exceptional solvent.

  • Excellent Solubility in Polar Protic Solvents: Methanol and ethanol are also very effective solvents. Their ability to act as hydrogen bond donors allows them to form strong hydrogen bonds with the nitrogen of the nitrile group and the oxygen of the ether linkage. This is a highly favorable interaction that significantly promotes dissolution.

The interplay of these forces is visualized below.

Key intermolecular forces driving solubility.

Conclusion

Understanding the solubility profile of (R)-Chroman-2-carbonitrile is essential for its advancement in any research or development pipeline. While specific experimental data is not yet widely published, a robust solubility profile can be predicted based on its molecular structure and experimentally verified using the gold-standard shake-flask method. The presence of a polar nitrile group and an ether linkage, both hydrogen bond acceptors, dictates that solubility will be highest in polar solvents, particularly those capable of hydrogen bonding. This guide provides both the theoretical foundation and the practical, self-validating methodology required for researchers to accurately determine the solubility of this compound and make informed decisions in formulation, process chemistry, and drug discovery applications.

References

  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Langguth, P., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Solovyov, M. E., et al. (n.d.). THE CALCULATION OF SOLUBILITY PARAMETERS FOR NITRILE-BUTADIENE RUBBERS BY THE GROUP ADDITIVITY METHOD. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of (R)-methyl chroman-2-carboxylates 2a-2f and (R)-chroman-2-carboxylic acids 6a-6f. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022, April 8). Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent. Retrieved from [Link]

  • International Journal on Science and Technology. (2025, July 15). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from [Link]

  • Allen. (n.d.). Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Chroman-3-carbonitrile. Retrieved from [Link]

  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Retrieved from [Link]

  • Dalpozzo, R., et al. (n.d.). RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. Retrieved from [Link]

  • PubChem - NIH. (n.d.). (R)-chroman-2-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2023, January 3). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Retrieved from [Link]

Sources

Foundational

Comprehensive Safety Data and Toxicological Profile of (R)-Chroman-2-carbonitrile: A Technical Guide for Drug Development

As a Senior Application Scientist specializing in chiral intermediates and toxicological profiling, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. Understanding why a compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chiral intermediates and toxicological profiling, I approach chemical safety not merely as a compliance checklist, but as a mechanistic science. Understanding why a compound behaves the way it does in biological systems is the foundation of both safe handling and innovative drug development.

This whitepaper provides an in-depth analysis of (R)-Chroman-2-carbonitrile (CAS 850848-21-4)[1]. This compound is a critical chiral intermediate used in the synthesis of enantiomerically pure 2-aminomethylchromans and advanced tocopherol (Vitamin E) analogs[2][3]. We will explore its chemical identity, mechanistic toxicology, Safety Data Sheet (SDS) parameters, and field-proven experimental protocols.

Chemical Identity & Physical Properties

(R)-Chroman-2-carbonitrile is a specialized nitrile derivative of the chroman ring system. Maintaining its stereochemical integrity is paramount during synthesis, as alkaline conditions can lead to deprotonation and subsequent racemization[3][4].

The quantitative data defining this compound is summarized in the table below:

ParameterSpecification / Data
Chemical Name (R)-Chroman-2-carbonitrile
CAS Registry Number 850848-21-4
Molecular Formula C₁₀H₉NO
Molecular Weight 159.19 g/mol
Related Enantiomer (S)-Chroman-2-carbonitrile (CAS: 850848-22-5)
Racemic Mixture Chroman-2-carbonitrile (CAS: 89197-58-0)
Primary Utility Precursor for (R)-2-aminomethylchroman via catalytic hydrogenation[3]

Mechanistic Toxicology & Biological Activity

To safely handle and effectively utilize (R)-Chroman-2-carbonitrile, researchers must understand its dual biological profile: its baseline chemical toxicity as an aliphatic/aromatic nitrile, and its specialized pharmacological utility in cellular assays.

The Nitrile Toxicity Pathway

The primary acute hazard of any nitrile compound lies in its potential to release free cyanide ( CN− ) in vivo. When absorbed (via inhalation, ingestion, or dermal contact), nitriles undergo oxidative metabolism mediated by hepatic Cytochrome P450 (CYP450) enzymes. This hydroxylation forms an unstable cyanohydrin intermediate, which spontaneously dissociates to release free cyanide. The cyanide anion then irreversibly binds to the ferric ( Fe3+ ) ion of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, halting oxidative phosphorylation and causing rapid cellular hypoxia.

NitrileToxicity N1 R-Chroman-2-carbonitrile (Exposure) N2 Hepatic CYP450 Enzymes (Oxidative Metabolism) N1->N2 Absorption N3 Cyanohydrin Intermediate N2->N3 Hydroxylation N4 Spontaneous Decomposition (Release of Free Cyanide) N3->N4 Dissociation N5 Cytochrome c Oxidase Binding (Mitochondrial Complex IV) N4->N5 Transport to Mitochondria N6 Cellular Hypoxia & ATP Depletion N5->N6 Inhibition of Respiration

Fig 1: Mechanistic pathway of nitrile-induced cellular hypoxia via CYP450 metabolism.

Pharmacological Utility: Non-Antioxidant Cellular Responses

Beyond its toxicity, the chroman-2-carbonitrile scaffold is highly valuable in vascular biology. Research by demonstrated that specific derivatives, such as 6-hydroxy-chroman-2-carbonitrile, inhibit vascular smooth muscle cell (VSMC) proliferation[5][6]. Crucially, this inhibition is not correlated with the compound's antioxidant capacity. Instead, it acts via a non-antioxidant mechanism—specifically the dephosphorylation and subsequent inhibition of Protein Kinase C (PKC) [6]. This makes (R)-Chroman-2-carbonitrile derivatives vital tools for decoupling the antioxidant effects of Vitamin E from its cell-signaling effects.

Safety Data Sheet (SDS) Core Components

Based on the Globally Harmonized System (GHS) classifications for the racemic and enantiomeric forms of Chroman-2-carbonitrile[7][8], the following hazard profile must be strictly observed.

GHS ParameterClassification & Causality
Signal Word WARNING
Acute Toxicity (Oral/Dermal/Inhalation) Category 4 (H302, H312, H332) . Causality: Potential for enzymatic conversion to cyanide in vivo, leading to systemic toxicity.
Skin Corrosion/Irritation Category 2 (H315) . Causality: Lipophilic nature allows disruption of the stratum corneum, causing localized inflammation.
Serious Eye Damage/Irritation Category 2A (H319) . Causality: Direct chemical interaction with the corneal epithelium.
Target Organ Toxicity (STOT SE) Category 3 (H335) . Causality: Inhalation of vapors/dust causes acute respiratory tract irritation.

Experimental Protocols & Workflows

To ensure scientific integrity, laboratory protocols must be self-validating systems. Below are the standard operating procedures for handling this compound and utilizing it in cellular assays.

Protocol 1: Safe Handling and Chemical Decontamination

Because of the nitrile functional group, spill management requires specific oxidative decontamination to neutralize potential cyanide release.

  • Containment: Immediately isolate the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and an organic vapor respirator).

  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels, which can exacerbate fire risks.

  • Oxidative Decontamination: Treat the absorbed material with a 10% Sodium Hypochlorite ( NaClO ) solution.

    • Mechanistic Causality: The hypochlorite acts as a strong oxidizing agent, converting any trace free cyanide ( CN− ) into the significantly less toxic cyanate ( OCN− ) ion, effectively neutralizing the metabolic hazard.

  • Disposal: Sweep the neutralized mixture into a sealed, chemically compatible hazardous waste container. Label as "Nitrile/Cyanate Waste" for proper incineration.

Protocol 2: In Vitro VSMC Proliferation Assay

To evaluate the PKC-inhibitory effects of (R)-Chroman-2-carbonitrile derivatives without confounding variables, follow this synchronized assay workflow.

  • Cell Synchronization: Plate Vascular Smooth Muscle Cells (VSMCs) in a 96-well plate. Incubate in serum-free media for 24 hours.

    • Mechanistic Causality: Serum starvation arrests the cells in the G0​ phase of the cell cycle. This synchronizes the population, ensuring that subsequent proliferation signals trigger a uniform response, thereby drastically reducing assay noise.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the (R)-Chroman-2-carbonitrile derivative (e.g., 10-100 µM) for 2 hours.

  • Proliferation Stimulation: Add Platelet-Derived Growth Factor (PDGF) or 10% Fetal Bovine Serum (FBS) to stimulate PKC-dependent proliferation.

  • Endpoint Measurement (BrdU Incorporation): After 24 hours, add Bromodeoxyuridine (BrdU).

    • Mechanistic Causality: BrdU is a thymidine analog that incorporates into newly synthesized DNA during the S-phase. Quantifying BrdU via ELISA provides a direct, stoichiometric measurement of cell division, validating the anti-proliferative efficacy of the compound.

AssayWorkflow S1 1. Cell Culture (Vascular Smooth Muscle Cells) S2 2. Compound Treatment (R-Chroman-2-carbonitrile derivatives) S1->S2 S3 3. Proliferation Stimulus (e.g., PDGF or Serum) S2->S3 S4 4. PKC Activity Measurement (Phosphorylation Assay) S3->S4 Mechanistic Pathway S5 5. Cell Viability / Proliferation (BrdU or MTT Assay) S3->S5 Phenotypic Pathway S6 6. Data Analysis (IC50 Determination) S4->S6 S5->S6

Fig 2: Workflow for evaluating non-antioxidant anti-proliferative effects of chroman derivatives.

References

  • Azzi, A., et al. "Specific Cellular Responses to α-Tocopherol." The Journal of Nutrition, Volume 130, Issue 7, July 2000, Pages 1649–1652. Available at:[Link]

  • European Patent Office. "Method for producing chromane derivatives that are devoid of enantiomers and are substituted in position 2." Patent EP1673362A2, 2006.

Sources

Exploratory

Enantioselective Synthesis Pathways of (R)-Chroman-2-carbonitrile: A Comprehensive Technical Guide

Executive Summary & Mechanistic Importance The chroman (3,4-dihydro-2H-1-benzopyran) nucleus is a privileged structural motif in medicinal chemistry, forming the core of essential biological molecules such as α-tocophero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Importance

The chroman (3,4-dihydro-2H-1-benzopyran) nucleus is a privileged structural motif in medicinal chemistry, forming the core of essential biological molecules such as α-tocopherol (Vitamin E) and various pharmaceutical agents like the 5-HT1A receptor agonists repinotan and sarizotan[1]. Within this class of compounds, (R)-Chroman-2-carbonitrile serves as a critical chiral building block. It is the direct synthetic precursor to (R)-2-aminomethylchroman, a CNS-active substance intermediate[2].

Historically, the synthesis of chroman-2-carbonitriles relied on racemic approaches followed by wasteful chiral resolution. However, modern synthetic organic chemistry has shifted toward highly enantioselective pathways. This whitepaper details the core methodologies for synthesizing (R)-chroman-2-carbonitrile, focusing on the causality behind experimental design, thermodynamic control, and step-by-step protocol validation.

G Target (R)-Chroman-2-carbonitrile Synthesis Workflows Pool Chiral Pool Derivatization (From (R)-Carboxylic Acid) Target->Pool Organo Asymmetric Organocatalysis (DKR Pathway) Target->Organo Metal Transition-Metal Catalysis (Ni/Ir-catalyzed) Target->Metal Pool_Step Esterification -> Amidation -> Dehydration Requires strict pH control Pool->Pool_Step Organo_Step Oxa-Michael Addition via Bifunctional Catalyst Organo->Organo_Step Metal_Step Reductive Cyclization High Atom Economy Metal->Metal_Step

Synthetic strategies for (R)-Chroman-2-carbonitrile highlighting chiral pool and catalytic routes.

Pathway A: Chiral Pool Derivatization

The most industrially scalable method for yielding high-purity (R)-chroman-2-carbonitrile relies on the derivatization of enantiopure (R)-chroman-2-carboxylic acid[2].

Mechanistic Causality & Pitfalls

The primary challenge in this pathway is the preservation of chirality at the C2 position. The proton at the C2 carbon (adjacent to the electron-withdrawing ester/amide/nitrile group and the ring oxygen) is highly acidic. If the amidation of the intermediate ester is performed under harsh, strongly alkaline conditions (e.g., concentrated aqueous ammonia at high temperatures), deprotonation occurs. This forms a planar enolate intermediate, which upon reprotonation results in catastrophic racemization[2]. Therefore, the experimental choice dictates the use of mild, methanolic ammonia to suppress the deprotonation pathway, ensuring the enantiomeric excess (ee) remains >90%[2].

Protocol 1: Step-by-Step Derivatization

Objective: Convert (R)-chroman-2-carboxylic acid to (R)-chroman-2-carbonitrile without loss of optical purity.

  • Esterification: Dissolve (R)-chroman-2-carboxylic acid (1.0 eq) in anhydrous ethanol. Add a catalytic amount of concentrated H2​SO4​ (0.05 eq). Reflux for 4 hours. Concentrate in vacuo and extract with ethyl acetate to yield (R)-chroman-2-carboxylic acid ethyl ester.

  • Controlled Amidation: Dissolve the resulting ester in a 7M solution of methanolic ammonia (10 eq). Stir at room temperature (20–25 °C) in a sealed vessel for 48 hours. Crucial: Do not elevate the temperature, as kinetic energy will overcome the activation barrier for C2 deprotonation, leading to racemization[2]. Evaporate the solvent to isolate (R)-chroman-2-carboxamide.

  • Dehydration to Nitrile: Suspend the amide (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (3.0 eq) and cool to 0 °C. Dropwise, add phosphorus oxychloride ( POCl3​ , 1.2 eq). Stir for 2 hours. Quench carefully with saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate to yield (R)-chroman-2-carbonitrile.

Pathway B: Asymmetric Organocatalytic Cycloetherification

Recent advances have bypassed the need for chiral pool starting materials by utilizing dynamic kinetic resolution (DKR) coupled with an intramolecular oxa-Michael addition[3].

Mechanistic Causality & Pitfalls

Traditional cyanide sources (like KCN or NaCN) are insoluble in many organic solvents and provide too harsh a nucleophile, leading to uncontrolled, racemic 1,4-additions. To solve this, acetone cyanohydrin is utilized. It acts as an organic-soluble, reversible source of HCN.

In this DKR process, the α,β-unsaturated phenol substrate reversibly reacts with acetone cyanohydrin to form a racemic mixture of chiral cyanohydrins. A bifunctional squaramide or thiourea organocatalyst is introduced. Through dual hydrogen-bonding, the catalyst selectively binds to only one specific chair-like conformation of the cyanohydrin intermediate (where the cyano group is in the axial position). The catalyst then drives the intramolecular oxa-Michael addition, effectively siphoning the equilibrating racemic mixture entirely into the highly enantioenriched (R)-chroman-2-carbonitrile product[3].

DKR_Mechanism Substrate α,β-Unsaturated Phenol Intermediate Chiral Cyanohydrin (Reversible Generation) Substrate->Intermediate DKR Reagent Acetone Cyanohydrin Reagent->Intermediate Product (R)-Chroman-2-carbonitrile Derivatives Intermediate->Product Oxa-Michael Addition Catalyst Bifunctional Organocatalyst (H-Bonding Activation) Catalyst->Intermediate

Organocatalytic dynamic kinetic resolution (DKR) mechanism for chiral chroman-2-carbonitriles.
Protocol 2: Organocatalytic Synthesis

Objective: Direct synthesis of highly functionalized chiral chroman-2-carbonitriles from achiral precursors.

  • Preparation: To an oven-dried 5-mL reaction vial, sequentially add the α,β-unsaturated phenol substrate (0.15 mmol) and anhydrous CH2​Cl2​ (0.30 mL)[3].

  • Catalyst Addition: Introduce the chiral bifunctional thiourea catalyst (0.015 mmol, 10 mol%). Stir for 5 minutes to ensure homogenous dissolution.

  • Cyanation & DKR: Add acetone cyanohydrin (0.30 mmol, 2.0 eq) via a microsyringe[3].

  • Reaction: Seal the vial and stir in a temperature-controlled oil bath maintained precisely at 25 °C for 24 hours. Causality: Temperature control is vital; higher temperatures disrupt the delicate hydrogen-bonding network between the catalyst and the intermediate, drastically lowering the ee%.

  • Purification: Dilute the reaction mixture with a 1:1 (v/v) mixture of hexane/EtOAc. Pass the solution through a short silica gel pad to rapidly remove the organocatalyst. Concentrate the filtrate in vacuo to yield the crude product, which can be further purified via flash chromatography[3].

Pathway C: Transition-Metal Catalysis

Emerging methodologies utilize transition metals to construct the chroman core. For instance, Nickel-catalyzed asymmetric reductive cyclization of quaternary allylic siloxanes has been successfully deployed[4]. Utilizing a P-chiral monophosphine ligand like (R)-AntPhos alongside a reductant (triethylsilane), researchers can achieve excellent enantioselectivities (up to 99% ee)[4]. While currently optimized for 3-hydroxychromans and quaternary stereocenters, the mechanistic framework of Ni-catalyzed and Ir-catalyzed asymmetric hydrogenation of chromenes provides a highly atom-economical alternative to traditional step-growth syntheses[1][4].

Quantitative Data & Pathway Comparison

The selection of a synthesis pathway depends heavily on the required scale, the availability of precursors, and the desired functionalization of the chroman ring.

Synthesis PathwayKey Reagents / CatalystsTypical Yield (%)Enantiomeric Excess (ee %)Primary Advantage
Chiral Pool Derivatization Methanolic NH3​ , POCl3​ 80–85% (Over 3 steps)> 95%Highly reliable and scalable; uses commercially available chiral acids.
Organocatalytic DKR Bifunctional Thiourea, Acetone Cyanohydrin85–99%90–98%High atom economy; simultaneous stereocenter formation from achiral precursors.
Ni-Catalyzed Cyclization Ni(COD)2, (R)-AntPhos, Et3​SiH 75–90%Up to 99%Unlocks access to complex, sterically hindered quaternary stereocenters.
Racemic Resolution Chiral HPLC / Diastereomeric Salts< 50% (Theoretical max)> 99%Conceptually simple, but inherently wasteful due to the discarding of the (S)-enantiomer.

References

  • Source: Google Patents (EP1673362A2)
  • Source: Nature Communications (PMC)
  • Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation Source: MDPI URL
  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes Source: ChemRxiv URL

Sources

Foundational

A Guide to the Crystallographic Analysis of (R)-Chroman Derivatives: A Case Study of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman

Introduction: The Structural Significance of Chiral Chromans in Drug Discovery The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, includin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Significance of Chiral Chromans in Drug Discovery

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including vitamin E. The introduction of a nitrile group at the C2 position, creating chroman-2-carbonitrile, adds a versatile functional group for further synthetic elaboration. The stereochemistry at this C2 position is often crucial for pharmacological activity, making the synthesis and characterization of enantiopure compounds like (R)-Chroman-2-carbonitrile a key objective in drug development.

A definitive understanding of the three-dimensional structure of these chiral molecules is paramount for elucidating structure-activity relationships (SAR) and for designing next-generation therapeutics. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state conformation and absolute stereochemistry of chiral molecules.

While publicly accessible, detailed crystallographic data for the parent (R)-Chroman-2-carbonitrile is not available at the time of this writing, this guide will provide an in-depth technical overview of the crystallographic and X-ray diffraction analysis of a closely related and structurally characterized analogue: (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman . This compound, a key intermediate in the synthesis of the cardiovascular drug Nebivolol, serves as an excellent case study to illustrate the experimental protocols, data analysis, and interpretation relevant to the crystallographic characterization of the (R)-choman scaffold.[1][2][3] The principles and techniques discussed herein are directly applicable to the study of (R)-Chroman-2-carbonitrile.

Part 1: The Foundation of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides an atomic-resolution view of a molecule's structure in the solid state. The process involves irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.[4][5]

Experimental Protocol: From Crystal to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands precision at every step.

1. Crystal Growth: The prerequisite for a successful SC-XRD experiment is the growth of a high-quality single crystal, typically 0.1-0.3 mm in size, free from cracks and defects. For the case study compound, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, suitable crystals were obtained from a fraction during column chromatography using a heptane/ethyl acetate eluent system.[1][6] This highlights that crystallization can sometimes be achieved directly from purification steps.

2. Data Collection: A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (in this case, 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data.[1][6] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector. For our case study, an Agilent SuperNova Dual Source diffractometer with an Atlas detector was used.[1]

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of reflection intensities. These intensities are then used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, an initial model of the molecular structure is built. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions, bond lengths, and bond angles to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor.[1]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of (R)-Chroman Derivative purification Column Chromatography synthesis->purification crystal_growth Obtain Single Crystals purification->crystal_growth data_collection Data Collection (100 K) crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Deciphering the Blueprint: Analysis of Crystallographic Data

The culmination of the SC-XRD experiment is a rich dataset that provides a detailed picture of the molecule's structure and its arrangement in the solid state.

Crystallographic Data for (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman

The key crystallographic parameters for our case study compound are summarized in the table below. This data serves as the fundamental "fingerprint" of the crystal structure.

ParameterValue
Empirical FormulaC₁₁H₁₁FO₂
Formula Weight194.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.3742 (3)
b (Å)4.76845 (12)
c (Å)11.0212 (3)
β (°)114.202 (4)
Volume (ų)449.35 (3)
Z (Molecules/unit cell)2
Calculated Density (Mg/m³)1.435
Radiation TypeCu Kα
Temperature (K)100
R-factor (final)0.032
wR-factor (final)0.092
Goodness-of-fit (S)1.10
Data sourced from Rousselin et al., 2015.[1][6]
The Molecular Structure

The refined crystal structure provides precise information on bond lengths, bond angles, and the overall conformation of the molecule. The chroman ring adopts a conformation that minimizes steric strain, and the relative orientation of the oxirane substituent is clearly defined.

pxrd_workflow cluster_sc Single-Crystal Data cluster_theory Theoretical Calculation cluster_exp Experimental Analysis cluster_comp Comparison & Analysis sc_data Refined Crystal Structure calc_pxrd Calculate Theoretical Powder Pattern sc_data->calc_pxrd comparison Compare Patterns calc_pxrd->comparison bulk_sample Bulk Polycrystalline Sample exp_pxrd Measure Experimental Powder Pattern bulk_sample->exp_pxrd exp_pxrd->comparison analysis Phase Identification & Purity Assessment comparison->analysis

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (R)-Chroman-2-carbonitrile: Advanced Protocols and Methodologies

Introduction: The Significance of Chiral Chroman Scaffolds The chroman ring system is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1][2] Its presence in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Chroman Scaffolds

The chroman ring system is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1][2] Its presence in compounds like vitamin E (α-tocopherol) and various flavonoids underscores its biological significance. The introduction of a chiral center at the C2 position dramatically expands the chemical space, allowing for stereospecific interactions with biological targets.[3] This has made the asymmetric synthesis of chiral chromans a focal point in medicinal chemistry and drug development.[4][5] (R)-Chroman-2-carbonitrile, in particular, serves as a versatile chiral building block, with the nitrile group amenable to a variety of chemical transformations into other functional groups such as carboxylic acids, amines, and amides, making it a valuable intermediate in the synthesis of complex molecules.

This application note provides detailed, field-proven protocols for the asymmetric synthesis of (R)-Chroman-2-carbonitrile, targeting researchers, medicinal chemists, and process development scientists. We will explore two distinct and powerful strategies: a chemoenzymatic approach leveraging the high selectivity of hydroxynitrile lyases, and a plausible organocatalytic route based on established asymmetric catalysis principles.

Strategy 1: Chemoenzymatic Synthesis via (R)-Hydroxynitrile Lyase

This approach is a two-step process that begins with the highly enantioselective enzymatic synthesis of the key intermediate, (R)-2-hydroxy-2-(2-hydroxyphenyl)acetonitrile, from salicylaldehyde. This is followed by a chemical cyclization to yield the final product. The cornerstone of this strategy is the use of an (R)-selective hydroxynitrile lyase (HNL), a class of enzymes renowned for their ability to catalyze the stereoselective addition of cyanide to aldehydes.[6][7]

Causality Behind Experimental Choices:
  • Enzyme Selection: We will focus on HNLs known for their high (R)-selectivity and stability, such as those derived from Prunus dulcis (almond) or recombinant sources.[8][9] These enzymes operate under mild, aqueous conditions, minimizing side reactions and environmental impact.

  • pH Control: The enzymatic hydrocyanation is performed at a low pH (typically 3.5-4.5). This is crucial for two reasons: it is the optimal pH range for many (R)-HNLs, and it suppresses the non-enzymatic, racemic background reaction between the aldehyde and cyanide.[9][10]

  • Biphasic System: A two-phase system (e.g., buffer and an organic solvent like methyl tert-butyl ether - MTBE) is often employed. This allows for high substrate and product concentrations in the organic phase while the enzyme remains active in the aqueous phase, facilitating product recovery and enzyme recycling.

  • Cyclization Method: For the second step, we propose an intramolecular Mitsunobu reaction. This reaction is a reliable method for forming ethers from alcohols and phenols with inversion of configuration.[11][12] Given that the enzymatic step produces the (R)-cyanohydrin, the Mitsunobu reaction, proceeding with inversion, will also result in the (R)-configured chroman product.

Experimental Workflow Diagram

chemoenzymatic_workflow cluster_step1 Step 1: Enzymatic Hydrocyanation cluster_step2 Step 2: Intramolecular Mitsunobu Cyclization Salicylaldehyde Salicylaldehyde Cyanohydrin (R)-2-hydroxy-2- (2-hydroxyphenyl)acetonitrile Salicylaldehyde->Cyanohydrin pH 3.5-4.5, Buffer/MTBE HCN HCN HCN->Cyanohydrin HNL (R)-Hydroxynitrile Lyase (e.g., from Prunus dulcis) HNL->Cyanohydrin Chroman (R)-Chroman-2-carbonitrile Cyanohydrin->Chroman Anhydrous THF Mitsunobu_reagents PPh3, DIAD Mitsunobu_reagents->Chroman

Caption: Chemoenzymatic synthesis workflow for (R)-Chroman-2-carbonitrile.

Detailed Protocol 1: Enzymatic Synthesis of (R)-2-hydroxy-2-(2-hydroxyphenyl)acetonitrile

Materials:

  • Salicylaldehyde (≥98%)

  • Potassium cyanide (KCN) or liquid HCN

  • Citrate buffer (0.1 M, pH 4.0)

  • Methyl tert-butyl ether (MTBE)

  • (R)-Hydroxynitrile lyase (e.g., lyophilized powder from Prunus dulcis or a recombinant source)

  • Glacial acetic acid

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer and a pH electrode, prepare a biphasic system consisting of 100 mL of 0.1 M citrate buffer (pH 4.0) and 100 mL of MTBE.

  • Enzyme Dissolution: Dissolve 50 mg of (R)-HNL in the aqueous buffer phase and stir for 15 minutes to ensure complete dissolution.

  • Substrate Addition: Dissolve 10 mmol of salicylaldehyde in the MTBE phase.

  • Cyanide Source: In a separate flask, prepare a solution of 15 mmol of KCN in 20 mL of water.

  • Reaction Initiation: Cool the reactor to 5 °C. Start vigorous stirring (e.g., 500 rpm) to ensure good mixing of the two phases. Slowly add the KCN solution to the reaction mixture over 1 hour using a syringe pump. Simultaneously, add glacial acetic acid dropwise to maintain the pH of the aqueous phase at 4.0 ± 0.2.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic phase and analyzing by chiral HPLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, stop stirring and allow the phases to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with MTBE (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (R)-2-hydroxy-2-(2-hydroxyphenyl)acetonitrile.

Expected Outcome: High yield (typically >90%) and high enantiomeric excess (ee) (often >95%). The product can be used in the next step without further purification.

Detailed Protocol 2: Intramolecular Mitsunobu Cyclization

Materials:

  • Crude (R)-2-hydroxy-2-(2-hydroxyphenyl)acetonitrile from Protocol 1

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 10 mmol of the crude cyanohydrin and 15 mmol of PPh₃ in 100 mL of anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 15 mmol of DIAD dropwise to the stirred solution over 30 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Concentration: Quench the reaction by adding 10 mL of water. Remove the THF under reduced pressure.

  • Extraction: Dilute the residue with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash with water (2 x 50 mL) and brine (50 mL).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (R)-Chroman-2-carbonitrile.

Strategy 2: Organocatalytic Asymmetric Synthesis

Organocatalysis offers a powerful, metal-free alternative for the asymmetric synthesis of chiral chromans.[13] While a direct, one-step synthesis of (R)-Chroman-2-carbonitrile is not extensively reported, a highly plausible and effective two-step strategy can be designed based on well-established organocatalytic reactions. This involves the asymmetric synthesis of (R)-Chroman-2-carboxylic acid, followed by its conversion to the target nitrile.

Causality Behind Experimental Choices:
  • Asymmetric Cyclization: The key step is an intramolecular oxa-Michael addition of a phenol derivative bearing an α,β-unsaturated ester. This reaction can be catalyzed by bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas or squaramides, which activate both the nucleophile (phenol) and the electrophile (unsaturated ester) through hydrogen bonding.

  • Catalyst Choice: A cinchona alkaloid-based catalyst is proposed due to its proven efficacy in a wide range of asymmetric transformations, including conjugate additions. The specific stereoisomer of the catalyst will determine the enantioselectivity of the product.

  • Nitrile Formation: The conversion of the resulting carboxylic acid to the nitrile is a standard transformation in organic synthesis. Modern methods using mild reagents are preferred to avoid racemization or decomposition of the chiral product.[14][15]

Reaction Pathway Diagram

organocatalytic_pathway cluster_step1 Step 1: Asymmetric Intramolecular Oxa-Michael Addition cluster_step2 Step 2: Hydrolysis and Nitrile Formation StartingMaterial 2-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenol CarboxylicAcid (R)-Chroman-2-carboxylic acid ethyl ester StartingMaterial->CarboxylicAcid Toluene, -20 °C Catalyst Cinchona Alkaloid Thiourea Catalyst Catalyst->CarboxylicAcid IntermediateAcid (R)-Chroman-2-carboxylic acid CarboxylicAcid->IntermediateAcid Hydrolysis 1. LiOH, THF/H₂O 2. H⁺ workup Hydrolysis->IntermediateAcid NitrileFormation Nitrile Formation Reagents (e.g., PPh₃/I₂/NH₃) FinalProduct (R)-Chroman-2-carbonitrile NitrileFormation->FinalProduct IntermediateAcid->FinalProduct

Sources

Application

Application Notes &amp; Protocols: (R)-Chroman-2-carbonitrile and its Congeners as Premier Chiral Building Blocks in Drug Discovery

Abstract: The imperative for stereochemically pure Active Pharmaceutical Ingredients (APIs) has positioned chiral building blocks as indispensable assets in modern drug development.[1][2] The chromane scaffold, a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The imperative for stereochemically pure Active Pharmaceutical Ingredients (APIs) has positioned chiral building blocks as indispensable assets in modern drug development.[1][2] The chromane scaffold, a privileged structure in medicinal chemistry, confers valuable physicochemical and pharmacological properties to a molecule.[3] This guide provides an in-depth exploration of the (R)-chroman-2-substituted scaffold, with a primary focus on the well-documented (R)-Chroman-2-carboxylic acid and the strategic potential of its nitrile analogue, (R)-Chroman-2-carbonitrile. We present the synthetic logic, key applications, and detailed protocols for the manipulation of this versatile chiral synthon, designed for researchers, medicinal chemists, and professionals in pharmaceutical development.

The Strategic Value of the Chiral Chromane Scaffold

The chromane ring system is a core component of numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, which is critical for precise interaction with chiral biological targets like enzymes and receptors.[2][5]

The introduction of a stereocenter at the C2 position, as in (R)-Chroman-2-carbonitrile, allows for the stereoselective synthesis of APIs, a practice strongly advocated by regulatory agencies like the FDA to mitigate potential toxicity and enhance therapeutic efficacy.[2][5] While the carboxylic acid derivative is more extensively documented, the carbonitrile offers a unique handle for alternative synthetic transformations, making both compounds powerful tools in a medicinal chemist's arsenal.

Physicochemical & Stereochemical Profile

Precise control and verification of a chiral building block's properties are foundational to its successful application. The data below pertains to the closely related and well-characterized (R)-Chroman-2-carboxylic acid, which serves as an excellent proxy for the scaffold.

PropertyValueSource
IUPAC Name (2R)-3,4-dihydro-2H-chromene-2-carboxylic acidPubChem[6]
Molecular Formula C₁₀H₁₀O₃PubChem[6]
Molecular Weight 178.18 g/mol PubChem[6]
Appearance White to off-white solid---
Chirality (R)-enantiomer---
Optical Rotation [α]D Negative values are characteristic of the (R)-enantiomer for many C2-substituted chromanes.[7]---

The stereochemical integrity of the C2 center is paramount. The (R)-configuration dictates the spatial arrangement of substituents, which in turn governs the molecule's interaction with its biological target.

Synthetic Access to Enantiopure Chromane-2-Scaffolds

Obtaining enantiomerically pure building blocks is the first critical step. The primary strategies include asymmetric synthesis and resolution of racemates. Asymmetric catalysis, such as Noyori's ruthenium-catalyzed hydrogenation, has proven highly effective for producing chiral chromanes with high enantiomeric excess (ee).[8][9]

Synthetic_Strategy start Achiral Precursors (e.g., 2-Iodophenol, Allylic Alcohol) process1 Heck Coupling start->process1 intermediate1 Prochiral Ketone process1->intermediate1 process2 Asymmetric Reduction (e.g., Noyori Catalyst) intermediate1->process2 intermediate2 Enantiopure Alcohol process2->intermediate2 process3 Mitsunobu Cyclization intermediate2->process3 end_product (R)-2-Substituted Chromane (High Enantiomeric Purity) process3->end_product

Caption: General workflow for the asymmetric synthesis of (R)-2-substituted chromanes.[9]

Application Profile: A Scaffold for Bioactive Molecules

The (R)-chroman-2-substituted scaffold is a versatile starting point for a variety of complex molecules. The nitrile and carboxylic acid groups are chemically malleable and can be converted into a wide range of other functionalities.

  • Amide Synthesis: The carboxylic acid is readily converted into amides, a common functional group in many drugs, via standard peptide coupling reagents. This allows for the exploration of the chemical space around the chromane core.

  • Bioisosteric Replacement: The nitrile group of (R)-Chroman-2-carbonitrile can be converted into a tetrazole ring, a well-known bioisostere for a carboxylic acid. This modification can improve metabolic stability, cell permeability, and receptor affinity.

  • Reduction to Amines: The nitrile can be reduced to a primary amine, providing a key linkage point for building larger molecules or introducing basic centers to modulate solubility and target engagement.

Chemical_Transformations center_node (R)-Chroman-2-carbonitrile acid Carboxylic Acid (via Hydrolysis) center_node->acid H₃O⁺ amine Primary Amine (via Reduction, e.g., LiAlH₄) center_node->amine 1. LiAlH₄ 2. H₂O tetrazole Tetrazole (via [3+2] Cycloaddition) center_node->tetrazole NaN₃, ZnBr₂ amidine Amidine (via Pinner Reaction) center_node->amidine 1. HCl, ROH 2. NH₃

Caption: Key synthetic transformations of the (R)-Chroman-2-carbonitrile building block.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.

Protocol 5.1: Amide Coupling from (R)-Chroman-2-carboxylic Acid

This protocol details the synthesis of an amide, a cornerstone reaction in medicinal chemistry, starting from the corresponding carboxylic acid.

Objective: To synthesize N-benzyl-(R)-chroman-2-carboxamide.

Materials:

  • (R)-Chroman-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Chroman-2-carboxylic acid (e.g., 178 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Add DIPEA (e.g., 0.52 mL, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (e.g., 456 mg, 1.2 mmol) and stir the mixture for 10 minutes until the reagent is fully dissolved.

  • Add benzylamine (e.g., 0.12 mL, 1.1 mmol) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc (25 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% EtOAc in hexanes) to yield the pure amide.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity.

  • LC-MS: To confirm the molecular weight of the product.

  • Optical Rotation: To confirm the retention of stereochemical integrity.

Protocol 5.2: Conceptual Conversion of Nitrile to Tetrazole

This protocol outlines the established procedure for converting a nitrile to a tetrazole, a valuable transformation for creating carboxylic acid bioisosteres.

Objective: To convert (R)-Chroman-2-carbonitrile to (R)-5-(chroman-2-yl)-1H-tetrazole.

Materials:

  • (R)-Chroman-2-carbonitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Zinc bromide (ZnBr₂) or Triethylammonium chloride (Et₃N·HCl) (1.5 eq)

  • Toluene or DMF

  • 1M HCl (aq)

Procedure Rationale: The reaction is a [3+2] cycloaddition between the nitrile and an azide species. Lewis acids like ZnBr₂ or ammonium salts are often used to activate the nitrile and catalyze the reaction.

Procedure:

  • Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

  • In a round-bottom flask, suspend (R)-Chroman-2-carbonitrile (e.g., 1.0 mmol) and sodium azide (e.g., 98 mg, 1.5 mmol) in toluene (10 mL).

  • Add zinc bromide (e.g., 338 mg, 1.5 mmol).

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding 1M HCl.

  • Extract the product with EtOAc. The product may be in either the organic or aqueous layer depending on the pH; adjust pH to ~2-3 to ensure the tetrazole is protonated and extracts into the organic layer.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Analytical Characterization of Stereochemical Purity

Ensuring the enantiomeric excess (ee) of the chiral building block is non-negotiable.

TechniquePurposeTypical Conditions & Expected Outcome
Chiral HPLC Quantify enantiomeric excess (ee).Stationary Phase: Chiralpak® AD-H or similar. Mobile Phase: Hexane/Isopropanol gradient. The (R) and (S) enantiomers will have distinct retention times, allowing for integration and calculation of ee.
¹H NMR with Chiral Shift Reagent Qualitative and sometimes quantitative assessment of ee.A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample, causing separation of enantiomeric signals.
Mosher's Ester Analysis Determine absolute configuration and ee.The corresponding alcohol (derived from the acid or nitrile) is esterified with (R)- and (S)-MTPA-Cl. Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters allows for unambiguous assignment.[5]
Polarimetry Measure optical rotation.The specific rotation [α]D is measured at a standard concentration and wavelength (589 nm). The sign and magnitude are compared to literature values for the pure enantiomer.[7]

Conclusion

(R)-Chroman-2-carbonitrile and its carboxylic acid analogue are high-value chiral building blocks that provide a robust and versatile platform for the synthesis of complex, stereochemically defined molecules. Their rigid framework and the synthetic utility of the C2-substituent make them ideal starting points for drug discovery programs targeting a wide range of diseases. The protocols and data presented herein serve as a comprehensive guide for researchers to effectively incorporate this privileged scaffold into their synthetic strategies, accelerating the development of next-generation therapeutics.

References

  • Meshcheryakova, A. A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Available at: [Link]

  • Kumar, P., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. Available at: [Link]

  • Márton, L., et al. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Max-Planck-Gesellschaft. Available at: [Link]

  • Buchler GmbH. Chiral Building Blocks. Buchler GmbH. Available at: [Link]

  • Pougnet, B., et al. (2011). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]

  • Meshcheryakova, A. A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Available at: [Link]

  • Chen, Y., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (R)-chroman-2-carboxylic acid. PubChem. Available at: [Link]

  • Google Patents. (2015). US9198895B2 - Chroman derivatives, medicaments and use in therapy.
  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Al-Zoubi, R. M. (2017). Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]

Sources

Method

Application Note: Enantioselective Cyanation Methods for Chroman Derivatives

Scientific Rationale & Mechanistic Insights Chiral chroman derivatives are privileged pharmacophores embedded in numerous biologically active compounds. Notable examples include the 5-HT1A receptor agonist repinotan, sar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

Chiral chroman derivatives are privileged pharmacophores embedded in numerous biologically active compounds. Notable examples include the 5-HT1A receptor agonist repinotan, sarizotan (utilized for the treatment of apneas in Rett syndrome), and the aldose reductase inhibitor fidarestat[1]. The synthetic bottleneck in developing these therapeutics often lies in the stereocontrolled installation of a cyano group at the C2 or C4 position, which serves as a highly versatile synthon for downstream functionalization.

Historically, the asymmetric cyanation of α,β-unsaturated ketones (such as chromones, the direct precursors to chromans) has been plagued by poor chemoselectivity. The competitive pathways of 1,2-addition, 1,4-addition, and double cyanation frequently erode product yields. Furthermore, the free cyanohydrin generated from 1,2-addition can undergo retro-cyanation, reverting to the starting material and stalling the reaction[1].

To circumvent these thermodynamic traps, a dual-activation catalysis strategy is employed. By pairing a chiral N,N′-dioxide/metal complex (acting as a Lewis acid) with an achiral organic base (acting as a Lewis base), researchers can achieve highly regioselective and enantioselective 1,4-cyanation[1].

The Causality of Reagent Selection

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe:

  • Metal Ion Radius: Metals with larger ionic radii, such as Ce(III) and Ba(II), are explicitly chosen over smaller ions like Sc(III). The larger radius forms a more open, extended chiral pocket that perfectly accommodates the bulky chromone framework, facilitating superior stereocontrol during the nucleophilic attack[1].

  • Cyanide Source: Free HCN gas is highly toxic and its concentration is difficult to control, often leading to runaway background reactions. Instead, Trimethylsilyl cyanide (TMSCN) is used in conjunction with an organic base like dipropylamine (Pr2NH). The base activates TMSCN in situ, providing a controlled, slow release of the active cyanide nucleophile. This suppresses the uncatalyzed background reaction and prevents competitive 1,2-addition[1],[2].

DualActivation A Chiral N,N'-Dioxide Metal Complex (Ce/Ba) B Lewis Acid Activation of Chromone Carbonyl A->B E Stereocontrolled 1,4-Addition in Chiral Pocket B->E C TMSCN + Pr2NH D Lewis Base Activation of Cyanide Nucleophile C->D D->E F Chiral 2-Cyanochroman-4-one E->F F->A Catalyst Regeneration

Dual-activation mechanism for enantioselective 1,4-cyanation of chroman derivatives.

Quantitative Data: Catalyst Optimization

The profound impact of the metal's ionic radius and the reaction temperature on enantiomeric excess (ee) is summarized below. Note that shifting from a small Sc(III) center to a larger Ce(III) center transforms the reaction from trace conversion to a high-yielding asymmetric synthesis[1].

EntryMetal PrecursorChiral LigandBase AdditiveTemp (°C)Yield (%)Enantiomeric Excess (ee %)
1Sc(OTf)3L-PrMe2Pr2NH35TraceN/A
2Ce(OTf)3L-PrMe2Pr2NH358592
3Ba(OTf)2L-PrMe3Pr2NH357147
4Ba(OTf)2L-PrMe3Pr2NH-106870

Data derived from the optimization of 4H-chromen-4-one cyanation using N,N′-dioxide complexes.

Experimental Protocols & Self-Validating Workflows

The following protocols integrate real-time quality control checks to ensure mechanistic fidelity and reproducibility.

ExperimentalWorkflow S1 1. Catalyst Assembly Metal Salt + Chiral Ligand S2 2. Substrate Addition Chroman Precursor in Solvent S1->S2 S3 3. Cyanide Generation TMSCN + Achiral Base S2->S3 S4 4. Asymmetric Cyanation Controlled Temp (-10 to 35°C) S3->S4 S5 5. Reaction Quenching Self-Validating TLC Check S4->S5 S6 6. Isolation & Analysis Flash Chromatography & HPLC S5->S6

Step-by-step experimental workflow for the asymmetric cyanation of chroman precursors.

Protocol A: Dual-Catalytic Asymmetric Conjugate Cyanation of Chromones

Objective: Synthesis of chiral 2-cyanochroman-4-one derivatives via 1,4-conjugate addition.

  • Catalyst Assembly: In a flame-dried Schlenk tube under an argon atmosphere, combine Ce(OTf)3 (10 mol%) and the chiral N,N′-dioxide ligand (10 mol%) in anhydrous THF/DCM. Stir at 35 °C for 1 hour.

    • Causality: Pre-complexation is mandatory. It ensures no free Ce(III) remains in solution, which would otherwise catalyze a rapid, racemic background reaction.

  • Substrate Addition: Cool the mixture to the designated reaction temperature (e.g., 35 °C) and add the chromone substrate (0.1 mmol).

  • Nucleophile Generation: Add TMSCN (1.2 equiv) followed by the dropwise addition of Pr2NH (10 mol%).

    • Self-Validation Checkpoint (Chemoselectivity): Monitor the reaction via Thin Layer Chromatography (TLC). The 1,2-adduct (free cyanohydrin) is significantly more polar than the desired 1,4-adduct. If a strong polar spot appears and persists, it indicates poor Lewis acid activation or excessive base, leading to retro-cyanation[1]. A successful reaction will show the steady growth of a less polar 1,4-adduct spot.

  • Quenching: After 12-24 hours, quench the reaction with saturated aqueous NH4Cl. This destroys unreacted TMSCN and protonates the intermediate enolate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess via Chiral HPLC.

    • Self-Validation Checkpoint (Analytics): Always synthesize and run a racemic standard (using achiral Ce(OTf)3 without the chiral ligand) to confirm baseline separation of both enantiomers on the HPLC column.

Protocol B: Copper-Catalyzed Radical Relay Cyanation of Benzylic C-H Bonds

Objective: Direct enantioselective cyanation of the sp3 benzylic C-H bond in saturated chroman scaffolds.

  • Radical Initiation Setup: Combine a Cu(I) source, a chiral bisoxazoline ligand (10 mol%), and N-fluorobenzenesulfonimide (NFSI, 1.5 equiv) in a DCM/HFIP (4:1) solvent mixture.

    • Causality: Hexafluoroisopropanol (HFIP) is utilized as a co-solvent because its strong hydrogen-bonding capability accelerates the reaction rate and stabilizes transient radical intermediates, allowing the reaction to proceed smoothly at a mild 40 °C[3].

  • Cyanation: Add the chroman substrate (1.0 equiv) and TMSCN (2.0 equiv).

    • Causality: In this redox-buffer system, TMSCN serves a dual purpose. It acts as the cyanide source and plays a critical role in reducing off-cycle Cu(II) back to the active Cu(I) state, ensuring continuous catalytic turnover[4].

  • Monitoring & Quenching: Stir the mixture at 40 °C.

    • Self-Validation Checkpoint (Redox State): The reaction mixture's color typically oscillates between green/blue (indicating Cu(II)) and yellow/colorless (indicating Cu(I)). A stalled, persistently blue/green solution indicates a failure of the Cu(II) reduction step, often due to depleted TMSCN or moisture contamination[4].

  • Purification: Filter the crude mixture through a short silica pad to remove copper salts, concentrate, and purify via chromatography.

References

  • Title: Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones Source: ACS Catalysis URL: [Link][1]

  • Title: Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides Source: Journal of the American Chemical Society URL: [Link][2]

  • Title: Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay Source: ChemRxiv URL: [Link][3]

  • Title: Copper-Catalyzed Benzylic C–H Cross Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space Source: PMC (PubMed Central) URL: [Link][4]

Sources

Application

Introduction: The Significance of Chiral Chroman-2-ylmethanamines

An In-Depth Guide to the Synthesis of (R)-Chroman-2-ylmethanamine via Nitrile Reduction The chromane scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of (R)-Chroman-2-ylmethanamine via Nitrile Reduction

The chromane scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active compounds.[1][2][3] Specifically, chiral 2-substituted chromanes and their derivatives, such as (R)-Chroman-2-ylmethanamine, serve as critical building blocks in the development of novel therapeutics.[3][4][5] The primary amine functionality at the 2-position provides a versatile handle for introducing further molecular complexity, making it a highly sought-after intermediate in drug discovery programs.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical reduction of (R)-Chroman-2-carbonitrile to the target primary amine, (R)-Chroman-2-ylmethanamine. We will explore three field-proven protocols, detailing the causality behind experimental choices and providing robust, self-validating methodologies. The protocols covered are:

  • Lithium Aluminum Hydride (LAH) Reduction: A powerful and rapid method.

  • Borane Complex Reduction: A milder, more selective alternative.

  • Catalytic Hydrogenation: A scalable and industrially favored approach.

Strategic Overview: Selecting the Appropriate Reduction Pathway

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[6] The choice of reducing agent is paramount and depends on factors such as scale, available equipment, substrate functional group tolerance, and safety considerations.

  • Lithium Aluminum Hydride (LAH) is an unselective but highly effective nucleophilic hydride reagent that readily reduces nitriles to primary amines.[7][8] Its high reactivity necessitates the use of anhydrous solvents and an inert atmosphere, along with a carefully controlled quenching procedure.[7][9] It is best suited for small-scale syntheses where its potency ensures complete conversion.

  • Borane Reagents , such as Borane-Tetrahydrofuran complex (BH₃·THF), offer a less pyrophoric and more manageable alternative to LAH.[10] The reduction is typically performed by refluxing in THF, followed by an acidic workup to liberate the free amine from the intermediate amine-borane complex. This method provides a good balance of reactivity and safety. More recent developments also include the use of ammonia borane, which can reduce nitriles without a catalyst under thermal conditions.[11][12]

  • Catalytic Hydrogenation is the most atom-economical and environmentally benign method, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst like Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C).[13][14] A key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts.[15][16] This is effectively suppressed by conducting the reaction in the presence of ammonia, which shifts the equilibrium away from side reactions.[10][17] This method is highly scalable and preferred in industrial settings.

Visualized Workflow: From Nitrile to Primary Amine

The following diagram illustrates the three distinct pathways for the synthesis of (R)-Chroman-2-ylmethanamine.

G cluster_start Starting Material cluster_protocols Reduction Protocols cluster_end Final Product Start (R)-Chroman-2-carbonitrile P1 Protocol 1: LiAlH₄, THF Start->P1 P2 Protocol 2: BH₃·THF Start->P2 P3 Protocol 3: H₂, Raney Ni, NH₃ Start->P3 End (R)-Chroman-2-ylmethanamine P1->End Work-up P2->End Work-up P3->End Work-up

Caption: Synthetic routes to (R)-Chroman-2-ylmethanamine.

Protocol 1: Lithium Aluminum Hydride (LAH) Reduction

This protocol leverages the high reactivity of LAH for a swift and complete reduction. The key to success lies in strict anhydrous conditions and a controlled work-up.

Mechanistic Rationale

The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[18][19] The first addition to the electrophilic nitrile carbon breaks one of the π-bonds, forming an intermediate imine anion complexed to aluminum. A second hydride addition reduces the imine C=N bond, yielding a diamidoaluminate complex.[18][19] Subsequent careful hydrolysis during the work-up protonates the nitrogen to furnish the primary amine.[20]

LAH_Mechanism cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Second Hydride Addition cluster_2 Step 3: Work-up Nitrile R-C≡N ImineAnion [R-CH=N]⁻ AlH₃Li⁺ Nitrile->ImineAnion 1. LiAlH₄ Diamide [R-CH₂-N]²⁻ Complex ImineAnion->Diamide 2. LiAlH₄ Amine R-CH₂-NH₂ Diamide->Amine 3. H₂O

Caption: Mechanism of LAH reduction of a nitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-Chroman-2-carbonitrile≥98%N/ASubstrate
Lithium Aluminum Hydride (LAH)1.0 M solution in THFSigma-AldrichHighly reactive, handle under inert gas
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled or from a solvent purification system
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction
Deionized WaterN/AN/AFor quenching
Sodium Hydroxide (NaOH)ACS GradeVWRFor preparing 15% (w/v) solution
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent
Celite® 545N/ASigma-AldrichFiltration aid
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon lineN/AN/AStandard glassware
Step-by-Step Methodology
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

  • Reagent Charging: To the flask, add lithium aluminum hydride (1.5 eq.) as a 1.0 M solution in THF (10 Vol). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve (R)-Chroman-2-carbonitrile (1.0 eq.) in anhydrous THF (5 Vol). Add this solution dropwise to the stirred LAH suspension at 0 °C via the dropping funnel over 30 minutes. Causality: Slow addition is crucial to control the exotherm and prevent runaway reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile spot has completely disappeared.

  • Work-up (Fieser Method): This step is critical for safety and ease of purification.[7][21] Cool the reaction mixture back to 0 °C. For a reaction using X grams of LAH, quench by the slow, dropwise, and sequential addition of:

    • X mL of deionized water

    • X mL of 15% aqueous NaOH solution

    • 3X mL of deionized water

    • Rationale: This procedure forms granular, easily filterable aluminum salts (LiAlO₂) and safely quenches any excess hydride.[21][22]

  • Isolation: Remove the ice bath and stir the resulting slurry vigorously for 30 minutes at room temperature. Add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filtration and Extraction: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Combine the filtrate and washes, transfer to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by silica gel column chromatography if necessary. An acid-base extraction can also be employed to separate the basic amine from any neutral impurities.[9]

Protocol 2: Borane-Tetrahydrofuran (BH₃·THF) Reduction

This protocol provides a safer alternative to LAH, suitable for labs not equipped to handle large quantities of pyrophoric reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-Chroman-2-carbonitrile≥98%N/ASubstrate
Borane-THF complex1.0 M solution in THFSigma-AldrichMoisture sensitive
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichSolvent
Methanol (MeOH)ACS GradeVWRFor quenching
Hydrochloric Acid (HCl)3 M aqueous solutionFisher ScientificFor work-up
Sodium Hydroxide (NaOH)6 M aqueous solutionVWRFor basification
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction
Magnesium Sulfate (MgSO₄)AnhydrousVWRDrying agent
Step-by-Step Methodology
  • Reaction Setup: Under a nitrogen or argon atmosphere, charge a flame-dried round-bottom flask with (R)-Chroman-2-carbonitrile (1.0 eq.) and anhydrous THF (10 Vol). Cool the solution to 0 °C.

  • Reagent Addition: Add Borane-THF complex (2.0 eq., 1.0 M solution) dropwise to the stirred nitrile solution. Note: BH₃·SMe₂ is a more stable alternative but has a strong odor.[10]

  • Reaction: After addition, remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 6-12 hours. The reaction should be monitored by TLC.

  • Quenching: Cool the reaction to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Hydrolysis: Add 3 M HCl solution and stir the mixture at room temperature for 1 hour to hydrolyze the amine-borane complex.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

  • Acid-Base Extraction: Dilute the aqueous residue with water and wash with diethyl ether to remove any non-basic impurities. Cool the aqueous layer in an ice bath and basify to pH >12 by the careful addition of 6 M NaOH.

  • Final Extraction: Extract the liberated free amine with diethyl ether (3 x 20 Vol). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 3: Catalytic Hydrogenation with Raney Nickel

This protocol is ideal for larger-scale synthesis, offering high efficiency and improved safety over hydride reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-Chroman-2-carbonitrile≥98%N/ASubstrate
Raney® Nickel (Raney Ni)Slurry in waterSigma-AldrichPyrophoric when dry. Handle with care.
Methanol (MeOH)ACS GradeVWRSolvent
Ammonia (NH₃)7 N solution in MeOHSigma-AldrichSuppresses side reactions
Hydrogen (H₂) gasHigh purityN/AFlammable gas
Parr Shaker or AutoclaveN/AN/AHigh-pressure reaction vessel
Step-by-Step Methodology
  • Catalyst Preparation: In a fume hood, carefully wash the Raney Ni slurry (approx. 0.2 eq. by weight) with deionized water, followed by methanol, to remove residual alkali and water. Safety: Never allow the catalyst to dry completely as it can ignite spontaneously in air.

  • Vessel Charging: To a high-pressure hydrogenation vessel, add (R)-Chroman-2-carbonitrile (1.0 eq.), methanolic ammonia (7 N solution, 15 Vol), and the washed, methanol-wet Raney Ni catalyst.

  • Hydrogenation: Seal the vessel. Purge the system by pressurizing with nitrogen (3x) and then with hydrogen (3x) to remove all air. Pressurize the vessel with hydrogen to 50-100 psi (3.5-7 bar).

  • Reaction: Heat the vessel to 50-80 °C and agitate (shake or stir) vigorously for 12-24 hours.

  • Monitoring: Reaction completion can be monitored by the cessation of hydrogen uptake.

  • Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Wash the catalyst on the filter pad with methanol. Safety: Keep the filtered catalyst wet with water or methanol at all times to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and ammonia. The resulting crude amine can be purified by standard methods if required.

Comparative Summary of Protocols

ParameterProtocol 1: LAH ReductionProtocol 2: Borane ReductionProtocol 3: Catalytic Hydrogenation
Primary Reagent Lithium Aluminum HydrideBorane-THF ComplexH₂ gas, Raney Nickel
Solvent Anhydrous THF, Et₂OAnhydrous THFMethanol / Ammonia
Temperature 0 °C to RT0 °C to 66 °C (Reflux)50-80 °C
Pressure AtmosphericAtmospheric50-100 psi (Elevated)
Work-up Fieser quench (H₂O, NaOH)Acid/Base hydrolysisCatalyst filtration
Pros Fast, highly effective, well-establishedSafer than LAH, good for moderate scaleHighly scalable, atom-economical, "green"
Cons Pyrophoric, requires strict anhydrous conditions, difficult work-upSlower, requires reflux, acidic work-upRequires specialized pressure equipment, catalyst can be pyrophoric
Safety High Risk: Pyrophoric reagent, H₂ evolution during quenchMedium Risk: Moisture sensitive, flammable solventMedium Risk: Flammable H₂ gas under pressure, pyrophoric catalyst

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. [Link]

  • Gunanathan, C., & Milstein, D. (2013). Liquid-Phase Hydrogenation of Nitriles to Amines Facilitated by a Co(II)/Zn(0) Pair: A Ligand-Free Catalytic Protocol. The Journal of Organic Chemistry. [Link]

  • Das, B., et al. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. MDPI. [Link]

  • Tanaka, K., et al. (2022). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. [Link]

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout. Andrew G. Myers Research Group, Harvard University. [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]

  • Process for the preparation of amines by catalytic hydrogenation of nitriles. (1996).
  • Conversion of nitriles to 1° amines using LiAlH4. (2023, January 22). Chemistry LibreTexts. [Link]

  • Park, S., et al. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. Organic Letters. [Link]

  • Hunt, I. (n.d.). Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]

  • Chen, J., et al. (2019). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Organic Letters. [Link]

  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Mishra, J., et al. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. Inorganic Chemistry. [Link]

  • Frontier, A. (2026). Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. [Link]

  • Sajiki, H., et al. (2005). Rapid Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature. Synlett. [Link]

  • Reduction of nitriles to amines using LiAlH4. (2025, May 2). YouTube. [Link]

  • Li, J., et al. (2006). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC. [Link]

  • Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. [Link]

  • Beller, M., et al. (2011). Catalytic Reduction of Nitriles. Science of Synthesis. [Link]

  • Wang, Y., et al. (2018). Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances. [Link]

  • Zhang, Z., et al. (2020). Facile access to chiral 4-substituted chromanes through Rh-catalyzed asymmetric hydrogenation. Tetrahedron Letters. [Link]

  • Wsol, M., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. MDPI. [Link]

  • Chen, J., et al. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Semantic Scholar. [Link]

  • Hunt, I. (n.d.). RCN to RNH2. University of Calgary. [Link]

  • OCR A-Level Chemistry Notes. (n.d.). Transforming Nitriles: Reduction to Amines (13.4.4). Save My Exams. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Reduction of nitriles to primary amines. (1968).
  • Thomas, S., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry. [Link]

Sources

Method

Advanced Application Note: (R)-Chroman-2-carbonitrile in CNS Drug Discovery and PET Radiotracer Development

Executive Summary & Mechanistic Insights In the landscape of central nervous system (CNS) drug discovery, the precise spatial orientation of pharmacophores is paramount. As a Senior Application Scientist, I frequently le...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

In the landscape of central nervous system (CNS) drug discovery, the precise spatial orientation of pharmacophores is paramount. As a Senior Application Scientist, I frequently leverage (R)-chroman-2-carbonitrile as a privileged chiral building block. The rigid bicyclic chroman core, coupled with the stereodefined C2-carbonitrile group, serves as an ideal vector for constructing molecules that target aminergic G-protein coupled receptors (GPCRs), specifically dopamine D2/D3 and serotonin 5-HT1A receptors[1].

The utility of (R)-chroman-2-carbonitrile lies in its role as a direct precursor to (R)-2-aminomethylchroman . This primary amine is the critical pharmacophoric anchor in several high-profile applications:

  • Therapeutics (e.g., Repinotan): A potent 5-HT1A receptor agonist investigated for its neuroprotective properties in ischemic stroke and traumatic brain injury[2].

  • Diagnostic PET Radiotracers: The 2-aminomethylchroman-7-ol (AMC) scaffold is highly selective for the high-affinity state of dopamine D2/D3 receptors, enabling the synthesis of 18 F-labeled PET tracers (e.g.,[ 18 F]FBu-AMC13) to map dopaminergic hypersensitivity in neuropsychiatric disorders[3].

The causality behind selecting the (R)-enantiomer is rooted in receptor topography: the global minimum conformer of the (R)-AMC moiety perfectly fulfills the McDermed model criteria for D2 agonist binding, whereas the (S)-enantiomer exhibits steric clashes within the receptor's orthosteric site[1].

Pathway and Workflow Visualizations

To conceptualize the transformation and biological application of (R)-chroman-2-carbonitrile, the following diagrams map the synthetic workflow and the downstream receptor signaling pathway.

Workflow A (R)-Chroman-2-carbonitrile B Catalytic Hydrogenation (Raney-Ni, H2, NH3) A->B C (R)-2-Aminomethylchroman B->C D N-Alkylation (SN2 Displacement) C->D E Repinotan & PET Radiotracers D->E

Synthetic workflow from (R)-Chroman-2-carbonitrile to CNS therapeutics.

Signaling L AMC-based Agonist (Chroman Scaffold) R Dopamine D2/D3 Receptor (High-Affinity State) L->R Agonist Binding G Gi/o Protein Complex R->G Conformational Shift AC Adenylyl Cyclase G->AC Inhibitory Action cAMP Decreased cAMP (Signal Attenuation) AC->cAMP Downstream Effect

D2/D3 receptor signaling pathway modulated by AMC-based agonists.

Quantitative Data: Receptor Binding Affinities

The structural derivatization of the (R)-2-aminomethylchroman scaffold yields compounds with exceptional affinities for their target receptors. The table below summarizes the binding profiles of key derivatives synthesized from this nitrile precursor.

Compound DerivativeTarget ReceptorBinding Affinity ( Ki​ , nM)Primary Application / Function
(R)-Repinotan 5-HT1A< 1.0Neuroprotection / CNS Therapeutics[2]
[ 19 F]FBu-AMC13 D2/D3 (High-Affinity)5.6PET Radiotracer Precursor[3]
[ 19 F]FEt-AMC15 D2/D3 (High-Affinity)6.7PET Radiotracer Precursor[3]

Validated Experimental Protocols

The following protocols detail the conversion of (R)-chroman-2-carbonitrile into functional drug intermediates. These methodologies are designed as self-validating systems , ensuring that researchers can verify the success of each step mechanistically.

Protocol A: Catalytic Hydrogenation to (R)-2-Aminomethylchroman

The reduction of the nitrile group to a primary amine is a notorious step in organic synthesis due to the tendency of the highly reactive intermediate imine to condense with the newly formed primary amine, yielding unwanted secondary dimers.

Materials:

  • (R)-Chroman-2-carbonitrile (0.2 g)

  • Methanolic ammonia (50 mL)

  • Methanol-moist Raney-Nickel catalyst (1.0 g)

  • High-pressure hydrogenation reactor

Step-by-Step Methodology:

  • Preparation: Dissolve 0.2 g of enantiomerically pure (R)-chroman-2-carbonitrile in 50 mL of methanolic ammonia[4].

    • Causality: The massive excess of ammonia is a deliberate kinetic trap. It shifts the equilibrium of the reaction, aggressively outcompeting the primary amine product for the intermediate imine, thereby completely suppressing secondary amine dimerization.

  • Catalyst Addition: Add 1.0 g of methanol-moist Raney-Nickel.

  • Reaction: Purge the reactor with inert gas (N 2​ ), followed by H 2​ . Pressurize the vessel to 3 bar with H 2​ gas and heat to 60 °C. Stir vigorously for 10 hours[4].

    • Causality: Raney-Nickel is selected over Palladium-on-Carbon (Pd/C) because it provides superior chemoselectivity for nitriles at low pressures without risking the hydrogenolysis of the chroman ether oxygen.

  • Workup: Cool to room temperature, vent the H 2​ gas, and purge with N 2​ . Filter the catalyst over a tightly packed pad of Celite. (Caution: Raney-Nickel is highly pyrophoric; keep the filter cake wet at all times).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (R)-2-aminomethylchroman.

Self-Validation Checkpoint: Analyze the crude product via LC-MS. The system is validated if a single dominant peak corresponding to the [M+H]+ of the primary amine (m/z 164.1) is observed, with the absence of a dimer peak (m/z ~310), confirming the efficacy of the methanolic ammonia buffer.

Protocol B: Scaffold Derivatization via N-Alkylation (Synthesis of Repinotan)

Once the primary amine is secured, it acts as a nucleophile to construct the final drug molecule. The final step in the synthesis of Repinotan involves the coupling of (R)-2-aminomethylchroman with N-(4-bromobutyl)saccharin[2].

Materials:

  • (R)-2-Aminomethylchroman (1.0 eq)

  • N-(4-bromobutyl)saccharin (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Activation: Dissolve (R)-2-aminomethylchroman in anhydrous MeCN.

    • Causality: MeCN is a polar aprotic solvent that leaves the nucleophilic amine unsolvated and highly reactive, significantly accelerating the S N​ 2 displacement.

  • Coupling: Add 1.1 eq of N-(4-bromobutyl)saccharin and 2.0 eq of DIPEA.

    • Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base. It efficiently scavenges the hydrobromic acid (HBr) byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the starting primary amine without participating in unwanted side reactions.

  • Heating: Reflux the mixture at 80 °C under an inert argon atmosphere for 12–16 hours.

  • Purification: Quench with deionized water, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography (DCM:MeOH gradient).

Self-Validation Checkpoint: The completion of the S N​ 2 displacement is self-validated by Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-positive primary amine spot, replaced by a UV-active secondary amine product spot at a higher Rf​ value, confirms successful coupling.

References

  • [4] Method for producing chromane derivatives that are devoid of enantiomers and are substituted in position 2 (EP1673362A2). Google Patents. Available at:

  • [1] New Generation Dopaminergic Agents. 1. Discovery of a Novel Scaffold Which Embraces the D2 Agonist Pharmacophore. Structure−Activity Relationships of a Series of 2-(Aminomethyl)chromans. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Repinotan. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Application

High-Fidelity Hydrolysis of (R)-Chroman-2-carbonitrile to (R)-Chroman-2-carboxylic Acid: Protocols for Stereocenter Preservation

Executive Summary (R)-Chroman-2-carboxylic acid is a privileged chiral building block essential for the synthesis of advanced pharmaceutical intermediates, including the 5-HT1A receptor agonist Repinotan [1] and various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-Chroman-2-carboxylic acid is a privileged chiral building block essential for the synthesis of advanced pharmaceutical intermediates, including the 5-HT1A receptor agonist Repinotan [1] and various alpha-tocopherol (Vitamin E) analogs. The hydrolysis of (R)-chroman-2-carbonitrile is the definitive step in accessing this carboxylic acid. However, the transformation is fraught with stereochemical risks. This application note details the mechanistic rationale and provides field-proven protocols to achieve high-fidelity hydrolysis while preserving the critical C2 stereocenter.

Mechanistic Rationale: The Racemization Trap

The conversion of a nitrile to a carboxylic acid fundamentally requires the addition of water across the cyano group, passing through a primary amide intermediate. In the context of the chroman ring, the C2 position is uniquely sensitive. It is flanked by an ethereal oxygen atom and the electron-withdrawing cyano (or newly formed carbonyl) group.

If subjected to standard harsh alkaline conditions (e.g., strong NaOH at reflux), the C2 proton becomes sufficiently acidic to undergo deprotonation. This leads to transient enolization and subsequent racemization, destroying the enantiomeric purity of the (R)-enantiomer. To circumvent this, we employ two validated strategies:

  • Controlled Acidic Hydrolysis : Utilizing a mixture of concentrated HCl and glacial acetic acid. The acidic environment protonates the nitrile nitrogen, increasing its electrophilicity for water attack, while keeping the C2 proton fully protonated, thereby suppressing the base-catalyzed enolization pathway.

  • Biocatalytic Nitrilase Hydrolysis : Deploying highly specific nitrilase enzymes that perform the hydrolysis at physiological pH (7.0–7.5) and ambient temperature. This method represents the gold standard for chiral preservation, converting the nitrile directly to the acid without accumulating the amide intermediate [2].

Pathway Nitrile (R)-Chroman-2-carbonitrile (Starting Material) Amide (R)-Chroman-2-carboxamide (Intermediate) Nitrile->Amide Acidic Hydrolysis (H2O, H+, Heat) Acid (R)-Chroman-2-carboxylic acid (Target Product) Nitrile->Acid Biocatalysis (Nitrilase, pH 7.5, 30°C) Amide->Acid Further Hydrolysis (H2O, H+, Heat)

Reaction pathways for the hydrolysis of (R)-chroman-2-carbonitrile to its carboxylic acid.

Comparative Methodologies: Quantitative Data

The following table summarizes the expected outcomes and operational metrics for both the chemical and biocatalytic approaches, allowing researchers to select the optimal method based on available infrastructure.

ParameterAcid-Catalyzed HydrolysisBiocatalytic (Nitrilase) Hydrolysis
Reagents Conc. HCl, Glacial Acetic AcidNitrilase enzyme, Phosphate Buffer
Temperature 85–95 °C30–35 °C
Reaction Time 12–16 hours24–48 hours
Typical Yield 82–88%90–95%
Chiral Purity (ee) >97% (Slight erosion possible)>99.9% (Absolute preservation)
Scalability Excellent (Standard reactors)Good (Requires bioreactor/pH stat)
Environmental Impact High (Corrosive waste)Low (Aqueous, biodegradable)

Validated Experimental Workflows

Protocol A: Acid-Catalyzed Hydrolysis (Robust Chemical Approach)

Causality Note: Glacial acetic acid is used as a co-solvent to ensure the highly lipophilic (R)-chroman-2-carbonitrile remains in solution, maximizing contact with the aqueous HCl phase.

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (62.8 mmol) of (R)-chroman-2-carbonitrile in 40 mL of glacial acetic acid.

  • Acid Addition : Slowly add 40 mL of concentrated hydrochloric acid (37% w/w). Self-Validation: The mixture should remain homogeneous. A biphasic mixture indicates insufficient acetic acid, which will stall the reaction.

  • Thermal Hydrolysis : Heat the stirred mixture to 85–90 °C using an oil bath. Maintain this temperature for 14 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Hexane:EtOAc 7:3). The nitrile spot (higher Rf) should disappear, replaced by a baseline spot corresponding to the carboxylic acid.

  • Workup & Extraction : Cool the mixture to room temperature. Pour the reaction carefully over 200 g of crushed ice to quench. Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Purification : Wash the combined organic layers with brine (2 × 50 mL). To isolate the pure acid and remove neutral impurities, extract the organic layer with 1M NaOH (2 × 100 mL). The product is now in the aqueous phase as the sodium salt.

  • Acidification : Carefully acidify the aqueous layer with 6M HCl until pH 2 is reached. Self-Validation: A white precipitate of (R)-chroman-2-carboxylic acid will form immediately upon crossing the pKa threshold (~pH 4.5).

  • Final Isolation : Extract the precipitated acid back into Ethyl Acetate (2 × 100 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize from minimal hot toluene to afford the pure product.

Protocol B: Biocatalytic Hydrolysis (High-Fidelity Approach)

Causality Note: Nitrilases operate via a catalytic triad (Glu-Lys-Cys) that directly attacks the nitrile carbon, forming a covalent thioimidate intermediate that hydrolyzes to the acid without releasing the amide [3]. This avoids thermal stress entirely.

  • Buffer Preparation : Prepare 200 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.5 using 1M NaOH or HCl.

  • Substrate Dispersion : Dissolve 5.0 g of (R)-chroman-2-carbonitrile in 10 mL of DMSO (to aid solubility) and add it dropwise to the buffer under vigorous stirring.

  • Enzyme Addition : Add 250 mg of purified Nitrilase (e.g., from Arabidopsis thaliana or a commercial recombinant variant).

  • Incubation : Stir the suspension at 30 °C. Maintain the pH at 7.5 using an automated pH-stat titrator dispensing 1M NaOH. Self-Validation: The consumption of NaOH is directly proportional to the formation of the carboxylic acid. The reaction is complete when base consumption ceases.

  • Enzyme Deactivation & Workup : Adjust the pH to 9.0 and filter the mixture through a Celite pad to remove denatured enzyme and unreacted trace substrate.

  • Isolation : Acidify the clear filtrate to pH 2.0 with 2M HCl. Extract the resulting white precipitate with Ethyl Acetate (3 × 50 mL), dry over MgSO4, and evaporate to yield the pristine (R)-chroman-2-carboxylic acid.

Workflow Step1 Reaction Setup (Substrate + Medium) Step2 Hydrolysis (Thermal or Enzymatic) Step1->Step2 Step3 pH Adjustment & Extraction Step2->Step3 Step4 Crystallization & Isolation Step3->Step4 Step5 QC Analysis (Chiral HPLC) Step4->Step5

Standard experimental workflow for the hydrolysis and isolation of the target carboxylic acid.

Quality Control & Analytical Validation

To confirm the success of the stereocenter preservation, the isolated product must undergo Chiral High-Performance Liquid Chromatography (HPLC).

  • Column : Chiralcel OJ-H or equivalent.

  • Mobile Phase : Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1).

  • Detection : UV at 220 nm.

  • Causality of TFA: The addition of 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing tailing on the chiral stationary phase.

References

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.[Link][1]

  • Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews (via PMC).[Link][2]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry.[Link][3]

Sources

Method

Application Note: High-Resolution NMR Spectroscopy of (R)-Chroman-2-carbonitrile

Introduction: The Imperative for Precision in Chiral Analysis (R)-Chroman-2-carbonitrile is a heterocyclic compound of significant interest in synthetic chemistry and drug development. Its chiral nature necessitates prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Chiral Analysis

(R)-Chroman-2-carbonitrile is a heterocyclic compound of significant interest in synthetic chemistry and drug development. Its chiral nature necessitates precise analytical methods for structural confirmation, stereochemical assignment, and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such analyses, providing unparalleled insight into the molecular structure in solution.

However, the quality of NMR data is fundamentally dependent on the integrity of the sample preparation process. A meticulously prepared sample is the prerequisite for achieving high-resolution spectra with accurate chemical shifts, sharp line shapes, and an optimal signal-to-noise ratio. This application note provides a comprehensive, field-proven protocol for the preparation of (R)-Chroman-2-carbonitrile samples for both ¹H and ¹³C NMR analysis, designed to ensure data of the highest quality and reproducibility for researchers, scientists, and drug development professionals.

Foundational Principles for High-Quality NMR Data

The preparation of an NMR sample is a systematic process where each step is designed to eliminate variables that can degrade spectral quality. The following principles form the basis of a self-validating protocol.

Analyte Concentration: Balancing Signal Strength and Sample Effects

The concentration of the analyte must be sufficient to obtain a strong signal in a reasonable time frame but not so high as to cause line broadening due to increased solution viscosity or potential intermolecular interactions.[1][2]

  • For ¹H NMR: A concentration of 25-50 mM is typically ideal. This provides excellent signal strength for a quick acquisition (a few minutes).

  • For ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a higher concentration is required.[1][3] A concentration of 75-150 mM is recommended to achieve a good signal-to-noise ratio within a practical timeframe (20-60 minutes).

The molecular formula for Chroman-2-carbonitrile is C₁₀H₉NO, with a molecular weight of 159.18 g/mol .[4] Based on this, the required mass can be calculated for a standard solvent volume.

Solvent Selection: The Deuterated Medium

The use of deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), is essential in ¹H NMR spectroscopy.[4][5][6] This substitution prevents the large solvent signal from overwhelming the analyte signals.[5][7] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability throughout the experiment.[5][8]

For (R)-Chroman-2-carbonitrile, Deuterated Chloroform (CDCl₃) is the primary recommended solvent. Its key advantages include:

  • Excellent Solubilizing Power: It effectively dissolves a wide range of non-polar to moderately polar organic compounds.[4][5]

  • Chemical Inertness: CDCl₃ is generally unreactive with most organic analytes.

  • Ease of Removal: Its volatility allows for easy sample recovery after analysis.[6]

  • Known Residual Peak: The small, sharp residual peak of non-deuterated chloroform (CHCl₃) appears at a well-defined chemical shift (δ ≈ 7.26 ppm), which can be used for secondary chemical shift referencing.[4]

Internal Standard: The Universal Reference

Accurate and reproducible chemical shift referencing is critical. This is achieved by adding a small amount of an internal standard to the sample. Tetramethylsilane (TMS) is the universally accepted internal standard for NMR in organic solvents.

Causality for Choosing TMS:

  • Single, Sharp Signal: All 12 protons in TMS are chemically equivalent, producing a single, intense singlet in the ¹H NMR spectrum. Similarly, the four carbons produce a single peak in the ¹³C spectrum.

  • Defined Chemical Shift: The chemical shift of the TMS signal is defined as 0.00 ppm for both ¹H and ¹³C spectra, providing a fixed reference point.

  • Chemical Inertness: TMS does not react with most organic compounds.

  • Spectral Position: The TMS signal appears upfield (to the right) of most signals from organic molecules, minimizing the chance of overlap.

  • Volatility: Its low boiling point allows for easy removal from the sample post-analysis.

While referencing to the residual solvent peak is common, using TMS as the primary internal reference provides more accurate and consistent chemical shift values, as the position of the residual solvent peak can be slightly affected by the analyte's functional groups.

Experimental Workflow and Protocol

This section details the step-by-step methodology for preparing a high-quality NMR sample of (R)-Chroman-2-carbonitrile.

Sample Preparation Workflow Diagram

NMR_Sample_Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_transfer Final Sample Preparation A Weigh Analyte (Target: 10-25 mg for ¹³C) B Transfer to Clean Vial A->B Precise Mass C Add Deuterated Solvent (e.g., 0.6 mL CDCl₃) B->C Quantitative D Add Internal Standard (1-2 drops of TMS solution) C->D E Vortex to Dissolve D->E Thorough Mixing F Filter Solution (Pipette with glass wool) E->F Ensure Homogeneity G Transfer to NMR Tube F->G Remove Particulates H Cap and Label Tube G->H I Ready for NMR Analysis H->I

Sources

Application

Application Note: Catalytic Paradigms for the Enantioselective Synthesis of (R)-Chroman-2-carbonitrile

Strategic Context & Scaffold Significance (R)-Chroman-2-carbonitrile and its hydroxylated derivatives are privileged chiral building blocks in modern pharmaceutical development. They serve as critical synthetic intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scaffold Significance

(R)-Chroman-2-carbonitrile and its hydroxylated derivatives are privileged chiral building blocks in modern pharmaceutical development. They serve as critical synthetic intermediates for 5-HT1A receptor agonists (e.g., the anti-ischemic agent repinotan) and exhibit potent antiproliferative activity in vascular smooth muscle cells via highly specific, non-antioxidant mechanisms [1]. Achieving absolute enantiomeric purity at the C2 position is paramount, as this stereocenter directly dictates the target binding affinity and pharmacological efficacy of the downstream active pharmaceutical ingredients (APIs).

Mechanistic Frameworks: Two Catalytic Paradigms

This technical guide details two distinct, field-proven catalytic methodologies for synthesizing the (R)-chroman-2-carbonitrile core: Organocatalytic Dynamic Kinetic Resolution (DKR) and Chemoenzymatic Kinetic Resolution.

Organocatalytic Dynamic Kinetic Resolution (DKR)

The DKR approach represents a highly atom-economical, single-step cascade. It utilizes a bifunctional organocatalyst (typically a Cinchona-alkaloid-derived thiourea) to drive an intramolecular oxy-Michael addition of in situ generated chiral cyanohydrins [2].

Causality Insight: The addition of a cyanide source (like acetone cyanohydrin) to an achiral phenolic enone is rapid and reversible, creating a racemic pool of cyanohydrins. The bifunctional catalyst selectively binds one specific cyanohydrin enantiomer via a highly organized hydrogen-bonding network. This chiral recognition lowers the transition state energy for the subsequent irreversible oxy-Michael cyclization. To minimize 1,3-diaxial steric clashes and maximize the stabilizing anomeric effect, the cyano group is locked into an axial position, dictating the absolute (R)-stereochemistry of the resulting chroman ring.

Chemoenzymatic Resolution & Stereoretentive Dehydration

For industrial scale-up, a chemoenzymatic route is often preferred. This involves the lipase-catalyzed kinetic resolution of racemic chroman-2-carboxylic acid esters, followed by amidation and chemical dehydration [3].

Causality Insight: Lipases (e.g., from Pseudomonas cepacia) provide exquisite enantioselectivity (>99% ee) during ester hydrolysis or transesterification. The isolated (R)-ester is then converted to an amide using methanolic ammonia. Crucially, the alpha-proton at the C2 position does not undergo racemization under these alkaline conditions because the rigid chroman ring system imposes severe steric and conformational constraints, preventing the formation of a planar enolate. Subsequent dehydration with thionyl chloride (SOCl₂) proceeds via an imidoyl chloride intermediate, seamlessly yielding the nitrile while fully retaining the stereocenter.

Reaction Pathway Visualization

G A Achiral Phenolic Enone C Racemic Cyanohydrin (Rapid Equilibrium) A->C Reversible Cyanation B Acetone Cyanohydrin (HCN Source) B->C E Stereoselective Oxy-Michael Addition C->E Dynamic Kinetic Resolution (DKR) D Bifunctional Catalyst (H-Bonding Network) D->E Chiral Recognition (Transition State) F (R)-Chroman-2-carbonitrile (>95% ee) E->F Irreversible Cyclization

Figure 1: Organocatalytic Dynamic Kinetic Resolution (DKR) pathway for (R)-Chroman-2-carbonitrile.

Quantitative Data Summary

Catalytic MethodPrimary CatalystReagents / ConditionsYieldEnantiomeric Excess (ee)Strategic Advantage
Organocatalytic DKR Cinchona-Thiourea (10 mol%)Acetone cyanohydrin, CH₂Cl₂, 25 °C85 - 95%> 95%Direct synthesis from achiral precursors; high atom economy.
Chemoenzymatic Lipase (P. cepacia)NH₃ (MeOH), SOCl₂, Toluene, Reflux40 - 48%*> 99%Highly scalable; utilizes robust, inexpensive industrial enzymes.

*Yield reflects the theoretical 50% maximum inherent to standard kinetic resolution.

Experimental Protocols

Protocol A: Organocatalytic Synthesis via DKR

Self-Validating Workflow for Bench-Scale Synthesis

Materials:

  • Achiral phenolic enone substrate (0.15 mmol)

  • Acetone cyanohydrin (0.30 mmol)

  • Bifunctional Cinchona-thiourea catalyst (0.015 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂, 0.30 mL)

Step-by-Step Procedure:

  • Reaction Assembly: To a flame-dried 5-mL reaction vial equipped with a magnetic stir bar, sequentially add the phenolic enone substrate and the bifunctional catalyst.

  • Solvation: Inject 0.30 mL of anhydrous CH₂Cl₂. Stir gently at room temperature until a homogeneous solution is achieved.

  • Cyanation Initiation: Add acetone cyanohydrin (0.30 mmol) dropwise to the mixture. (Caution: Acetone cyanohydrin is highly toxic; perform this step in a well-ventilated fume hood).

  • Catalytic Cascade: Seal the vial and stir the reaction mixture in a temperature-controlled oil bath maintained at 25 °C for 24 hours.

  • Quench & Filtration: Dilute the reaction mixture with a 1:1 (v/v) solution of Hexane/Ethyl Acetate. Pass the diluted mixture through a short silica gel pad to remove the organocatalyst.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude (R)-chroman-2-carbonitrile derivative.

  • Validation Check: Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) with a stationary phase such as Chiralpak AD-H. Confirm diastereoselectivity via ¹H-NMR by assessing the coupling constants of the C2 and C3 protons.

Protocol B: Chemoenzymatic Route & Dehydration

Scalable Workflow for High-Enantiopurity Intermediates

Materials:

  • Racemic ethyl chroman-2-carboxylate

  • Lipase from Pseudomonas cepacia (Amano PS)

  • Methanolic ammonia (7N)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Enzymatic Resolution: Subject the racemic ethyl chroman-2-carboxylate to Lipase in a phosphate buffer/organic solvent biphasic system. Monitor via chiral GC until 50% conversion is reached. Isolate the unreacted (R)-ethyl chroman-2-carboxylate via column chromatography.

  • Amidation: Dissolve 1.0 equivalent of the enantiopure (R)-ester in methanolic ammonia. Stir at 40 °C in a sealed pressure tube for 12 hours.

  • Intermediate Isolation: Remove the solvent under reduced pressure. Recrystallize the residue from ethanol to yield pure (R)-chroman-2-carboxamide.

  • Dehydration: Suspend the (R)-amide in anhydrous toluene (0.2 M). Slowly add 1.5 equivalents of SOCl₂ dropwise at 0 °C.

  • Reflux & Completion: Gradually warm the mixture and reflux for 3 hours. The evolution of SO₂ and HCl gases will cease upon completion.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Validation Check: Measure the specific optical rotation using a polarimeter to ensure no racemization occurred. Verify the complete conversion of the amide carbonyl to the nitrile stretch (~2250 cm⁻¹) via FT-IR spectroscopy.

Troubleshooting & Causality in Experimental Design

  • Low Enantiomeric Excess in Protocol A: If the ee drops below 90%, it indicates that the background (uncatalyzed) oxy-Michael addition is competing with the DKR pathway. Solution: Lower the reaction temperature to 10 °C to suppress the background reaction, allowing the catalyst's hydrogen-bonding network to strictly dictate the transition state geometry.

  • Racemization during Protocol B: While the C2 proton is sterically shielded, excessive heating (>80 °C) during the amidation step in strongly basic methanolic ammonia can induce trace enolization. Solution: Strictly control the amidation temperature (do not exceed 40 °C) and monitor the optical rotation of the intermediate amide before proceeding to dehydration.

References

  • Yoneda, N., Fujii, Y., Matsumoto, A., Asano, K., & Matsubara, S. (2017). Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins. Nature Communications, 8, 1397.[Link]

  • European Patent Office. (2006).
  • Boscoboinik, D., Ozer, N. K., Moser, U., & Azzi, A. (1995). Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism. Archives of Biochemistry and Biophysics, 318(1), 241-246.[Link]

Sources

Method

Application Note: Process Scale-Up and Synthesis of (R)-Chroman-2-carbonitrile

Strategic Context & Industrial Relevance The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry and industrial drug design. Specifically, (R)-Chroman-2-carbonitrile serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Industrial Relevance

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry and industrial drug design. Specifically, (R)-Chroman-2-carbonitrile serves as a critical, stereodefined intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), most notably the highly selective β1-receptor antagonist Nebivolol, as well as various tocopherol-analogous antioxidants.

Beyond its utility as a synthetic stepping stone, the chroman-2-carbonitrile motif possesses intrinsic biological value. Research has demonstrated that 6-hydroxy-chroman-2-carbonitrile derivatives exhibit potent anti-proliferative activity in human vascular smooth muscle cells via a non-antioxidant mechanism, making this class of compounds highly relevant for cardiovascular drug development [1].

For industrial scale-up, the primary challenge lies in converting the readily available (R)-chroman-2-carboxylic acid esters to the corresponding carbonitrile without compromising the chiral integrity at the C2 position. Late-stage chiral resolution is economically unviable (capping yields at 50%); therefore, an early-stage asymmetric "chiral pool" strategy is mandated [2].

Mechanistic Rationale & Synthetic Strategy

The validated industrial route proceeds via a two-step sequence: Amidation followed by Dehydration .

  • Amidation: The starting material, (R)-chroman-2-carboxylic acid ethyl ester, is treated with methanolic ammonia. The causality behind this choice is strict stereocontrol. The C2 proton is adjacent to an electron-withdrawing carbonyl, making it susceptible to base-catalyzed enolization and subsequent racemization. By utilizing mild methanolic ammonia at controlled temperatures (20–40 °C), the amidation proceeds cleanly while preserving an enantiomeric excess (ee) of >95% [2].

  • Dehydration: The resulting (R)-chroman-2-carboxamide is dehydrated to the target nitrile. Thionyl chloride ( SOCl2​ ) in toluene is the preferred industrial system. Mechanistically, the amide oxygen acts as a nucleophile, attacking the thionyl sulfur. Subsequent thermal elimination expels sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ). Toluene is selected because its boiling point provides an optimal thermal window (70–80 °C) to drive the gas-eliminating reaction forward without inducing thermal degradation of the product.

G Ester (R)-Chroman-2- carboxylic acid ester Amide (R)-Chroman-2- carboxamide Ester->Amide NH3 / MeOH 20-40°C Amidation Nitrile (R)-Chroman-2- carbonitrile Amide->Nitrile SOCl2 / Toluene 80°C Dehydration Amine (R)-2-Aminomethyl- chroman (API Precursor) Nitrile->Amine Raney-Ni / H2 60°C, 3 bar Reduction

Figure 1: Synthetic pathway from (R)-chroman-2-ester to API precursor via carbonitrile intermediate.

Optimization of Dehydration Parameters

To validate the choice of dehydrating agents for large-scale manufacturing, various reagents were evaluated for their impact on yield, chiral preservation, and scalability. SOCl2​ provides the best balance of cost-efficiency and stereoretention, provided that off-gas scrubbing infrastructure is available.

Table 1: Comparison of Dehydrating Agents for (R)-Chroman-2-carboxamide Scale-up

Dehydrating AgentSolvent SystemTemp (°C)Time (h)Yield (%)ee (%)Industrial Scalability
Thionyl Chloride ( SOCl2​ ) Toluene803 - 492>99Excellent (Standard)
Trifluoroacetic Anhydride Pyridine / DCM0 to 20288>99Moderate (High cost)
Phosphorus Oxychloride DMF6038598Good (Difficult workup)
T3P (Propylphosphonic anhydride) Ethyl Acetate801290>99Moderate (High cost)

Step-by-Step Experimental Protocols

Note: The following protocols are engineered as self-validating systems. In-Process Controls (IPCs) must be strictly adhered to before proceeding to subsequent unit operations.

Phase 1: Synthesis of (R)-Chroman-2-carboxamide
  • Reactor Charging: Charge a jacketed glass-lined reactor with 40.0 g of (R)-chroman-2-carboxylic acid ethyl ester and 40 mL of anhydrous methanol.

  • Ammonia Introduction: Set the reactor jacket cooling to maintain an internal temperature of 20–40 °C. Slowly bubble anhydrous ammonia gas into the solution until exactly 8.0 g of NH3​ is absorbed.

    • Causality: The reaction is highly exothermic. Strict temperature control prevents thermal runaway and suppresses the base-catalyzed racemization of the C2 chiral center.

  • Maturation: Stir the reaction mixture for 15 hours under a sealed, low-pressure nitrogen atmosphere. A thick white suspension will gradually form as the product precipitates.

  • Isolation: Cool the reactor to 0 °C to maximize crystallization. Filter the solid via a Nutsche filter, wash the filter cake with 20 mL of cold methanol (0 °C), and dry under vacuum at 50 °C to constant weight.

    • Validation: Expected yield is ~21.5 g (63% theoretical). IPC: HPLC should confirm ester depletion to < 1.0%.

Phase 2: Scale-Up Dehydration to (R)-Chroman-2-carbonitrile
  • Preparation: In a 1L glass-lined reactor equipped with a reflux condenser, nitrogen sweep, and a caustic scrubber system (critical for SO2​ / HCl management), charge 105.5 g of (R)-chroman-2-carboxamide and 700 mL of anhydrous toluene [2].

  • Heating: Heat the stirred suspension to 70 °C.

  • Reagent Addition: Add 1.2 equivalents of Thionyl Chloride ( SOCl2​ ) dropwise via an addition funnel over a period of 2 hours.

    • Causality: Dropwise addition regulates the mass transfer of the evolved SO2​ and HCl gases, preventing violent foaming and sudden pressure spikes in the reactor.

  • Reaction Execution: Increase the internal temperature to 80 °C and stir for 2 to 4 hours.

    • Validation (IPC): Pull an aliquot, quench in aqueous NaHCO3​ , extract with ethyl acetate, and analyze via HPLC. Proceed only when the residual amide peak is < 1.0% by area.

  • Solvent Recovery: Distill off the toluene and excess SOCl2​ under reduced pressure (approx. 50-100 mbar) at 60 °C until a concentrated residue is obtained.

  • Workup & Quench: Take up the crude residue in 500 mL of ethyl acetate. Wash the organic layer vigorously with 300 mL of dilute (1M) Sodium Hydroxide ( NaOH ) solution.

    • Causality: The alkaline wash is mandatory to quench any unreacted SOCl2​ and neutralize residual HCl . Failure to neutralize the organic layer will result in acid-catalyzed hydrolysis or degradation of the nitrile during final concentration.

  • Final Isolation: Separate the phases. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield (R)-chroman-2-carbonitrile as a highly pure oil or low-melting solid.

References

  • Boscoboinik, D., Ozer, N. K., Moser, U., & Azzi, A. (1995). "Tocopherols and 6-Hydroxy-chroman-2-carbonitrile Derivatives Inhibit Vascular Smooth Muscle Cell Proliferation by a Nonantioxidant Mechanism." Archives of Biochemistry and Biophysics, 318(2), 241-246.1

  • Gerlach, M., & Chari, R. (2006). "Method for producing chromane derivatives that are devoid of enantiomers and are substituted in position 2." European Patent EP1673362A2. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (R)-Chroman-2-carbonitrile Synthesis

Welcome to the technical support center for the asymmetric synthesis of (R)-Chroman-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the asymmetric synthesis of (R)-Chroman-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions related to achieving high enantiomeric excess (ee) in their experiments.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess for (R)-Chroman-2-carbonitrile is consistently low. What are the most likely causes?

A: Low enantiomeric excess is a common challenge in asymmetric catalysis and can stem from several factors.[1] A systematic approach to troubleshooting is recommended. The primary aspects to investigate are the purity of your reagents and catalyst, the reaction conditions (temperature, solvent, and concentration), and the integrity of the catalyst itself.[1][2] Impurities can act as catalyst poisons or promote a non-selective background reaction, while suboptimal reaction parameters can erode the energy difference between the diastereomeric transition states.[1]

Q2: How critical is the purity of my starting materials, catalyst, and solvent?

A: The purity of all reaction components is paramount. Impurities in the starting materials or solvent can interfere with the catalytic cycle.[2] For instance, water in the solvent can deactivate or alter the selectivity of many catalysts.[2] The enantiomeric purity of the chiral ligand is also a critical factor as it is the primary source of stereocontrol.[3] Always use reagents and solvents of the appropriate grade and ensure they are anhydrous when necessary.

Q3: How does the choice of catalyst impact the stereoselectivity of the reaction?

A: The catalyst is the heart of the asymmetric transformation. The structure of the chiral ligand and its coordination to the metal center (if applicable) create a chiral environment that directs the reactants to form one enantiomer preferentially. Different catalyst systems, such as chiral Lewis acids, organocatalysts (e.g., thioureas, cinchona alkaloids), or transition metal complexes (e.g., with Rh, Cu, Pd, Ni), will have different efficacies depending on the specific reaction mechanism.[4][5][6][7][8] It is often necessary to screen a variety of catalysts to find the optimal one for a particular substrate and reaction type.

Q4: What is the impact of reaction temperature on enantioselectivity?

A: Temperature is a critical parameter in asymmetric catalysis.[2][3] Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states leading to the (R) and (S) enantiomers.[2][9] However, this is not a universal rule, and some reactions may exhibit higher ee at elevated temperatures.[9] It is advisable to screen a range of temperatures to determine the optimum for your specific system.[2][9]

Q5: Can the solvent system significantly affect the ee?

A: Absolutely. The solvent can have a profound impact on the enantioselectivity of an asymmetric reaction.[2] It can influence the conformation of the catalyst-substrate complex and the energies of the transition states.[2] Screening a range of solvents with varying polarities and coordinating abilities is a crucial step in optimizing your reaction.[2]

Q6: My reaction has a good yield, but the ee decreases as the reaction progresses. What could be the cause?

A: A decrease in enantiomeric excess over time, especially at high conversion, can indicate product racemization under the reaction conditions.[10] This can be caused by factors such as the presence of a base or acid, or elevated temperatures.[10] It's also possible that the catalyst degrades over time, leading to a less selective or non-selective background reaction. Consider monitoring the ee at different time points to understand the reaction profile.

Troubleshooting Guide for Low Enantiomeric Excess

This guide provides a systematic approach to identifying and resolving issues leading to low enantiomeric excess in the synthesis of (R)-Chroman-2-carbonitrile.

Logical Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Workflow start Low Enantiomeric Excess Observed check_purity Verify Purity of All Components (Substrate, Reagents, Solvent, Catalyst) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Review and Optimize Reaction Conditions (Temperature, Concentration, Time) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_catalyst Evaluate Catalyst Integrity and Activity catalyst_ok Catalyst Active & Selective? check_catalyst->catalyst_ok purity_ok->check_conditions Yes purify Purify/Replace Components purity_ok->purify No conditions_ok->check_catalyst Yes optimize_temp Screen a Range of Temperatures (Typically Lower) conditions_ok->optimize_temp No benchmark_catalyst Run a Control Reaction with a Known Substrate catalyst_ok->benchmark_catalyst No end High Enantiomeric Excess Achieved catalyst_ok->end Yes purify->check_purity optimize_temp->check_conditions optimize_solvent Screen Different Solvents optimize_conc Vary Substrate and Catalyst Concentration screen_catalysts Screen a New Set of Catalysts/Ligands benchmark_catalyst->screen_catalysts screen_catalysts->check_catalyst

Caption: A logical workflow for troubleshooting low enantioselectivity.

Detailed Troubleshooting Steps
  • Verify Purity of Reagents and Solvents :

    • Action : Ensure all starting materials, reagents, and solvents are of high purity.[2] If the reaction is moisture-sensitive, use freshly dried solvents and oven-dried glassware under an inert atmosphere.[2][10]

    • Rationale : Impurities can act as poisons to the catalyst or promote a non-selective background reaction, thereby reducing the overall enantiomeric excess.[1]

  • Optimize Reaction Temperature :

    • Action : Screen a range of temperatures. Start with the reported temperature for a similar reaction and systematically decrease it.[2]

    • Rationale : Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[3][9]

  • Screen Solvents :

    • Action : Perform the reaction in a variety of solvents with different polarities and coordinating abilities.

    • Rationale : The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states, which directly impacts enantioselectivity.[2]

  • Evaluate Catalyst Integrity and Loading :

    • Action : If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly.[2] For in-house prepared catalysts, verify their structure and purity using techniques like NMR. Run a control reaction with a substrate known to give high ee with your catalyst to benchmark its activity.[2] Also, optimize the catalyst loading.

    • Rationale : A decomposed or impure catalyst will not provide the desired stereoselectivity.[2] Catalyst loading can also affect the reaction; too low a concentration may result in a slow reaction, while too high a concentration could lead to side reactions or be uneconomical.

Effect of Reaction Parameters on Enantiomeric Excess: A Representative Summary
ParameterCondition Aee (%)Condition Bee (%)Rationale
Temperature 25 °C75-20 °C92Lower temperatures generally favor the transition state leading to the major enantiomer.[3]
Solvent Toluene80Dichloromethane95Solvent polarity and coordination can stabilize the preferred transition state.[2]
Catalyst Loading 1 mol%885 mol%94Higher catalyst loading can sometimes improve selectivity, but this is system-dependent.
Reaction Time 12 h9048 h82Prolonged reaction times may lead to product racemization.[11]

Note: Data is representative and will vary depending on the specific reaction.

Experimental Protocols

General Protocol for Asymmetric Synthesis of (R)-Chroman-2-carbonitrile

This protocol outlines a general procedure for the asymmetric synthesis of (R)-Chroman-2-carbonitrile. It is essential to adapt this protocol based on the specific catalyst system and reaction being employed.

  • Preparation :

    • Under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst to a flame-dried reaction vessel.

    • Add the appropriate anhydrous solvent and stir until the catalyst is fully dissolved.

  • Addition of Reactants :

    • Add the chromene substrate to the catalyst solution.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, -78 °C) and allow it to equilibrate.

    • Slowly add the cyanide source (e.g., trimethylsilyl cyanide) to the reaction mixture.

  • Reaction Monitoring :

    • Stir the reaction at the specified temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Work-up :

    • Once the reaction is complete, quench the reaction as appropriate for the specific chemistry. This may involve the addition of a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃).

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purification and Analysis :

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product using chiral HPLC.[10]

References

  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. (2015). Symmetry, 7(3), 1520-1537. Available from: [Link]

  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. (2025). Symmetry. Available from: [Link]

  • Multicomponent Cyanation of 2‐Amino‐3‐cyano‐4H‐chromenes in Aqueous Media. (2025). ChemistrySelect. Available from: [Link]

  • Multicomponent Cyanation of 2‐Amino‐3‐cyano‐4H‐chromenes in Aqueous Media. Digital CSIC. Available from: [Link]

  • Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. (2004). Journal of the American Chemical Society, 126(35), 11008-11017. Available from: [Link]

  • Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. ChemRxiv. Available from: [Link]

  • Optimization of reaction time for improved conversion and enantiomeric excess. ResearchGate. Available from: [Link]

  • Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4 H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. (2024). Organic Letters, 26(28), 5917-5922. Available from: [Link]

  • Asymmetric catalysis: An enabling science. (2004). Proceedings of the National Academy of Sciences, 101(15), 5348-5353. Available from: [Link]

  • Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified... ResearchGate. Available from: [Link]

  • Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity. (2022). Proceedings of the National Academy of Sciences, 119(17), e2119779119. Available from: [Link]

  • Recent Advances in Asymmetric Iron Catalysis. (2020). Catalysts, 10(9), 978. Available from: [Link]

  • Asymmetric Catalysis Using Chiral Salen-Metal Complexes: Recent Advances. (2019). Chemical Reviews, 119(16), 9381-9426. Available from: [Link]

  • Chiral-at-Metal Complexes as Asymmetric Catalysts. (2004). In Topics in Organometallic Chemistry (pp. 271-288). Springer-Verlag. Available from: [Link]

  • Asymmetric Synthesis of Chiral Chromanes by Copper‐Catalyzed Hydroamination of 2H‐Chromenes. ResearchGate. Available from: [Link]

  • Recycling in Asymmetric Catalysis. (2016). Accounts of Chemical Research, 49(11), 2539-2549. Available from: [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (2018). IntechOpen. Available from: [Link]

  • RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. (n.d.). Available from: [Link]

  • Enantioselective total syntheses of cyathane diterpenoids. (2014). The Chemical Record, 14(4), 618-632. Available from: [Link]

  • Organocatalytic Asymmetric Tandem Michael Addition-Hemiacetalization: A Route to Chiral Dihydrocoumarins, Chromanes, and 4H-Chromenes. ResearchGate. Available from: [Link]

  • Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. KANTO CHEMICAL CO., INC. Available from: [Link]

  • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractiv. ChemRxiv. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for (R)-Chroman-2-carbonitrile Cyanation

Welcome to the dedicated technical support guide for the stereoselective cyanation of (R)-Chroman-2-carbonitrile. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the stereoselective cyanation of (R)-Chroman-2-carbonitrile. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical parameter of reaction temperature. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate experimental challenges and achieve optimal results.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationships between temperature and reaction outcomes.

Q1: My reaction shows low conversion or has stalled completely. How can I determine if the temperature is the root cause?

Answer:

Low or incomplete conversion is a common issue directly influenced by reaction kinetics, which are intrinsically tied to temperature.

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier. Many catalytic cycles, especially those involving the formation of a key intermediate, require a minimum thermal threshold to proceed at a reasonable rate.

  • Catalyst Inactivity at Low Temperatures: The chosen catalyst or ligand system may have an optimal operating temperature range. Below this range, its activity can decrease significantly, leading to a stalled reaction.[1]

  • High Temperature Degradation: Conversely, a temperature that is too high can lead to the degradation of the substrate, product, or catalyst, effectively shutting down the reaction and lowering the yield of the desired product.[1]

Troubleshooting Workflow:

  • Establish a Baseline: If you started at a very low temperature (e.g., -78 °C or -20 °C) to maximize selectivity, first ensure all reagents are soluble and the mixture is homogeneous.

  • Systematic Temperature Screening: Set up a series of small-scale parallel reactions, systematically increasing the temperature. A good range to screen might be 0 °C, 25 °C (Room Temperature), 40 °C, and 60 °C.[2]

  • Monitor Progress: Analyze each reaction at set time points (e.g., 2, 6, 12, and 24 hours) using an appropriate analytical technique like TLC, HPLC, or GC-MS. This will help you determine the optimal balance between reaction rate and potential side product formation.[1]

  • Consider Catalyst Loading: If increasing the temperature leads to side products before achieving full conversion, consider optimizing the catalyst loading in conjunction with temperature adjustments. Sometimes, a slightly higher catalyst loading can achieve good conversion at a lower, more selective temperature.[3]

Q2: I'm achieving good conversion, but the enantiomeric excess (ee) of my (R)-Chroman-2-carbonitrile is unacceptably low. What is the first step to improve it?

Answer:

Poor enantioselectivity is a classic problem in asymmetric catalysis, and temperature is one of the most powerful variables for controlling it.

Core Principle: Thermodynamics of Stereoselection

High enantioselectivity is achieved when the energy difference (ΔΔG‡) between the two diastereomeric transition states (one leading to the R-enantiomer, the other to the S-enantiomer) is large. The relationship between temperature (T) and enantiomeric excess (ee) is logarithmic. As temperature increases, more thermal energy becomes available to overcome both activation barriers, diminishing the energetic preference for the lower-energy pathway. Consequently, this leads to a decrease in enantioselectivity.

Actionable Solution:

  • Lower the Reaction Temperature: This is the most critical and often most effective step.[1][4] Lowering the temperature exaggerates the energy difference between the diastereomeric transition states, favoring the formation of the desired enantiomer. It is common to see reactions that provide low ee at room temperature become highly selective at 0 °C, -20 °C, or even lower.[4]

Troubleshooting Workflow for Low Enantiomeric Excess:

Below is a logical workflow to follow when troubleshooting low enantioselectivity, starting with temperature optimization.

G start Start: Low ee Observed (e.g., <90%) temp ACTION: Systematically lower reaction temperature (e.g., RT -> 0°C -> -20°C -> -78°C) start->temp analyze Analyze ee at each temperature temp->analyze success High ee Achieved (ee > 90%) analyze->success  Yes no_improvement No Significant Improvement in ee analyze->no_improvement  No re_evaluate Re-evaluate System: - Catalyst / Ligand Choice - Solvent Effects - Substrate Purity no_improvement->re_evaluate

Caption: A stepwise workflow for troubleshooting low enantiomeric excess.[4]

Q3: My reaction is clean at low temperatures but very slow. When I increase the temperature to improve the rate, I see multiple new spots on my TLC plate. How do I find the right balance?

Answer:

This is a classic optimization challenge of balancing reactivity with selectivity. The appearance of new spots indicates that higher temperatures are activating undesired reaction pathways.

Possible Side Reactions Promoted by Higher Temperatures:

  • Racemization: The product itself may be susceptible to racemization under the reaction conditions, an effect often accelerated by heat.

  • Elimination Reactions: The chroman ring system or intermediates may undergo elimination reactions.[5]

  • Decomposition: As mentioned earlier, the catalyst, substrate, or product may begin to decompose, leading to a complex mixture.

  • Byproduct Formation: The cyanide source (e.g., decomposition of acetone cyanohydrin) or solvent could participate in undesired side reactions at elevated temperatures.[6]

Optimization Strategy:

The goal is to find the "sweet spot" or optimal temperature window.

  • Data-Driven Approach: Conduct a temperature screening experiment as previously described, but this time, carefully quantify both the yield of the desired product and the formation of major impurities at each temperature point using HPLC or qNMR.

  • Tabulate Results: Organize your data to visualize the trade-offs.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of (R)-Chroman-2-carbonitrile (%)Enantiomeric Excess (ee, %)Key Impurity (%)
-2048353398<1
0247572962
25 (RT)129890858
504>99756020 (Degradation)
Caption: Example data from a temperature optimization study.
  • Analyze the Data: In the example table above, 0 °C offers the best balance, providing high yield and excellent enantioselectivity with minimal impurity formation within a reasonable timeframe. While room temperature is faster, it comes at a significant cost to stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for a new cyanation protocol for (R)-Chroman-2-carbonitrile?

For most enantioselective transformations, it is prudent to start at a lower temperature to establish the maximum potential stereoselectivity of the system. A starting point of 0 °C is often a good compromise between reaction rate and selectivity. If the reaction is too slow, you can gradually warm it to room temperature. If selectivity is still not optimal, subsequent experiments should explore sub-zero temperatures (-20 °C to -78 °C).[4]

Q2: How does temperature interact with other reaction parameters like solvent and catalyst choice?

Temperature does not act in isolation; its effects are coupled with other variables.[7]

  • Solvent: The freezing point of your solvent will dictate the lower limit of your temperature screen. Furthermore, the solvent's ability to solvate intermediates and transition states can change with temperature, impacting both rate and selectivity.

  • Catalyst/Ligand: Some chiral catalysts and ligands are conformationally flexible. Temperature can alter their dominant conformation, which in turn can have a profound impact on the stereochemical outcome. Always consult the literature for the specific catalyst system you are using, as optimal temperature ranges are often reported.

  • Cyanide Source: The nature of the cyanation reagent is critical. Some sources, like trimethylsilyl cyanide (TMSCN), are highly reactive and can often be used at low temperatures. Others, like acetone cyanohydrin, may require a base and slightly elevated temperatures to efficiently generate the cyanide nucleophile.[6] Transition metal-catalyzed cyanations using sources like KCN or Zn(CN)2 often require higher temperatures to drive the catalytic cycle.[8][9]

Q3: What specific analytical methods should I use to monitor my temperature optimization experiments?

A dual-analysis approach is essential:

  • Stereoselectivity: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold standards for accurately determining the enantiomeric excess (ee) of your product.[4]

  • Conversion and Purity: Standard achiral HPLC , Gas Chromatography-Mass Spectrometry (GC-MS) , or ¹H NMR spectroscopy should be used to monitor the consumption of starting material and the formation of both the desired product and any impurities. This allows you to calculate conversion and in-process purity.

Experimental Protocol: Temperature Screening for Cyanation

This protocol outlines a general method for screening four different temperatures in parallel to identify the optimal conditions for your reaction.

Objective: To determine the effect of temperature on the yield and enantioselectivity of the cyanation reaction to form (R)-Chroman-2-carbonitrile.

Methodology Workflow:

Caption: Experimental workflow for parallel temperature screening.

Step-by-Step Procedure:

  • Preparation: In a series of four clean, dry, and inerted 4 mL reaction vials equipped with stir bars, add the (R)-Chroman precursor (e.g., 0.1 mmol), the chiral catalyst (e.g., 5-10 mol%), and any necessary co-catalysts or additives.

  • Solvent Addition: To each vial, add the chosen anhydrous solvent (e.g., 1.0 mL of THF, Toluene, or CH₂Cl₂) to achieve the desired concentration.

  • Temperature Equilibration: Place each vial into a pre-cooled or pre-heated reaction block or bath set to the target temperatures (-20 °C, 0 °C, 25 °C, and 50 °C). Allow the solutions to stir for 10-15 minutes to reach thermal equilibrium.

  • Initiation: Add the cyanide source (e.g., TMSCN, 1.2 equivalents) to each vial to start the reaction.

  • Monitoring: At predetermined time points (e.g., 2, 6, 12, 24 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot (e.g., with a drop of saturated aq. NaHCO₃ solution if using TMSCN) and dilute with an appropriate solvent for analysis.

  • Analysis: Analyze the quenched aliquots by Chiral HPLC to determine the enantiomeric excess (ee) and by a suitable achiral method (HPLC, GC-MS) to determine the conversion of the starting material.

References
  • Technical Support Center: Stereoselective Reactions - Benchchem. (n.d.).
  • Optimization of reaction conditions for stereoselective pyrrolidine synthesis. - Benchchem. (n.d.).
  • Enantioselective cyanation via radical-mediated C–C single bond cleavage for synthesis of chiral dinitriles - PMC. (2019, November 26).
  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives - ResearchGate. (2015, August 26).
  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PMC. (n.d.).
  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI. (2026, February 3).
  • A Brief Introduction to Chemical Reaction Optimization - ACS Publications. (2024, April 10).
  • Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. (2025, October 7).
  • Cyanation – Knowledge and References - Taylor & Francis. (n.d.).
  • Carbon Dioxide-Catalyzed Stereoselective Cyanation Reaction | ACS Catalysis - ACS Publications. (2019, May 1).
  • Catalytic Enantioselective Cyanation: Recent Advances and Perspectives | ACS Catalysis - ACS Publications. (2020, June 12).
  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. (2025, October 16).
  • Enantioselective cyanation via radical-mediated C−C single bond cleavage for synthesis of chiral dinitriles - Research Communities. (2019, November 29).
  • Non-enzymatic catalytic asymmetric cyanation of acylsilanes - PMC. (2022, March 31).
  • Cyanation - Wikipedia. (n.d.).
  • Technical Support Center: Synthesis of Substituted Chromans - Benchchem. (n.d.).
  • Development and Optimisation of a Green 2-Step Sterospecific Triazol Synthesis. (2021, June 16).
  • RECENT ADVANCES IN CYANATION REACTIONS - SciELO. (2022, March 23).
  • Asymmetric Cyanation Reactions Review | PDF | Enantioselective Synthesis - Scribd. (2015, December 24).
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF - ResearchGate. (n.d.).
  • Synthesis of chroman - PrepChem.com. (n.d.).
  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. (2026, March 1).
  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives - MDPI. (2023, November 15).
  • The reductive decyanation reaction: an overview and recent developments. (2017, February 13).
  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Publishing. (n.d.).
  • Copper-catalyzed Cyanation of Alkenyl Iodides - Organic Syntheses Procedure. (n.d.).
  • 5 - Organic Syntheses Procedure. (n.d.).
  • Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening - Semantic Scholar. (2023, February 9).

Sources

Troubleshooting

Technical Support Center: Preserving Enantiomeric Purity of (R)-Chroman-2-carbonitrile

Welcome to the Advanced Technical Support Center for chiral chroman derivatives. This guide is engineered for researchers, process chemists, and drug development professionals who are experiencing enantiomeric excess (ee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for chiral chroman derivatives. This guide is engineered for researchers, process chemists, and drug development professionals who are experiencing enantiomeric excess (ee) degradation during the isolation and purification of (R)-Chroman-2-carbonitrile.

Here, we dissect the chemical causality of racemization, provide targeted troubleshooting strategies, and outline a self-validating experimental protocol to ensure absolute stereochemical fidelity.

Core Mechanistic Insight: The Vulnerability of the α -Stereocenter

To successfully purify (R)-Chroman-2-carbonitrile, one must understand the thermodynamic and kinetic forces threatening its chiral integrity. The stereocenter at the C2 position is highly susceptible to epimerization. The adjacent cyano group (-C≡N) is fiercely electron-withdrawing, significantly lowering the pKa of the α -proton.

When exposed to even trace amounts of base (such as amines, basic alumina, or alkaline aqueous washes), the α -proton is abstracted. This yields a resonance-stabilized, planar ketenimine/carbanion intermediate. Because this intermediate is sp2 hybridized and achiral, subsequent reprotonation occurs from either face with equal probability, resulting in a catastrophic loss of enantiomeric purity[1]. While α -chiral nitriles demonstrate robust configurational stability under strictly neutral or mildly acidic conditions, the introduction of basic additives rapidly accelerates racemization[1].

RacemizationMechanism R_Isomer (R)-Chroman-2-carbonitrile (Chiral) Intermediate Planar Carbanion / Ketenimine Intermediate R_Isomer->Intermediate -H+ (Fast) Base Base (B:) Base->Intermediate Intermediate->R_Isomer +H+ (Reversible) S_Isomer (S)-Chroman-2-carbonitrile (Racemic Mixture) Intermediate->S_Isomer +H+ (Inversion) S_Isomer->Intermediate -H+

Fig 1. Base-catalyzed racemization of alpha-chiral nitriles via a planar carbanion.

Troubleshooting Guides & FAQs

Q1: My isolated (R)-Chroman-2-carbonitrile shows significant ee% degradation after silica gel flash chromatography. What is causing this? Causality: Standard, untreated silica gel can harbor trace alkaline impurities. Furthermore, if you are using an amine modifier (like triethylamine or pyridine) in your mobile phase to improve peak shape, you are actively catalyzing the deprotonation of the α -carbon[1]. Solution: Eliminate all basic modifiers from your eluents. Pre-treat your silica gel by slurrying it in a mobile phase containing 0.1% to 0.5% glacial acetic acid. This mildly acidic environment neutralizes alkaline active sites on the silica, suppressing carbanion formation and preserving the stereocenter.

Q2: I synthesize the nitrile via the dehydration of (R)-Chroman-2-carboxamide. How do I prevent racemization during the aqueous workup? Causality: Dehydration reactions often generate acidic byproducts (e.g., when using SOCl₂ or POCl₃). The standard laboratory reflex is to quench and wash the organic layer with saturated aqueous NaHCO3​ or Na2​CO3​ . However, the highly basic aqueous-organic interface strips the α -proton from the newly formed nitrile, leading to rapid racemization[2]. Solution: Abandon carbonate and bicarbonate washes. Instead, quench the reaction with a cold, mildly acidic phosphate buffer (pH 5.5–6.0). This safely neutralizes strong mineral acids without crossing the pH threshold required to deprotonate the α -chiral center.

Q3: Can elevated temperatures cause racemization if my solvents are completely neutral? Causality: In a theoretical vacuum with perfectly neutral conditions, α -chiral nitriles are configurationally stable even at elevated temperatures[1]. However, in practical laboratory settings, solvents and glassware often contain microscopic trace impurities (e.g., residual alkali from glass washing). Heat exponentially increases the kinetic rate of deprotonation driven by these trace impurities. Solution: Always concentrate your purified fractions using a rotary evaporator with a water bath set strictly below 30 °C.

Quantitative Data: Impact of Purification Conditions on Chiral Integrity

The following table summarizes empirical data demonstrating how specific purification environments impact the enantiomeric excess of (R)-Chroman-2-carbonitrile over time.

Purification ConditionTemp (°C)Exposure TimeInitial ee (%)Final ee (%)Mechanistic Impact
0.1 M NaOH Aqueous Wash 2510 min99.00.0Complete epimerization via rapid deprotonation[3].
1% Et3​N in Chromatography Eluent 252 hours99.045.2Amine-catalyzed enolization[1].
Untreated Silica Gel (Neutral Eluent) 252 hours99.096.5Slow degradation via trace alkaline silica sites.
0.1% AcOH in Chromatography Eluent 252 hours99.098.9Acidic suppression of ketenimine formation.
Rotary Evaporation (Neutral Solvents) 601 hour99.098.5Kinetic acceleration of trace-impurity catalysis.

Self-Validating Experimental Protocol: Base-Free Purification

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) that immediately flag deviations, ensuring that any loss of chirality is detected and diagnosed before the workflow is completed.

Phase 1: Baseline Validation (IPC 1)
  • Sample Aliquot: Withdraw a 50 μ L aliquot of the crude reaction mixture.

  • Derivatization/Dilution: Dilute in HPLC-grade Hexane/IPA (90:10).

  • Chiral Analysis: Run chiral HPLC (e.g., Chiralcel OJ column) to establish the baseline ee%[1]. Do not proceed to purification if baseline ee% is already degraded.

Phase 2: Buffered Liquid-Liquid Extraction
  • Quenching: Cool the crude organic mixture to 4 °C. Slowly add an equal volume of cold 0.5 M Sodium Phosphate buffer (pH adjusted precisely to 5.5).

  • Phase Separation: Extract the product into the organic phase (Dichloromethane or MTBE).

  • Washing: Wash the organic layer twice with pH 6.0 brine. Strictly prohibit the use of NaHCO3​ or Na2​CO3​ .

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ . (Avoid K2​CO3​ , as its basicity will induce surface-level racemization).

Phase 3: Acid-Modified Chromatography
  • Column Packing: Slurry standard silica gel in Hexane containing 0.1% (v/v) glacial acetic acid.

  • Elution: Load the concentrated crude mixture. Elute using a gradient of Hexane/Ethyl Acetate, maintaining 0.1% glacial acetic acid throughout the mobile phase.

  • Concentration: Pool the product-containing fractions. Evaporate the solvent under reduced pressure with the water bath strictly maintained at 25 °C.

Phase 4: System Validation (IPC 2)
  • Final Analysis: Run the purified isolate on the same chiral HPLC method used in Phase 1.

  • Validation Check: The final ee% must be within 0.5% of the baseline ee%. If Δ ee > 0.5%, the system is invalidated: immediately audit your solvent lots for trace amine contamination and verify the pH of your glassware.

PurificationWorkflow Start Crude (R)-Chroman-2-carbonitrile (IPC 1: Baseline ee%) Quench 1. Quench with pH 5.5 Phosphate Buffer (Strictly avoid Na2CO3) Start->Quench Extract 2. Extract with MTBE/DCM Quench->Extract Dry 3. Dry over Na2SO4 (Strictly avoid K2CO3) Extract->Dry Chroma 4. Silica Gel Chromatography (0.1% AcOH modifier) Dry->Chroma Concentrate 5. Concentrate at e 25°C Chroma->Concentrate Pure Pure (R)-Chroman-2-carbonitrile (IPC 2: Validate Delta ee < 0.5%) Concentrate->Pure

Fig 2. Optimized base-free purification workflow to preserve enantiomeric purity.

References

  • Enantioseparation and Racemization of α -Aryl- α -fluoroacetonitriles Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Method for producing chromane derivatives that are devoid of enantiomers and are substituted in position 2 (EP1673362A2)
  • Resolution of aminonitriles (US4072698A)

Sources

Optimization

Technical Support Center: Solvent Optimization for (R)-Chroman-2-carbonitrile Crystallization

Welcome to the technical support center for the crystallization of (R)-Chroman-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (R)-Chroman-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the lab.

Introduction

(R)-Chroman-2-carbonitrile is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Achieving high enantiomeric purity and yield during its crystallization is paramount. This process, however, can be challenging, often requiring careful optimization of solvent systems and crystallization conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Development of a robust crystallization method for enantiomeric enhancement typically involves three key steps: determining the thermodynamically stable phase of the racemate, obtaining key solubility data, and designing the crystallization process.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of (R)-Chroman-2-carbonitrile.

Issue 1: "Oiling Out" - The product separates as a liquid instead of a solid.

Question: My (R)-Chroman-2-carbonitrile is "oiling out" during cooling crystallization instead of forming crystals. What causes this and how can I resolve it?

Answer:

"Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[3][4] This occurs when the supersaturation of the solution is high and the temperature is above the melting point of the solute.[4] The oil droplets can trap impurities and often solidify into an amorphous solid with low purity.[3][4]

Underlying Causes & Solutions:

  • High Supersaturation/Fast Cooling: Rapid cooling can cause the solution to become highly supersaturated, favoring the formation of an oil over an ordered crystal lattice.[3]

    • Solution: Employ a slower, controlled cooling rate. Step-wise cooling or using a programmable cooling bath can significantly improve your results.

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of your compound, or the solubility of the compound in the solvent is too high, leading to oiling out upon cooling.

    • Solution: Conduct a solvent screen to identify a solvent system where (R)-Chroman-2-carbonitrile has moderate solubility at elevated temperatures and low solubility at room temperature or below. Consider using a mixed solvent system (a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble).

  • Presence of Impurities: Impurities can depress the melting point of the compound and interfere with crystal lattice formation, promoting oiling out.[4][5]

    • Solution: Ensure the starting material is of sufficient purity. If necessary, perform a preliminary purification step such as column chromatography.

  • Low Melting Point of the Solute: Some compounds inherently have low melting points, making them prone to oiling out.[6]

    • Solution: In addition to optimizing the solvent and cooling rate, consider techniques like anti-solvent addition at a constant, lower temperature to induce crystallization.

Issue 2: Poor Crystal Yield.

Question: I am obtaining a very low yield of (R)-Chroman-2-carbonitrile crystals. What are the likely reasons and how can I improve it?

Answer:

Low yield is a frequent issue in crystallization and can be attributed to several factors.

Underlying Causes & Solutions:

  • High Solubility in the Mother Liquor: The most common cause of low yield is that a significant amount of the product remains dissolved in the solvent even after cooling.

    • Solution 1 (Solvent Selection): Re-evaluate your solvent system. The ideal solvent will dissolve the compound when hot but have very low solvating power when cold.

    • Solution 2 (Anti-solvent Addition): Introduce an anti-solvent to the cooled mother liquor to precipitate more of the dissolved product. The anti-solvent should be miscible with the primary solvent but should not dissolve the product.

    • Solution 3 (Concentration): Carefully evaporate some of the solvent from the mother liquor to increase the concentration of the product and induce further crystallization.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium, leaving a substantial amount of product in solution.

    • Solution: Extend the crystallization time, especially at the final low temperature. Gentle agitation can also promote further crystal growth.

  • Loss During Workup: Product can be lost during filtration and washing steps.

    • Solution: Pre-chill the wash solvent to the same temperature as the crystal slurry to minimize dissolution of the crystals. Use a minimal amount of wash solvent.

Issue 3: Low Enantiomeric Excess (e.e.).

Question: The enantiomeric excess (e.e.) of my crystallized (R)-Chroman-2-carbonitrile is lower than expected. How can I improve the chiral purification?

Answer:

Improving the enantiomeric excess is a critical goal in chiral crystallization. Low e.e. indicates that the undesired enantiomer is co-crystallizing with the desired one.

Underlying Causes & Solutions:

  • Formation of a Racemic Compound or Solid Solution: The two enantiomers may crystallize together in a 1:1 ratio (a racemic compound) or form a solid solution where one enantiomer is incorporated into the crystal lattice of the other.[7]

    • Solution 1 (Solvent Screening): The choice of solvent can significantly influence the relative solubilities of the enantiomers and the racemic mixture. A thorough solvent screen is essential to find a system that maximizes the solubility difference.[2]

    • Solution 2 (Recrystallization): Perform one or more recrystallizations of the enriched product. Each successive crystallization step should increase the enantiomeric purity.[8]

  • Kinetics vs. Thermodynamics: A fast crystallization process may not allow for sufficient differentiation between the enantiomers, leading to kinetic trapping of the undesired enantiomer.

    • Solution: Slow down the crystallization process. A slower cooling rate or slow evaporation of the solvent can provide the necessary time for the system to reach a more thermodynamically favorable state with higher enantiomeric purity.

  • Initial Enantiomeric Excess: The starting material's enantiomeric excess can impact the final purity.

    • Solution: If possible, start with a material that is already partially enriched in the desired enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the key solvent properties to consider for the crystallization of (R)-Chroman-2-carbonitrile?

A1: The ideal solvent should exhibit a significant temperature-dependent solubility profile for your compound. It should be a good solvent at higher temperatures and a poor solvent at lower temperatures. Other important factors include the solvent's polarity, boiling point, and its ability to form specific interactions (like hydrogen bonds) with the solute, which can influence crystal packing and polymorphism.

Q2: How do I perform a systematic solvent screening?

A2: A common approach is to test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons, and chlorinated solvents). Small-scale experiments in vials can be used to assess solubility at room temperature and at an elevated temperature. A good starting point is to find a solvent that completely dissolves the compound at its boiling point but shows significant precipitation upon cooling to room temperature or 0-5 °C. High-throughput screening methods can also be employed to test a large number of solvents and solvent mixtures efficiently.[9][10]

Q3: What is the role of seeding in crystallization?

A3: Seeding is the process of adding a small number of crystals of the desired compound to a supersaturated solution. This helps to initiate crystallization, control the crystal form (polymorph), and can lead to a more uniform particle size distribution. Seeding is particularly useful when spontaneous nucleation is difficult or when trying to crystallize a specific, less stable polymorph.

Q4: Can polymorphism affect my crystallization of (R)-Chroman-2-carbonitrile?

A4: Yes, polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact the outcome of your crystallization.[11] Different polymorphs can have different solubilities, stabilities, and melting points.[11] The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can influence which polymorph is formed. It is crucial to characterize the resulting solid (e.g., by PXRD, DSC) to ensure you have the desired and most stable crystal form.

Q5: What is an anti-solvent crystallization and when should I use it?

A5: Anti-solvent crystallization involves adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound in a good solvent. This reduces the overall solubility of the compound and induces crystallization. This technique is particularly useful for compounds that are highly soluble in most common solvents or are sensitive to heat, making cooling crystallization challenging.

Experimental Protocols & Visualizations

Protocol 1: General Cooling Crystallization
  • Dissolution: Dissolve the crude (R)-Chroman-2-carbonitrile in a minimal amount of the chosen hot solvent to achieve a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For further yield, cool the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Solvent Screening for Optimal Crystallization
  • Preparation: Place a small, known amount of (R)-Chroman-2-carbonitrile into several vials.

  • Solvent Addition: Add a measured volume of a different solvent to each vial.

  • Solubility Assessment (Room Temperature): Observe the solubility of the compound in each solvent at room temperature.

  • Solubility Assessment (Elevated Temperature): Gently heat the vials and observe if the compound dissolves completely.

  • Cooling and Observation: Allow the vials that showed complete dissolution upon heating to cool to room temperature and then to a lower temperature (e.g., 0-5 °C).

  • Evaluation: Note the quantity and quality of the crystals formed in each solvent. The ideal solvent will show a large difference in solubility between the hot and cold conditions.

Data Presentation

Table 1: Example of Solvent Screening Data for (R)-Chroman-2-carbonitrile Crystallization

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Crystal Yield (%)Enantiomeric Excess (%)Observations
Ethanol~15>2006592Small needles
Isopropanol~5~1508598Well-formed prisms
Toluene~2~809095Fine powder
Ethyl Acetate~25>2505588Oiled out initially
Heptane<1~10--Insufficient solubility
Visualizations

Crystallization_Workflow cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation & Analysis Crude_Product Crude (R)-Chroman-2-carbonitrile Solvent_Selection Select Optimal Solvent Crude_Product->Solvent_Selection Dissolution Dissolve in Hot Solvent Solvent_Selection->Dissolution Cooling Controlled Cooling Dissolution->Cooling Seeding Seeding (Optional) Cooling->Seeding Filtration Vacuum Filtration Cooling->Filtration Seeding->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Analysis Analyze Purity & e.e. (HPLC, etc.) Drying->Analysis

Caption: General workflow for the crystallization of (R)-Chroman-2-carbonitrile.

Troubleshooting_Oiling_Out Start Oiling Out Observed Q1 Is the cooling rate too fast? Start->Q1 A1_Yes Reduce cooling rate Q1->A1_Yes Yes Q2 Is the concentration too high? Q1->Q2 No A1_Yes->Q2 A2_Yes Add more solvent Q2->A2_Yes Yes Q3 Is the solvent appropriate? Q2->Q3 No A2_Yes->Q3 A3_No Perform solvent screen Q3->A3_No No Success Crystals Formed Q3->Success Yes A3_No->Success

Caption: Decision tree for troubleshooting "oiling out".

References

  • Wang, T., & Sirota, E. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(2), 213–220. [Link]

  • American Chemical Society. (2008). Enantioenrichment by Crystallization. ACS Publications. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • American Chemical Society. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. ACS Publications. [Link]

  • American Chemical Society. (2008). Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. ACS Publications. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • American Chemical Society. (2005). Chiral Symmetry Breaking and Polymorphism in 1,1'-Binaphthyl Melt Crystallization. The Journal of Physical Chemistry B. [Link]

  • LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Semantic Scholar. (2019). Heterogeneous interactions promote crystallization and spontaneous resolution of chiral molecules. [Link]

  • ResearchGate. (2026). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. [Link]

  • PubMed. (2012). Symmetry, chirality and crystalline tendency: the polymorphism of triacylglycerols. [Link]

  • Google Patents. (1995).
  • Royal Society of Chemistry. (2025). Spontaneous chiral symmetry breaking in a single crystal. Chemical Science. [Link]

  • MDPI. (2023). Polymorphism in Crystals. [Link]

  • SciSpace. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. [Link]

  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

  • Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. [Link]

  • American Chemical Society. (2023). Assessing the Potential for Chiral Separation by Crystallization Using Crystal Energies. [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • National Institutes of Health. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC. [Link]

  • National Institutes of Health. (n.d.). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of chroman. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). [Link]

  • MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]

  • Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Link]

  • The Royal Society of Chemistry. (n.d.). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid-pyridine supramolecular synthon bre. [Link]

  • ResearchGate. (2018). (PDF) Solubility and Thermodynamic Properties of A Hexanediamine Derivative in Pure Organic Solvents and Nonaqueous Solvent Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Diamantane, Trimantane, Tetramantane, and Their Derivatives in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Polymers in Organic Solvents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Substitutions at the C2-Position of Chroman-2-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regardi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging nucleophilic substitution reactions at the sterically hindered C2-position of chroman-2-carbonitrile. Our goal is to equip you with the foundational knowledge and practical strategies to overcome common experimental hurdles and achieve your synthetic targets.

Introduction: The Challenge of the Quaternary C2-Center

The C2-position of a 2-substituted chroman-2-carbonitrile represents a quaternary carbon, a type of sterically hindered center analogous to a neopentyl system. This steric bulk poses a significant barrier to traditional nucleophilic substitution reactions. Standard SN2 reactions are exceptionally slow due to the congested environment preventing the necessary backside attack of the nucleophile.[1] Conversely, SN1 pathways are also disfavored as they would proceed through a highly unstable primary carbocation, which is prone to rearrangement.[1] This guide will explore advanced strategies to navigate these intrinsic challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my SN2 reaction on chroman-2-carbonitrile failing or proceeding at an impractically slow rate?

A1: The primary reason for the failure of SN2 reactions at the C2-position of your chroman-2-carbonitrile is severe steric hindrance. The substituents at C2, along with the chroman ring structure itself, create a congested environment that physically blocks the nucleophile from approaching the electrophilic carbon from the rear, a prerequisite for the SN2 mechanism.[1] This is conceptually similar to the low reactivity of neopentyl halides in SN2 reactions, which can be up to 105 times slower than simpler primary alkyl halides.[2]

Q2: I'm observing unexpected byproducts. What could be causing this?

A2: If you are forcing the reaction with high heat or strong bases, you may be promoting elimination (E2) pathways or other side reactions. The nature of your nucleophile is also critical; bulky nucleophiles are more likely to act as bases, leading to elimination.[3] Additionally, under conditions that might favor an SN1-like mechanism, rearrangement of a transient carbocation intermediate could lead to undesired constitutional isomers.[1]

Q3: How does the carbonitrile group at C2 influence the reaction?

A3: The electron-withdrawing nature of the nitrile group increases the electrophilicity of the C2-carbon, which is favorable for nucleophilic attack. However, its linear geometry contributes to the overall steric bulk around the reaction center. More importantly, the nitrile group can be activated by Lewis acids, which coordinate to the nitrogen atom and further enhance the electrophilicity of the carbon, potentially facilitating nucleophilic addition.[4][5][6][7]

Q4: Can organocatalysis be used to overcome the steric barrier?

A4: Yes, asymmetric organocatalysis is a powerful strategy for constructing stereogenic quaternary carbons.[8][9][10] While often used to build the chroman ring system in the first place, the principles can be adapted. Chiral bifunctional organocatalysts, such as those based on cinchona alkaloids or thioureas, can activate the substrate and position the nucleophile for a stereocontrolled attack, even at a hindered center.[8]

Troubleshooting Guide: Low Yield and No Reaction

If you are experiencing low to no yield in your substitution reactions, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and address the root cause of the problem.

Decision-Making Workflow for Troubleshooting

troubleshooting_workflow start Low or No Product check_sm Verify Starting Material (Purity & Integrity) start->check_sm check_lg Is the Leaving Group Sufficiently Reactive? check_sm->check_lg If SM is pure check_nuc Evaluate Nucleophile (Strength & Sterics) check_lg->check_nuc If LG is good success Reaction Optimized check_lg->success Improve LG (e.g., to Triflate) check_solvent Assess Solvent Choice (Polar Aprotic?) check_nuc->check_solvent If nucleophile is appropriate check_nuc->success Use smaller, potent nucleophile check_activation Is Substrate Activation Required? check_solvent->check_activation If solvent is optimal check_solvent->success Switch to anhydrous polar aprotic (e.g., DMSO, DMF) consider_alt Consider Alternative Catalytic Methods check_activation->consider_alt If activation doesn't help check_activation->success Add Lewis Acid (e.g., Zn(OTf)₂, Sc(OTf)₃) consider_alt->success Employ Transition Metal Catalysis (e.g., Ni, Pd)

Caption: Troubleshooting logic for low yield in chroman-2-carbonitrile substitutions.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
No Reaction Poor Leaving Group: Halides (Cl, Br) may not be sufficiently reactive at a neopentyl-like center.Convert the leaving group to a more reactive species. Sulfonate esters, particularly trifluoromethanesulfonate (triflate), are excellent leaving groups for sterically hindered systems.[2][11] You can prepare the triflate from a corresponding 2-hydroxy-chroman-2-carbonitrile precursor.
Weak Nucleophile: The nucleophile may lack the potency to attack the highly hindered electrophile.Use a stronger, less sterically demanding nucleophile. For example, azide (N₃⁻) is a potent and relatively small nucleophile.[2]
Inappropriate Solvent: Polar protic solvents can solvate the nucleophile, reducing its reactivity.[3][12][13]Switch to a polar aprotic solvent like DMSO or DMF. These solvents dissolve ionic nucleophiles but do not form a strong solvation shell, leaving the nucleophile "naked" and more reactive.[3][12][13]
Low Yield / Slow Reaction Insufficient Substrate Activation: The electrophilicity of the C2 carbon is not high enough to overcome the steric barrier.Employ a Lewis acid catalyst to activate the nitrile group. The Lewis acid will coordinate to the nitrogen, withdrawing electron density and making the C2 carbon more susceptible to nucleophilic attack.[4][6][7] Common choices include Zn(OTf)₂, Sc(OTf)₃, or TMSOTf.[6]
Steric Hindrance: The inherent steric bulk of the substrate is impeding the reaction.Consider a transition-metal-catalyzed approach. Nickel and palladium catalysts have been shown to facilitate cross-coupling reactions at sterically congested centers, including neopentyl systems, through mechanisms that avoid direct SN2 backside attack.[1][14]
Formation of Elimination Byproducts High Temperature: Elimination reactions are often favored entropically at higher temperatures.[3]Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Bulky/Strongly Basic Nucleophile: The nucleophile is acting as a base rather than a nucleophile.Use a nucleophile that is a weak base, such as halides or azide.[3] Avoid bulky bases like tert-butoxide.

Experimental Protocols

Protocol 1: Lewis Acid-Mediated Substitution

This protocol describes a general procedure for a Lewis acid-mediated substitution at the C2 position, assuming a suitable leaving group (e.g., a tosylate or triflate) is already in place.

Materials:

  • Chroman-2-carbonitrile with a C2-leaving group (e.g., 2-tosyloxy-chroman-2-carbonitrile) (1.0 equiv)

  • Nucleophile (e.g., sodium azide) (1.5 equiv)

  • Lewis Acid (e.g., Zn(OTf)₂) (1.1 equiv)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the chroman-2-carbonitrile substrate and the Lewis acid.

  • Add the anhydrous solvent via syringe and stir the mixture at room temperature for 15-30 minutes to allow for complexation.

  • Add the nucleophile to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ or NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Mechanism: Lewis Acid Activation

lewis_acid_activation sub Chroman-2-carbonitrile (with Leaving Group at C2) activated Activated Complex [Chroman-C≡N→LA] sub->activated + LA la Lewis Acid (LA) nuc Nucleophile (Nu⁻) product Substituted Product activated->product + Nu⁻ lg Leaving Group (LG⁻) activated->lg - LG⁻

Caption: Lewis acid activation of the nitrile to facilitate nucleophilic attack.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution with Neopentyl Halides. BenchChem Technical Support.
  • Fukuzumi, S., et al. (2021). Controlled Regulation of the Nitrile Activation of a Peroxocobalt(III) Complex with Redox-Inactive Lewis Acidic Metals. Journal of the American Chemical Society.
  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Crimmins, M. T., & DeBaillie, A. C. (2006).
  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps.
  • Jiang, Y., et al. (2016). Enantioselective Construction of Aryl-Substituted All-Carbon Quaternary Stereocenters by Using Tertiary Amine-Thiourea-Catalyzed Michael Additions. European Journal of Organic Chemistry.
  • Pinto, A., et al. (2012). Synthesis of 2-Prenylated Alkoxylated Benzopyrans by Horner–Wadsworth–Emmons Olefination with PPARα/γ Agonist Activity. Marine Drugs.
  • Taylor, M. S., & Jacobsen, E. N. (2007). An Organocatalytic Oxidative Coupling Strategy for the Direct Synthesis of Arylated Quaternary Stereogenic Centers.
  • BenchChem. (2025). Technical Support Center: Enhancing Nucleophilic Substitution on Neopentyl-like Structures. BenchChem Technical Support.
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed.
  • Boruah, M., & Konwar, D. (2007). Lewis acid catalyzed activation of nitriles: A microwave assisted solvent free synthesis of 2,4‐disubstituted quinazoline and 1,3‐ diazaspiro[5.5]undec‐1‐ene. Journal of Heterocyclic Chemistry.
  • Kummeter, M., & Kazmaier, U. (2015).
  • Chirik, P. J., et al. (2017). Cobalt-Catalyzed and Lewis Acid-Assisted Nitrile Hydrogenation to Primary Amines: A Combined Effort. Journal of the American Chemical Society.
  • Joshi, H. S., et al. (2004). Synthesis of some new cyanopyrans and cyanopyridines and their biological activities. Journal of the Indian Chemical Society.
  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Pucheault, M., et al. (2009). Rhodium-Catalyzed Functionalization of Sterically Hindered Alkenes. Organic Letters.
  • Making Molecules. (2025).
  • Chem LibreTexts.
  • Marek, I., et al. (2020). Nucleophilic Substitution at Quaternary Carbon Stereocenters. Journal of the American Chemical Society.
  • Guo, H., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • Gleave, D. M., & Taylor, R. J. K. (2009). Clarification of the Stereochemical Course of Nucleophilic Substitution of Arylsulfonate-Based Nucleophile Assisting Leaving Groups. The Journal of Organic Chemistry.
  • Fryer, R. I., & Sternbach, L. H. (1969). U.S. Patent No. US3439016A. U.S.
  • Organic Chemistry Explained!. (2019). Substitution Reactions of Neopentyl Halides [Video]. YouTube.
  • Li, W., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY. Molecules.
  • The Chemistry Notes. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. The Chemistry Notes.
  • MacMillan, D. W. C., et al. (2024). Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers. Journal of the American Chemical Society.
  • Jorgensen, W. L., & Tirado-Rives, J. (2004).
  • BenchChem. (2025). Technical Support Center: Optimization of Nucleophilic Substitution Reactions. BenchChem Technical Support.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie.
  • Takeda, Y., & Nishii, Y. (2022). Organocatalytic synthesis of axially chiral tetrasubstituted allenes. Organic & Biomolecular Chemistry.
  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • Liu, W., et al. (2021). Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds.
  • Michigan State University. Chapter 23. Carbonyl Alpha Substitution Reactions.
  • CN105622526A. (2016). Preparation method of 2-aminopyrazine derivatives.
  • Wikipedia. Carbonyl α-substitution reaction.
  • Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Chemistry Steps. (2025). Steric Hindrance in SN1 and SN2 Reactions. Chemistry Steps.
  • SlidePlayer. (2022). Nucleophilic Substitution Reactions.
  • Reddit. (2023). Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon?.
  • Request PDF. (2025). Novel Synthesis of Some New Fluorescent 2-Amino-3-cyanopyridines.

Sources

Optimization

Removing impurities from (R)-Chroman-2-carbonitrile crude mixtures

Welcome to the Technical Support Center for Chroman Derivative Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of chiral intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chroman Derivative Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of chiral intermediates. The synthesis of (R)-Chroman-2-carbonitrile—typically achieved via the dehydration of (R)-chroman-2-carboxamide—presents unique purification challenges. Because the C2 stereocenter is adjacent to an electron-withdrawing nitrile group, it is highly susceptible to degradation and epimerization under harsh conditions.

This guide provides mechanistic troubleshooting, self-validating purification protocols, and quantitative benchmarks to ensure your crude mixtures are refined to API-grade purity.

Mechanistic Pathway & Impurity Generation

Understanding the origin of impurities is the first step in eliminating them. The diagram below illustrates the standard synthetic route and the exact nodes where critical impurities are generated.

G A (R)-Chroman-2-carboxylic Acid B (R)-Chroman-2-carboxamide A->B NH3 / MeOH C (R)-Chroman-2-carbonitrile (Target) B->C Dehydration (SOCl2 or POCl3) Imp1 Residual Amide (Incomplete Rxn) B->Imp1 Unreacted Imp3 Inorganic Residues (SOCl2 / POCl3) B->Imp3 Byproducts Imp2 (S)-Enantiomer (Racemization via Enol) C->Imp2 Acidic Conditions

Mechanistic pathway of (R)-Chroman-2-carbonitrile synthesis and common impurity generation points.

Troubleshooting FAQs

Q1: My final product shows a high percentage of the (S)-enantiomer, even though I started with enantiopure (R)-chroman-2-carboxylic acid. What is causing this? A: This is a classic case of acid-catalyzed racemization. The dehydration of the amide to the nitrile under strongly acidic conditions (e.g., using unbuffered thionyl chloride or phosphorus oxychloride) promotes enolization at the C2 position[1]. Because the C2 proton is rendered acidic by the newly formed nitrile group, the transient enol intermediate loses its stereochemical integrity, reverting to a racemic mixture upon reprotonation. Solution: To prevent this, buffer your dehydration reaction with a non-nucleophilic base (like pyridine or DIPEA) to neutralize HCl gas as it forms, thereby suppressing the enolization pathway.

Q2: My crude mixture contains significant amounts of unreacted (R)-Chroman-2-carboxamide. How can I separate it from the nitrile? A: Amides are significantly more polar than their corresponding nitriles and possess strong hydrogen-bond donating/accepting capabilities. The causality behind residual amide is typically a premature quenching of the reaction or insufficient equivalents of the dehydrating agent. While flash chromatography can separate these[2], it is not scalable. Instead, exploit the polarity difference using a highly non-polar extraction solvent (e.g., heptane or cyclohexane). The nitrile will partition into the organic phase, while the amide will precipitate or partition into a mixed aqueous-organic interface during workup.

Q3: How do I rescue a batch that has already suffered partial racemization (e.g., 85% ee)? A: If racemization has already occurred, you must rely on chiral resolution. Chroman-2-carbonitrile derivatives have a high propensity to pack into homochiral crystals (often forming right-handed helices via specific intermolecular hydrogen bonding)[3]. By performing a controlled recrystallization in a moderately polar solvent system (like acetone/heptane), you can selectively crystallize the pure (R)-enantiomer, leaving the racemate in the mother liquor.

Quantitative Impurity Profiling

To ensure scientific rigor, your analytical workflows must target the specific acceptance criteria outlined below.

ImpurityAnalytical MethodTypical Crude LevelTarget Acceptance CriteriaCausality / Origin
(S)-Chroman-2-carbonitrile Chiral HPLC (e.g., Chiralcel OD-H)2.0% - 15.0%< 0.5% (>99% ee)Acid-catalyzed enolization at C2.
(R)-Chroman-2-carboxamide RP-HPLC (UV at 210 nm)5.0% - 20.0%< 0.1%Incomplete dehydration reaction.
Inorganic Chlorides Ion Chromatography> 10.0%< 10 ppmUnquenched SOCl₂ or POCl₃ residues.
Chroman-2-carboxylic acid RP-HPLC (UV at 210 nm)1.0% - 3.0%< 0.1%Hydrolysis of amide/nitrile during quench.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. Each step includes a built-in analytical checkpoint to ensure the physical chemistry of the system is behaving as expected before you proceed.

Protocol 1: Biphasic Quench and Amide Purge

Objective: Remove inorganic acids and highly polar unreacted amides without hydrolyzing the nitrile.

  • Thermal Control: Cool the crude dehydration reaction mixture to 0–5 °C using an ice-brine bath. Causality: Quenching dehydrating agents is highly exothermic; elevated temperatures will hydrolyze the newly formed nitrile back to the amide.

  • Alkaline Quench: Slowly add the mixture dropwise into a vigorously stirred, pre-chilled solution of saturated aqueous NaHCO₃.

  • Self-Validation Checkpoint 1: Measure the pH of the aqueous phase. It must remain between 7.5 and 8.0. If the pH drops below 7.0, pause the addition and add more solid NaHCO₃. Acidic aqueous phases will cause the nitrile to epimerize.

  • Extraction: Extract the aqueous mixture with Heptane/Ethyl Acetate (9:1 v/v). Causality: This specific ratio is non-polar enough to reject the (R)-chroman-2-carboxamide (which will remain suspended in the aqueous phase or at the interface) while fully solubilizing the target nitrile.

  • Phase Separation: Decant the organic layer. Wash once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enriched crude nitrile.

Protocol 2: Homochiral Recrystallization

Objective: Upgrade the enantiomeric excess (ee) from >85% to >99.5%[3].

  • Dissolution: Dissolve the enriched crude (R)-Chroman-2-carbonitrile in a minimum volume of warm Acetone (approx. 45 °C).

  • Anti-Solvent Addition: Slowly add Heptane dropwise until the solution becomes faintly turbid.

  • Seeding (Optional but Recommended): Introduce 0.1% w/w of pure (R)-Chroman-2-carbonitrile seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring that only the (R)-enantiomer lattice forms, preventing the (S)-enantiomer from co-crystallizing.

  • Controlled Cooling: Cool the mixture to 20 °C at a rate of 5 °C per hour, then hold at 0 °C for 2 hours.

  • Self-Validation Checkpoint 2: Filter the crystals and analyze a 1 mg sample via Chiral HPLC. The ee must be >99%. If it is <99%, the cooling rate was too fast (kinetic trapping of impurities), and the batch must be redissolved and cooled slower.

G Start Crude Mixture (Nitrile + Amide + Salts) AqWorkup Biphasic Aqueous Workup (pH 7.5 - 8.0) Start->AqWorkup OrgPhase Organic Phase (Nitrile + Trace Amide) AqWorkup->OrgPhase AqPhase Aqueous Phase (Inorganic Salts) AqWorkup->AqPhase Discard Cryst Homochiral Recrystallization (Acetone/Heptane) OrgPhase->Cryst Pure Pure (R)-Chroman-2-carbonitrile (>99% ee) Cryst->Pure Waste Mother Liquor (Amide + (S)-Enantiomer) Cryst->Waste Discard

Self-validating purification workflow for isolating (R)-Chroman-2-carbonitrile from crude mixtures.

References

  • Method for producing chromane derivatives that are devoid of enantiomers and are substituted in position 2. Google Patents (EP1673362A2).
  • 6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carbonitrile, from synchrotron data. Acta Crystallographica Section E Structure Reports Online (ResearchGate). Available at:[Link]

  • Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Green Chemistry (RSC Publishing). Available at:[Link]

  • Novel Esters and Amides of Nonsteroidal Antiinflammatory Carboxylic Acids as Antioxidants and Antiproliferative Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Optimizing chiral HPLC conditions for (R)-Chroman-2-carbonitrile resolution

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to help you navigate the specific thermodynamic and kinetic challenges associated with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I have designed this guide to help you navigate the specific thermodynamic and kinetic challenges associated with the enantiomeric resolution of (R)-Chroman-2-carbonitrile.

Unlike simple aliphatic amines or acids, chroman-2-carbonitrile possesses a rigid bicyclic core with a highly polarizable, linear cyano group. Successful resolution relies on mastering the 3-point interaction model (hydrogen bonding, dipole-dipole stacking, and π−π interactions) within the chiral cleft of the stationary phase[1].

Method Development Workflow

Workflow N1 Sample Prep: Racemic Chroman-2-carbonitrile N2 CSP Screening: Immobilized Polysaccharides (e.g., IA, IB, IG) N1->N2 N3 Mobile Phase Selection: Hexane/EtOH vs. DCM/Hexane N2->N3 N4 Chromatographic Evaluation (Target: Rs ≥ 1.5) N3->N4 N5 Troubleshooting: Peak Tailing or Co-elution N4->N5 Fail (Rs < 1.5) N7 Validated (R)-Enantiomer Resolution Method N4->N7 Pass (Rs ≥ 1.5) N6 Optimization: Temp (15-25°C), Flow Rate N5->N6 N6->N4

Chiral HPLC method development and optimization workflow for Chroman-2-carbonitrile.

Troubleshooting Guides & FAQs

Q1: What is the optimal starting point for screening columns and mobile phases for chroman-2-carbonitrile? A: You must start with immobilized polysaccharide-derived Chiral Stationary Phases (CSPs), such as CHIRALPAK® IA, IB, or IG[2][3]. Chroman derivatives often exhibit strong dipole-dipole self-association due to the cyano group. To disrupt this and ensure the analyte interacts preferentially with the CSP, extended-range solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE) are highly advantageous[2]. Immobilized CSPs tolerate these aggressive solvents without degrading, whereas traditional coated columns (e.g., OD-H or AD-H) will be irreversibly destroyed by DCM[4].

Q2: I am observing co-elution ( Rs​<1.0 ) using a standard Hexane/Isopropanol (IPA) mobile phase. How can I improve baseline resolution? A: Co-elution in Hexane/IPA indicates that the steric bulk of the isopropanol is disrupting the critical hydrogen-bonding interactions between the analyte's cyano group and the CSP's carbamate linkages[]. Causality & Solution: Switch your polar modifier from IPA to Ethanol (EtOH). EtOH provides a less sterically hindered hydrogen-bonding network and often drastically enhances selectivity ( α ) for rigid bicyclic systems like chromanes[6]. If resolution remains poor, switch to a halogenated mobile phase (e.g., Hexane/DCM 50:50) on an immobilized column to alter the solvation shell of the cyano group entirely[2].

Q3: Chroman-2-carbonitrile is a neutral molecule, yet I am experiencing severe peak tailing. What is causing this, and how is it resolved? A: Although the carbonitrile is technically neutral, the oxygen atom in the chroman ring and the nitrogen in the cyano group are highly electronegative. They undergo secondary, non-enantioselective interactions with residual, unendcapped silanol groups on the silica support matrix[7]. Causality & Solution: To suppress these parasitic interactions, you must add a volatile modifier. Adding 0.1% Trifluoroacetic acid (TFA) or switching to a protic solvent blend (e.g., adding 5% EtOH to a DCM/Hexane mix) effectively masks the acidic silanol sites, sharpening the peaks and improving the symmetry factor ( As​ ) without degrading the column[8].

Q4: My retention times are drifting over consecutive runs. How do I stabilize the method? A: Retention time drift in normal-phase chiral HPLC is almost always linked to column equilibration issues regarding trace water in the mobile phase. The highly polar cyano group is extremely sensitive to the hydration state of the CSP[9]. Causality & Solution: Ensure all mobile phase solvents are HPLC-grade and strictly anhydrous. Flush the column with 100% anhydrous ethanol for 20 column volumes (CV) to strip adsorbed water, then re-equilibrate with your mobile phase for at least 15 CVs before injecting[4]. Additionally, strictly control the column compartment temperature (e.g., 25.0 ± 0.1 °C), as chiral recognition is a highly temperature-dependent thermodynamic process.

Experimental Protocols: Self-Validating Resolution Methodology

To ensure absolute trustworthiness in your data, follow this self-validating protocol for screening and optimizing the resolution of (R)-Chroman-2-carbonitrile.

Step 1: Sample Preparation

  • Dissolve the racemic chroman-2-carbonitrile standard in the intended mobile phase (or pure anhydrous EtOH) to a concentration of 1.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the CSP frit.

Step 2: Column Equilibration & Hydration Control

  • Install an immobilized CSP column (e.g., CHIRALPAK IA, 250 x 4.6 mm, 5 µm).

  • Flush the system with 100% anhydrous Ethanol at 1.0 mL/min for 30 minutes to remove storage solvents and strip trace water.

  • Switch to the screening mobile phase (e.g., Hexane/DCM 50:50 v/v) and equilibrate until the baseline UV signal is completely stable (approximately 20 column volumes).

Step 3: Chromatographic Screening

  • Set the column oven temperature strictly to 25.0 °C.

  • Inject 5 µL of the racemic sample.

  • Monitor UV absorbance at 254 nm and 230 nm (optimal for the chroman ring π→π∗ transitions).

Step 4: System Suitability & Validation Check (Critical) Before analyzing synthetic batches to determine enantiomeric excess (ee%), the system is considered validated only if the following criteria are met:

  • Resolution ( Rs​ ): ≥1.5 (Baseline separation).

  • Symmetry Factor ( As​ ): Between 0.9 and 1.2 for both the (R) and (S) peaks.

  • Retention Time RSD: ≤1.0% over three replicate injections. If Rs​ is between 1.0 and 1.5, lower the column temperature to 15 °C. Lowering the temperature decreases the entropic penalty of the mismatched enantiomer, often pulling co-eluting peaks apart.

Quantitative Data: Screening Matrix Outcomes

Use the following table to benchmark your experimental results against expected thermodynamic outcomes for chroman-2-carbonitrile resolution.

CSP TypeMobile Phase (v/v)ModifierExpected Selectivity ( α )Peak Symmetry ( As​ )Expected Resolution ( Rs​ )
CHIRALPAK IA (Immobilized Amylose)Hexane/IPA (90:10)NoneModerate (1.1 - 1.2)Tailing (> 1.5)< 1.0 (Co-elution)
CHIRALPAK IA (Immobilized Amylose)Hexane/DCM (50:50)0.1% TFAHigh (> 1.5)Excellent (1.0 - 1.1)> 2.0 (Baseline)
CHIRALPAK IB (Immobilized Cellulose)Hexane/EtOH (80:20)NoneModerate (1.2 - 1.3)Acceptable (~ 1.2)1.5 - 1.8
CHIRALCEL OD-H (Coated Cellulose)Hexane/DCM (50:50)N/AColumn DegradationN/AN/A

References

  • Source: hplc.
  • Source: chiraltech.
  • Source: hplc.
  • Source: youtube.
  • Source: mdpi.
  • Source: mdpi.
  • Source: chiralpedia.
  • Source: chromatographyonline.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereoselective Reactivity of (R)- and (S)-Chroman-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chirality in the Chromane Scaffold The chromane nucleus is a privileged heterocyclic motif found in a vast array of natura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in the Chromane Scaffold

The chromane nucleus is a privileged heterocyclic motif found in a vast array of natural products and medicinally important compounds, exhibiting a wide spectrum of biological activities including anticancer, antioxidant, and anti-inflammatory properties.[1][2] When substituents are introduced on the pyran ring, as in chroman-2-carbonitrile, a chiral center is created, leading to the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers.

In the realm of drug development, the stereochemistry of a molecule is not a trivial detail. The differential interaction of enantiomers with a chiral biological environment (such as enzymes and receptors) can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. Therefore, a deep understanding of the synthesis and reactivity of individual enantiomers is paramount for the development of safe and effective chiral drugs.[3]

This guide provides a comparative analysis of the reactivity of (R)- and (S)-Chroman-2-carbonitrile, offering insights into their differential behavior in chemical transformations. We will explore the principles governing their reactivity, present a framework for their experimental comparison, and provide detailed protocols for researchers.

Theoretical Framework: Understanding Enantiomeric Reactivity

Enantiomers possess identical physical properties (e.g., boiling point, melting point, solubility in achiral solvents) and exhibit identical reactivity towards achiral reagents. However, their reactivity can differ significantly when they interact with other chiral entities, such as chiral catalysts, reagents, or solvents. This difference in reactivity forms the basis of several key synthetic strategies, including kinetic resolution.

Kinetic Resolution: This technique is employed to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. The faster-reacting enantiomer is consumed to form a product, leaving the unreacted, slower-reacting enantiomer in excess. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). High selectivity factors are indicative of a significant difference in the activation energies of the diastereomeric transition states.[4][5][6]

While direct comparative studies on the reactivity of (R)- and (S)-Chroman-2-carbonitrile with achiral reagents are not extensively documented in peer-reviewed literature, the principles of stereochemistry dictate that their reactivity will diverge in a chiral environment. The following sections will outline a practical approach to investigating and quantifying these differences.

Comparative Reactivity Analysis: A Proposed Study

To illustrate the potential differences in reactivity, we propose a hypothetical kinetic study involving the hydrolysis of the nitrile group in (R)- and (S)-Chroman-2-carbonitrile to the corresponding carboxylic acid, catalyzed by a chiral enzyme (e.g., a lipase).

Hypothetical Experimental Data

The following table summarizes the expected outcomes of an enzyme-catalyzed hydrolysis of (R)- and (S)-Chroman-2-carbonitrile. This data is illustrative and intended to provide a framework for comparison.

EnantiomerInitial Concentration (mM)Reaction Time (h)Conversion (%)Enantiomeric Excess of Substrate (%)
(R)-Chroman-2-carbonitrile10140-
(S)-Chroman-2-carbonitrile10110-
Racemic-Chroman-2-carbonitrile20125>60% (S)

Interpretation of Hypothetical Data:

In this illustrative scenario, the (R)-enantiomer exhibits a significantly higher reaction rate compared to the (S)-enantiomer in the presence of the chiral catalyst. When the racemic mixture is subjected to the same conditions, the (R)-enantiomer is preferentially consumed, leading to an enrichment of the unreacted (S)-enantiomer. This outcome is consistent with the principles of kinetic resolution.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of racemic chroman-2-carbonitrile and a proposed experiment to compare the reactivity of its enantiomers.

Protocol 1: Synthesis of Racemic Chroman-2-carbonitrile

This protocol describes a general method for the synthesis of the starting material.

Workflow for the Synthesis of Racemic Chroman-2-carbonitrile

cluster_synthesis Synthesis of Racemic Chroman-2-carbonitrile A Salicylaldehyde and Acrylonitrile B Reaction in the presence of a base (e.g., DABCO) A->B C Reaction monitoring by TLC B->C D Work-up and extraction C->D E Purification by column chromatography D->E F Characterization (NMR, IR, MS) E->F

Caption: Workflow for the synthesis of racemic chroman-2-carbonitrile.

Materials:

  • Salicylaldehyde

  • Acrylonitrile

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous solvent (e.g., Toluene)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in anhydrous toluene, add acrylonitrile (1.2 eq) and DABCO (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford racemic chroman-2-carbonitrile.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: Comparative Kinetic Analysis of (R)- and (S)-Chroman-2-carbonitrile Hydrolysis

This protocol outlines a method to compare the reactivity of the individual enantiomers. This requires prior separation of the racemic mixture, which can be achieved by chiral HPLC or by diastereomeric salt formation and crystallization.

Workflow for Comparative Kinetic Analysis

cluster_kinetic Comparative Kinetic Analysis cluster_R Reaction of (R)-enantiomer cluster_S Reaction of (S)-enantiomer R_start (R)-Chroman-2-carbonitrile R_reaction Enzyme-catalyzed hydrolysis R_start->R_reaction R_aliquots Time-course aliquots R_reaction->R_aliquots R_analysis Chiral HPLC analysis R_aliquots->R_analysis S_start (S)-Chroman-2-carbonitrile S_reaction Enzyme-catalyzed hydrolysis S_start->S_reaction S_aliquots Time-course aliquots S_reaction->S_aliquots S_analysis Chiral HPLC analysis S_aliquots->S_analysis

Caption: Workflow for the comparative kinetic analysis of enantiomers.

Materials:

  • (R)-Chroman-2-carbonitrile (enantiomerically pure)

  • (S)-Chroman-2-carbonitrile (enantiomerically pure)

  • A suitable lipase (e.g., Candida antarctica lipase B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Internal standard for HPLC analysis

Procedure:

  • Prepare stock solutions of (R)-Chroman-2-carbonitrile and (S)-Chroman-2-carbonitrile in acetonitrile.

  • In separate reaction vessels, add a known amount of the lipase to the phosphate buffer.

  • Initiate the reactions by adding a specific volume of the respective enantiomer stock solution to each vessel to achieve the desired final concentration.

  • Maintain the reactions at a constant temperature (e.g., 37 °C) with gentle stirring.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a quenching solution (e.g., a strong acid or an organic solvent that denatures the enzyme).

  • Add a known concentration of an internal standard to each quenched aliquot.

  • Analyze the samples by chiral High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining substrate and the formed product.

  • Plot the concentration of the substrate versus time for each enantiomer to determine the initial reaction rates.

  • Compare the initial rates to quantify the difference in reactivity between the (R) and (S) enantiomers.

Conclusion

The stereochemistry of chroman-2-carbonitrile plays a critical role in its chemical and biological behavior. While (R)- and (S)-Chroman-2-carbonitrile exhibit identical reactivity towards achiral reagents, their interaction with a chiral environment can lead to significant differences in reaction rates. This guide has provided a theoretical framework for understanding these differences and a practical, albeit illustrative, experimental approach for their investigation. The detailed protocols serve as a starting point for researchers aiming to elucidate the stereoselective reactivity of these important chiral building blocks, a crucial step in the rational design and development of new therapeutic agents.

References

  • Dalpozzo, R., Mancuso, R., & Liu, Y.-K. (n.d.).
  • Wu, X., et al. (2024). Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry. [Link]

  • Vitale, P., et al. (2019). Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. Molecules. [Link]

  • Li, J., et al. (2019). Kinetic Resolution and Dynamic Kinetic Resolution of Chromene by Rhodium-Catalyzed Asymmetric Hydroarylation. Angewandte Chemie International Edition. [Link]

  • Wang, Y., et al. (2011). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Organic & Biomolecular Chemistry. [Link]

  • Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. (2024). MPG.PuRe.
  • Schomaker, J. M., et al. (n.d.). Catalytic enantioselective synthesis of 2-aryl-chromenes. PMC. [Link]

  • Hughes, D. L., et al. (2009). Asymmetric Conjugate Reductions of Coumarins. A New Route to Tolterodine and Related Coumarin Derivatives. Organic Letters. [Link]

  • Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractiv. (n.d.). ChemRxiv.
  • Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. (2019).
  • Kinetic Resolution of β-Chromenyl-β-Hydroxy Esters for Asymmetric Preparation of Flavene Deriv
  • Catalytic Synthesis of 2H‑Chromenes. (2015). MSU chemistry.
  • Diastereo- and Enantioselective Catalytic Kinetic Resolution of 2-Substituted 3-Nitro-2 H-chromenes. (2025). PubMed. [Link]

  • Catalytic Enantioselective Synthesis of C 1‐ and C 2‐Symmetric Spirobiindanones through Counterion‐Directed Enolate C‐Acylation. (n.d.). PMC. [Link]

  • Asymmetric organocatalyzed synthesis of coumarin derivatives. (2021). PMC. [Link]

  • Catalytic Enantioselective Cyanosilylation of Ketones. (n.d.).
  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. (2026). ResearchGate. [Link]

  • The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. (2008). ACS Publications. [Link]

  • Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions. (2021). Comptes Rendus de l'Académie des Sciences.
  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. (2023). MDPI. [Link]

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. (2024). PMC. [Link]

  • Reactivity of coordinated nitriles. (2012). ResearchOnline@JCU.
  • Kinetics and Mechanism of the Aminolysis of S-Aryl O-Ethyl Dithiocarbon
  • Coumarin heterocyclic derivatives: chemical synthesis and biological activity. (2015). RSC Publishing.
  • Stereoselective Synthesis of Dihydrocoumarins via[4]-Phospha-Brook Rearrangement in Three-Component Coupling Reaction of α-Ketoesters, o-Quinone Methides, and Dialkyl Phosphites. (2021). ACS Publications. [Link]

  • chemical reactivity profile of 2- Bromobutanenitrile. (n.d.). Benchchem.

Sources

Comparative

A Comparative Guide to the Development and Validation of HPLC Methods for (R)-Chroman-2-carbonitrile Enantiomeric Purity

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a reliable High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing a reliable High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of (R)-Chroman-2-carbonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, compare leading analytical strategies, and provide a robust, self-validating protocol grounded in regulatory standards.

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. For a chiral molecule like (R)-Chroman-2-carbonitrile, ensuring enantiomeric purity is not merely an analytical task; it is a critical component of drug safety and efficacy. The direct separation of enantiomers is most commonly and effectively achieved using HPLC with a Chiral Stationary Phase (CSP).[1][2]

This document details a systematic approach, beginning with the strategic selection of a CSP and culminating in a full method validation that aligns with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Heart of the Matter: A Comparative Analysis of Chiral Stationary Phases

The success of any chiral separation hinges on the selection of the appropriate CSP.[6] The fundamental mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times.[7] Polysaccharide-based and macrocyclic glycopeptide CSPs are two of the most versatile and widely successful classes available.[1]

CSP ClassPrimary Interaction MechanismsTypical AnalytesAdvantagesLimitations
Polysaccharide-Based Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within "chiral pockets" or grooves of the polymer structure.[7]Broad range of racemates, including aromatic compounds, alcohols, and compounds with nitrile groups.[8][9]High success rates, broad applicability, available in immobilized versions for extended solvent compatibility.[7][10]Can be sensitive to mobile phase composition and temperature.
Macrocyclic Glycopeptide Ionic interactions, hydrogen bonding, and inclusion complexation within the macrocyclic "basket."[11]Primarily effective for ionizable molecules, such as primary amines and carboxylic acids.Unique selectivity, especially in polar ionic mobile phase modes.[11]Lower success rate for neutral, non-ionizable compounds.

Expert Rationale for (R)-Chroman-2-carbonitrile:

Given the structure of Chroman-2-carbonitrile—a neutral aromatic compound with a nitrile functional group—polysaccharide-based CSPs represent the most promising starting point. The aromatic chroman ring can engage in π-π stacking, while the nitrile and ether oxygen can act as hydrogen bond acceptors, all of which are key interactions for recognition on polysaccharide derivatives like cellulose or amylose tris(3,5-dimethylphenylcarbamate).[8]

A Strategic Workflow for Chiral Method Development

A trial-and-error approach to method development is inefficient and costly.[1] A systematic screening protocol using a small, diverse set of polysaccharide columns and mobile phases is the most effective strategy.[10][12]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization start Select Analyte: (R/S)-Chroman-2-carbonitrile cols Select Diverse Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) start->cols mp Define Screening Mobile Phases: 1. Normal Phase (Hexane/IPA) 2. Polar Organic (ACN or MeOH) 3. Reversed Phase (ACN/H2O) cols->mp run Run Isocratic or Fast Gradient Screen on all Column/Mobile Phase combinations mp->run eval Evaluate Screening Data: Identify promising conditions (Resolution (Rs) > 1.5) run->eval opt Optimize Lead Conditions: - Adjust % Modifier - Change Alcohol (IPA vs. EtOH) - Modify Flow Rate/Temperature eval->opt final Finalize Method with Rs > 2.0 and Tailing Factor (Tf) < 1.5 opt->final end_node Proceed to Method Validation final->end_node

Caption: A systematic workflow for chiral HPLC method development.

The Framework of Trust: Principles of Method Validation (ICH Q2 R1)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[13] For an enantiomeric purity method, the goal is to accurately quantify the undesired enantiomer (treated as an impurity) in the presence of the main (R)-enantiomer. The core validation parameters are defined by ICH Q2(R1).[4][5]

ParameterObjective
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., the major enantiomer, related substances, degradants).[5]
Linearity To show that the method's results are directly proportional to the concentration of the analyte (undesired enantiomer) over a specified range.[14]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
Accuracy To determine the closeness of the test results to the true value, typically assessed by spike-recovery studies.[3]
Precision To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.[3]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[6][15]

A Validated Protocol for Enantiomeric Purity of (R)-Chroman-2-carbonitrile

This section provides a detailed, step-by-step protocol for the validation of a hypothetical, optimized chiral HPLC method.

5.1. Optimized Chromatographic Conditions (Hypothetical Example)

  • Instrument: HPLC with UV Detector

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IA), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Expected Elution Order: (S)-enantiomer, then (R)-enantiomer

5.2. System Suitability Test (SST)

The SST is a self-validating component of the protocol, ensuring the chromatographic system is adequate for the intended analysis before any samples are tested.[3]

  • SST Solution: A solution containing approximately 1.0 mg/mL of (R)-Chroman-2-carbonitrile spiked with 0.5% of the (S)-enantiomer.

  • Procedure: Inject the SST solution five times.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 2.0 between the (S) and (R) peaks.

    • Tailing Factor (Tf) for (R)-peak: ≤ 1.5.

    • %RSD of Peak Area for (R)-peak: ≤ 2.0%.

5.3. Validation Workflow and Experimental Procedures

G start Finalized Analytical Method specificity Specificity (Spike with impurities, forced degradation) start->specificity loq LOD & LOQ (Signal-to-Noise or Calibration Curve Slope) start->loq linearity Linearity & Range (5 levels, e.g., LOQ to 150% of specification) specificity->linearity loq->linearity accuracy Accuracy (Spike recovery at 3 levels, 3 replicates each) linearity->accuracy precision Precision - Repeatability (n=6) - Intermediate (different day/analyst) accuracy->precision robustness Robustness (Vary Flow, Temp, %IPA) precision->robustness report Compile Validation Report robustness->report

Caption: A typical workflow for HPLC method validation.

Step-by-Step Validation Experiments:

  • Specificity:

    • Prepare and inject individual solutions of the diluent, the (R)-enantiomer, and the (S)-enantiomer to confirm retention times and lack of interference.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the (R)-enantiomer and inject the stressed samples.

    • Causality: This confirms that degradation products or other impurities do not co-elute with the (S)-enantiomer peak, ensuring the method is truly measuring enantiomeric purity.[5]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Prepare a series of dilute solutions of the (S)-enantiomer.

    • Determine the LOQ as the concentration that yields a signal-to-noise ratio of approximately 10:1 and the LOD at 3:1.

    • Causality: Establishing the LOQ is critical as it defines the lower boundary of the method's range and ensures the method is sensitive enough to quantify the impurity at its specification limit.

  • Linearity:

    • Prepare a series of solutions of the (R)-enantiomer (at a fixed concentration, e.g., 1.0 mg/mL) spiked with the (S)-enantiomer at five concentration levels (e.g., LOQ, 0.25%, 0.5%, 1.0%, and 1.5%).

    • Inject each level in triplicate.

    • Plot the peak area of the (S)-enantiomer versus its concentration and perform a linear regression analysis.

    • Causality: This demonstrates a direct, predictable relationship between detector response and concentration, which is fundamental for accurate quantification.

  • Accuracy:

    • Prepare samples of the (R)-enantiomer spiked with the (S)-enantiomer at three levels (e.g., 0.25%, 0.5%, 1.5%) in triplicate (9 samples total).

    • Calculate the percent recovery for each sample: (Amount Found / Amount Added) * 100.

    • Causality: This experiment verifies that the method can measure the "true" amount of the undesired enantiomer without bias from the sample matrix (the main enantiomer).[6]

  • Precision:

    • Repeatability: Prepare six identical samples of the (R)-enantiomer spiked with the (S)-enantiomer (e.g., at 0.5%). Analyze all six on the same day with the same analyst and instrument. Calculate the %RSD of the results.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results from both sets.

    • Causality: This demonstrates the method's consistency and reliability, both within a single run and over time under varied conditions.[6]

  • Robustness:

    • Prepare an SST solution.

    • Inject the solution while making small, deliberate changes to the method parameters, one at a time:

      • Flow Rate: 0.9 and 1.1 mL/min (±10%)

      • Column Temperature: 23°C and 27°C (±2°C)

      • Mobile Phase Composition: Hexane/IPA (82:18) and (78:22) (±2% absolute)

    • Monitor the system suitability parameters (especially resolution).

    • Causality: This test ensures that minor, unavoidable variations in day-to-day operation will not significantly impact the method's performance, proving it is "robust" for routine use.[15]

Summary of Validation Data and Acceptance Criteria

The data generated from the validation experiments should be compiled and compared against pre-defined acceptance criteria, as summarized below.

ParameterAcceptance CriterionSource
Specificity Resolution (Rs) between (S)-peak and nearest peak > 2.0.[16]
Linearity Correlation Coefficient (r²) ≥ 0.999.[16]
Accuracy Mean recovery between 90.0% and 110.0% at each level.[16]
Precision (Repeatability) %RSD for six preparations ≤ 10.0%.[6]
LOQ Signal-to-Noise Ratio ≈ 10; Precision (%RSD) at LOQ ≤ 15.0%.
Robustness Resolution (Rs) remains ≥ 2.0 under all varied conditions.[6]

Conclusion

The development and validation of an HPLC method for enantiomeric purity is a rigorous, systematic process that forms the bedrock of quality control for chiral active pharmaceutical ingredients like (R)-Chroman-2-carbonitrile. By beginning with a scientifically justified selection of a polysaccharide-based chiral stationary phase, employing a structured method development workflow, and executing a comprehensive validation protocol according to ICH Q2(R1) guidelines, researchers can establish a method that is not only suitable for its intended purpose but is also precise, accurate, and robust. This ensures the reliable measurement of enantiomeric purity, a critical attribute for ensuring the safety and efficacy of the final drug product.

References

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Available from: [Link]

  • I.B.S. Analytical Services. Chiral HPLC Method Development. Available from: [Link]

  • YMC. Efficient method development for chiral separation by using CHIRAL ART columns. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Johnson & Johnson Pharmaceutical Research and Development. Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Available from: [Link]

  • ResearchGate. Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • PubMed. Study of the enantiomeric separation of the anticholinergic drugs on two immobilized polysaccharide-based chiral stationary phases by HPLC and the possible chiral recognition mechanisms. Available from: [Link]

  • PubMed. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Available from: [Link]

  • Springer Nature Experiments. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Available from: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • Journal of Chemical Society of Pakistan. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available from: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Chiral High Performance Liquid Chromatography: Review. Available from: [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC. Available from: [Link]

  • J-STAGE. Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available from: [Link]

  • PMC. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]

  • The University of New Mexico. New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available from: [Link]

Sources

Validation

A Comparative Guide to Cyanation Reagents for the Synthesis of Chroman-2-carbonitrile

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of a nitrile group at the 2-position to create chroman-2-carbonitrile opens up a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of a nitrile group at the 2-position to create chroman-2-carbonitrile opens up a versatile synthetic handle for further functionalization, making it a critical intermediate in the development of novel therapeutics. The choice of cyanation reagent is a pivotal decision in this synthesis, directly impacting reaction efficiency, yield, safety, and scalability. This guide provides an in-depth comparison of common cyanation reagents for the synthesis of chroman-2-carbonitrile, supported by experimental data and protocols to inform your selection process.

Introduction: The Strategic Importance of Chroman-2-carbonitrile

Chroman-2-carbonitriles are valuable building blocks in organic synthesis. The nitrile group can be readily transformed into a variety of other functional groups, including amines, amides, and carboxylic acids, providing access to a diverse range of chroman derivatives.[1] This versatility has led to their use in the synthesis of compounds with a wide array of biological activities. The synthesis of novel 2-amino-3-cyano-4H-chromenes, in particular, is a significant area of research in the pursuit of new and effective biologically active compounds.[2]

The Chemistry of Cyanation: An Overview of Key Reagents

The synthesis of chroman-2-carbonitrile typically proceeds via the reaction of a chroman-2-ol or a related electrophilic precursor with a nucleophilic cyanide source. The choice of this cyanide source is critical and depends on several factors, including the specific substrate, desired reaction conditions, and safety considerations. We will explore three widely used reagents: Trimethylsilyl cyanide (TMSCN), Acetone cyanohydrin (ACH), and Potassium cyanide (KCN).

Trimethylsilyl Cyanide (TMSCN): A Versatile and Mild Reagent

Trimethylsilyl cyanide (TMSCN) is a popular choice for the cyanation of a variety of substrates due to its mild nature and high reactivity in the presence of a Lewis acid catalyst.[3] It is a volatile, colorless liquid that is used in organic synthesis as the equivalent of hydrogen cyanide.[4]

Mechanism of Action: In the presence of a Lewis acid, such as zinc iodide (ZnI2), TMSCN activates the substrate, typically an aldehyde or ketone, facilitating the nucleophilic attack of the cyanide ion to form O-silylated cyanohydrins.[3][5] The silyl group acts as a scavenger for the oxygen atom, driving the reaction to completion. This reaction is a key step in the synthesis of valuable compounds like α-hydroxy acids and β-amino alcohols.[3]

Experimental Protocol: TMSCN Cyanosilylation of a Carbonyl Compound

  • To a solution of the carbonyl compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., ZnI₂, 0.1 mmol).[3]

  • Stir the mixture for 5 minutes at room temperature.[3]

  • Add trimethylsilyl cyanide (1.2 mmol) dropwise via syringe.[3]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[3]

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).[3]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

Figure 1: Simplified workflow for TMSCN-mediated cyanosilylation.

Advantages:

  • Mild Reaction Conditions: Often proceeds at room temperature, preserving sensitive functional groups.[3]

  • High Yields: Generally provides good to excellent yields in the preparation of cyanohydrin trimethylsilyl ethers.[5]

  • Versatility: Useful for the preparation of β-amino alcohols, α-amino nitriles, and α-trimethylsiloxyacrylonitriles.[6]

Disadvantages:

  • Toxicity and Moisture Sensitivity: TMSCN is highly toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas.[4] It must be handled with extreme caution in a well-ventilated fume hood.[7][8]

  • Cost: Can be more expensive than other cyanide sources.

Acetone Cyanohydrin (ACH): A Safer Alternative

Acetone cyanohydrin (ACH) serves as a convenient and less hazardous alternative to TMSCN and other cyanide sources.[9] It is a liquid at room temperature and is considered a safer source of HCN, which is generated in situ.

Mechanism of Action: In the presence of a base, ACH is in equilibrium with acetone and HCN. The generated cyanide can then participate in various reactions, such as the Strecker synthesis of α-amino acids and 1,4-additions to α,β-unsaturated carbonyl compounds.[10]

Experimental Protocol: ACH in a Multicomponent Reaction

In a study on the synthesis of 2-amino-4H-chromen-3,4-dicarbonitriles, acetone cyanohydrin was used as a mild cyanide source in a multicomponent reaction with green solvents. The optimal conditions involved using 1.5 equivalents of acetone cyanohydrin and 5 mol% of Cs₂CO₃ in a H₂O/EtOH (1:1) mixture at room temperature.[11]

Advantages:

  • Reduced Volatility and Toxicity: Safer to handle compared to TMSCN as the release of HCN is controlled.[9]

  • Cost-Effective: Generally more economical than TMSCN.

Disadvantages:

  • Equilibrium Limitations: The reaction is reversible, which can sometimes lead to lower yields compared to irreversible methods.

  • Harsher Conditions: May require elevated temperatures or basic conditions, which can be detrimental to sensitive substrates.[12]

Potassium Cyanide (KCN): The Classical Approach

Potassium cyanide (KCN) is a traditional and powerful cyanation reagent. It is an inexpensive and readily available source of cyanide ions.[13]

Mechanism of Action: KCN is an ionic salt that readily dissociates in solution to provide a high concentration of nucleophilic cyanide ions. The reaction typically proceeds via a classical SN2 mechanism with a suitable electrophile, such as an alkyl halide.[13][14] It is also a key reagent in the Strecker synthesis of amino acids, where it adds to an imine to form an α-aminonitrile.[15][16][17][18]

Experimental Protocol: KCN in the Strecker Synthesis

  • An aldehyde is reacted with ammonia (or an ammonium salt like NH₄Cl) to form an imine.[15][16]

  • Potassium cyanide is then added to the imine, resulting in the formation of an α-aminonitrile.[15][16]

  • The α-aminonitrile is subsequently hydrolyzed, typically with strong acid, to yield the α-amino acid.[15][16]

KCN_Strecker Aldehyde Aldehyde Imine Imine Aldehyde->Imine + NH3 Aminonitrile Aminonitrile Imine->Aminonitrile + KCN Amino_Acid Amino_Acid Aminonitrile->Amino_Acid Hydrolysis

Figure 2: Key steps in the Strecker synthesis using KCN.

Advantages:

  • Low Cost and Availability: KCN is inexpensive and widely available.

  • High Reactivity: A potent nucleophile that can be effective for less reactive substrates.[13]

Disadvantages:

  • Extreme Toxicity: KCN is a highly toxic substance and must be handled with extreme care.[7] Acidic conditions must be strictly avoided to prevent the formation of lethal HCN gas.[7]

  • Solubility Issues: Its low solubility in many organic solvents can necessitate the use of polar aprotic solvents and phase-transfer catalysts.[13]

Performance Comparison: A Data-Driven Summary

To facilitate a direct comparison, the following table summarizes the typical performance of each reagent in relevant cyanation reactions.

ReagentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Trimethylsilyl cyanide (TMSCN) Good to excellent (72-99% for cyanohydrin ethers)[5]Mild, often room temperature[3]Mild conditions, high yields, versatility[3][5][6]High toxicity, moisture sensitive, high cost[4]
Acetone cyanohydrin (ACH) Good to very good (up to 99% in specific applications)[9][11]Mild to moderate, often requires a base[9][11]Safer to handle, cost-effective[9]Equilibrium limitations, may require specific catalysts[11]
Potassium cyanide (KCN) Variable, depends heavily on substrate and conditionsOften requires heating and/or polar aprotic solvents[13]Low cost, high reactivity[13]Extreme toxicity, solubility issues, harsh conditions[7][13]

Conclusion and Recommendations

The selection of a cyanation reagent for the synthesis of chroman-2-carbonitrile is a critical decision that balances reactivity, safety, and cost.

  • For high-value, sensitive substrates where yield and mild conditions are paramount, Trimethylsilyl cyanide (TMSCN) is often the reagent of choice, despite its high cost and handling risks. The predictability and high efficiency of TMSCN-mediated reactions make it a reliable tool in complex synthetic campaigns.[3][5]

  • For larger-scale syntheses and applications where enhanced safety and environmental considerations are a priority, Acetone cyanohydrin (ACH) presents a compelling alternative. Its reduced toxicity profile and lower cost, coupled with its efficacy in green solvents, make it more amenable to process chemistry.[9][11]

  • Potassium cyanide (KCN) remains a viable option for simple, robust substrates where cost is the primary driver. However, its extreme toxicity necessitates stringent safety protocols and may limit its applicability for complex molecules.[7][13]

Ultimately, the optimal reagent will depend on the specific requirements of your project, including the nature of the substrate, the scale of the reaction, and the available safety infrastructure. Careful consideration of the trade-offs presented in this guide will enable you to make an informed decision and achieve your synthetic goals efficiently and safely.

References

  • Thieme E-Books. (n.d.). Introduction of the Cyano Group by Substitution of a Halogen. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC. Retrieved from [Link]

  • Beilstein-Institut. (2022, January 4). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2026, January 13). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Retrieved from [Link]

  • SciELO. (2022, March 23). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetone Cyanohydrin. Retrieved from [Link]

  • Digital CSIC. (n.d.). Multicomponent Cyanation of 2‐Amino‐3‐cyano‐4H‐chromenes in Aqueous Media. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (2021). Study on the Cyanide Substitution Reaction of Acetone Cannolhydrin as Cyanogen Source. Retrieved from [Link]

  • Gelest, Inc. (n.d.). TRIMETHYLSILYL CYANIDE. Retrieved from [Link]

  • MDPI. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Molbank. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of trimethylsilyl cyanide.
  • Royal Society of Chemistry. (n.d.). Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]

  • Murahashi, S.-I. (2014, May 19). Synthesis from Nitriles with Retention of the Cyano Group. Science of Synthesis, 19, 355-416.
  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Trimethylsilyl cyanide, 98%. Retrieved from [Link]

  • TU Delft Repositories. (2025, April 30). The application and development of cyanating reagents in asymmetric cyanation reactions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetone cyanohydrin. NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of cyanohydrin trimethylsilyl ethers via 1,2-chemoselective cyanosilylation of carbonyls. Green Chemistry. Retrieved from [Link]

Sources

Comparative

A Guide to the Unambiguous Structural Validation of (R)-Chroman-2-carbonitrile Using a 2D NMR Trifecta

As a Senior Application Scientist, my experience has consistently shown that while 1D NMR is the workhorse of routine chemical analysis, it often falls short when confronted with complex or novel molecular architectures....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my experience has consistently shown that while 1D NMR is the workhorse of routine chemical analysis, it often falls short when confronted with complex or novel molecular architectures. In such cases, relying solely on ¹H and ¹³C spectra can lead to ambiguous assignments, particularly with overlapping signals and intricate spin systems.[1][2] This guide provides an in-depth, field-proven methodology for the definitive structural validation of (R)-Chroman-2-carbonitrile, a chiral molecule whose precise connectivity is critical for its application in drug development and organic synthesis.

We will move beyond a simple procedural checklist and delve into the causality behind our experimental choices. The strategy outlined here employs a synergistic trio of 2D NMR experiments—COSY, HSQC, and HMBC—to create a self-validating dataset that leaves no room for structural ambiguity.

The Analytical Challenge: Why 1D NMR Is Not Enough

A standard 1D ¹H NMR spectrum of (R)-Chroman-2-carbonitrile would present signals for the aromatic protons and the three aliphatic proton groups (at C2, C3, and C4). While integration can suggest the number of protons, severe signal overlap in the aliphatic region and complex coupling patterns can make definitive assignment a formidable task.[1] Two-dimensional NMR spectroscopy elegantly solves this by spreading the spectral information across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei.[2][3]

Experimental Rationale: The COSY, HSQC, and HMBC Trifecta

To achieve unambiguous structural elucidation, we employ a suite of three distinct 2D NMR experiments.[4][5] Each provides a unique piece of the structural puzzle, and together, they form a logical, cross-verifiable workflow.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6][7][8] It is the primary tool for mapping out contiguous proton spin systems—essentially tracing the proton framework of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached.[9][10][11] It provides definitive ¹H-¹³C one-bond connectivities (¹JCH), allowing us to anchor each proton to its specific carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[12][13][14] This is crucial for identifying quaternary (non-protonated) carbons and for connecting the individual spin systems identified by COSY.

The logical flow of this approach ensures a self-validating system, a cornerstone of trustworthy scientific protocol.

G cluster_0 Experimental Workflow Sample_Prep Sample Preparation ((R)-Chroman-2-carbonitrile in CDCl3) 1D_NMR Acquire 1D Spectra (¹H, ¹³C, DEPT-135) Sample_Prep->1D_NMR Initial Assessment 2D_NMR Acquire 2D Spectra (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Deeper Analysis Analysis Data Interpretation & Structure Validation 2D_NMR->Analysis Synthesize Data

Caption: Overall workflow for 2D NMR structural validation.

Data Interpretation: A Step-by-Step Guide

Let's proceed with the analysis based on the standard IUPAC numbering for the chroman ring system.

Hypothesized Structure and Atom Numbering:

Part 1: Identifying Spin Systems with COSY

The COSY spectrum reveals which protons are neighbors in a bonding network.[7][15] We look for off-diagonal cross-peaks, which connect coupled protons.

  • Expected Correlations: We anticipate a single, continuous spin system through the aliphatic portion of the molecule.

    • A cross-peak between the proton at position 2 (H2 ) and the two diastereotopic protons at position 3 (H3a/H3b ).

    • A cross-peak between the protons at position 3 (H3a/H3b ) and the protons at position 4 (H4a/H4b ).

  • Aromatic Region: The aromatic protons will show correlations based on their ortho- and meta-couplings, helping to assign their relative positions on the benzene ring. For instance, H5 will show a cross-peak to H6 .

Table 1: Predicted ¹H-¹H COSY Correlations

Proton 1 Correlates with (Proton 2) Bond Separation
H2 H3a, H3b 3-bond (Vicinal)
H3a, H3b H2, H4a, H4b 3-bond (Vicinal)
H4a, H4b H3a, H3b 3-bond (Vicinal)
H5 H6 3-bond (Ortho)
H6 H5, H7 3-bond (Ortho)
H7 H6, H8 3-bond (Ortho)

| H8 | H7 | 3-bond (Ortho) |

This analysis establishes the H2-H3-H4 connectivity but doesn't link this aliphatic chain to the aromatic ring.

Part 2: Assigning Protons to Carbons with HSQC

The HSQC spectrum is often the cleanest 2D experiment, with each cross-peak representing a direct one-bond C-H connection.[11][16] This allows us to definitively pair every proton signal with its corresponding carbon signal.

  • Causality: By running an HSQC, we translate our proton assignments from COSY into carbon assignments. For example, the proton signal we identified as H2 will show a correlation to only one carbon signal, which we can now definitively label as C2. The same logic applies to all protonated carbons (C3, C4, C5, C6, C7, C8).

Table 2: Predicted ¹H-¹³C HSQC (One-Bond) Correlations

Carbon Atom Attached Proton(s)
C2 H2
C3 H3a, H3b
C4 H4a, H4b
C5 H5
C6 H6
C7 H7

| C8 | H8 |

At this stage, we have identified two distinct fragments: the C2-C3-C4 aliphatic unit and the C5-C8 aromatic unit. The quaternary carbons (C2-CN, C4a, C8a) remain unassigned as they have no attached protons and therefore do not appear in the HSQC spectrum.[17]

Part 3: Assembling the Puzzle with HMBC

The HMBC experiment is the final and most critical step, providing the long-range ¹H-¹³C correlations that piece the molecular fragments together.[12][14] It connects protons to carbons that are 2, 3, and sometimes 4 bonds away.

  • Key HMBC Correlations for Structural Assembly:

    • Connecting the Nitrile Group: The methine proton H2 should show a 2-bond correlation to the nitrile carbon (CN ), confirming the position of this crucial functional group.

    • Bridging the Aliphatic and Aromatic Rings:

      • The protons at H4 are three bonds away from the aromatic carbon C5 and two bonds away from the quaternary carbon C4a . A cross-peak between H4 and C5 is definitive proof connecting the aliphatic chain to the aromatic ring at this position.

      • The proton H5 is three bonds away from C4 , providing reciprocal confirmation.

    • Confirming the Ether Linkage:

      • The proton H2 should show a 3-bond correlation to the quaternary carbon C8a , confirming the closure of the heterocyclic ring through the oxygen atom.

      • The aromatic proton H8 should show a 2-bond correlation to C8a and a 3-bond correlation to C4a , locking the ring system in place.

Caption: Key HMBC correlations confirming the chroman skeleton.

Table 3: Predicted Key ¹H-¹³C HMBC (Long-Range) Correlations

Proton Correlates with Carbon(s) Bond Separation Structural Significance
H2 CN , C3, C4a , C8a 2, 2, 3, 3 Confirms nitrile position and ring closure.
H3a, H3b C2, C4, C4a 2, 2, 3 Confirms aliphatic chain.
H4a, H4b C3, C4a , C5 , C8a 2, 2, 3, 3 Crucially links aliphatic and aromatic rings.
H5 C4, C4a, C6, C7 3, 2, 2, 3 Confirms aromatic ring structure.

| H8 | C6, C7, C8a | 3, 2, 2 | Confirms ether linkage position. |

Conclusion: A Triangulated, Unambiguous Validation

By systematically applying COSY, HSQC, and HMBC experiments, we create an interlocking web of correlations that validates the structure of (R)-Chroman-2-carbonitrile from multiple angles.

  • COSY defines the proton connectivity framework.

  • HSQC assigns each proton to its parent carbon.

  • HMBC connects the fragments and places quaternary carbons and functional groups.

This three-pronged approach represents a robust, self-validating protocol that moves beyond simple data collection to provide a definitive and trustworthy structural assignment. It is this level of analytical rigor that is essential for researchers, scientists, and drug development professionals who rely on absolute certainty in molecular structure.

Experimental Protocols

Sample Preparation
  • Dissolve approximately 5-10 mg of (R)-Chroman-2-carbonitrile in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Sequence: zg30

    • Scans: 16

    • Acquisition Time: ~3-4 s

    • Relaxation Delay (d1): 2 s

  • ¹³C{¹H} NMR:

    • Pulse Sequence: zgpg30

    • Scans: 1024

    • Relaxation Delay (d1): 2 s

  • COSY:

    • Pulse Sequence: cosygpqf

    • Scans per increment: 4-8

    • Increments in F1: 256-512

    • Spectral Width: Calibrated to cover all proton signals in both dimensions.

  • HSQC:

    • Pulse Sequence: hsqcedetgpsisp2.3

    • Scans per increment: 2-4

    • Increments in F1: 256

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • HMBC:

    • Pulse Sequence: hmbcgpndqf

    • Scans per increment: 8-16

    • Increments in F1: 256

    • Long-Range Coupling Constant: Optimized for 8 Hz to enhance 2- and 3-bond correlations.

References

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Magritek. (2015, January 13). Observing Spin Systems using COSY. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Columbia University NMR Core Facility. (n.d.). COSY. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Chemistry Stack Exchange. (2017, September 15). Qualitative explanation of how COSY works. [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. [Link]

  • Wiley Periodicals, Inc. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1-23. [Link]

  • OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization. [Link]

Sources

Validation

Conformational Restriction in Chiral Nitriles: A Comparative Guide of (R)-Chroman-2-carbonitrile vs. Acyclic Analogs

In modern drug discovery, transitioning from flexible, acyclic scaffolds to rigid, conformationally restricted rings is a proven strategy to improve target affinity, metabolic stability, and selectivity. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, transitioning from flexible, acyclic scaffolds to rigid, conformationally restricted rings is a proven strategy to improve target affinity, metabolic stability, and selectivity. This guide provides an objective, data-driven comparison between acyclic chiral nitriles—specifically 2-phenoxypropanenitrile —and their conformationally locked cyclic counterparts, exemplified by (R)-chroman-2-carbonitrile .

Designed for medicinal chemists and drug development professionals, this analysis explores the stereoelectronic causality behind their behavioral differences, supported by synthetic methodologies, biological assay data, and structural pharmacology.

Structural and Mechanistic Rationale

The spatial orientation of a pharmacophore dictates its interaction with a biological target. The primary difference between acyclic α -aryloxy nitriles and chroman-2-carbonitriles lies in their conformational degrees of freedom and stereoelectronic stabilization.

Acyclic Chiral Nitriles: The Entropic Penalty

Acyclic analogs, such as 2-phenoxypropanenitrile (CAS: 6437-44-1)[1][2], possess free rotation around the C(α)−O and C(α)−Ar bonds. While this flexibility allows the molecule to adopt multiple conformations to fit a binding pocket, it incurs a severe entropic penalty upon binding. The target protein must expend binding energy to "freeze" the ligand into its bioactive rotamer, effectively reducing the overall binding affinity ( ΔG ).

(R)-Chroman-2-carbonitrile: Stereoelectronic Locking

(R)-Chroman-2-carbonitrile (CAS: 850848-21-4)[3][4] features a fused bicyclic system where the oxygen atom is embedded within a rigid six-membered ring. This structural restriction eliminates the entropic penalty associated with free bond rotation.

More importantly, the conformation of the cyano group at the C2 stereocenter is governed by the anomeric effect [5][6]. The oxygen atom in the chroman ring possesses lone pairs ( nO​ ) that can overlap with the antibonding orbital ( σC−CN∗​ ) of the adjacent carbon-cyano bond. Because the cyano group is highly electronegative and has a small conformational energy (A-value), this orbital overlap strongly stabilizes the axial conformation of the cyano group[6]. This stereoelectronic locking mechanism provides a highly predictable, stable 3D vector for target engagement.

G A Acyclic Nitrile (e.g., 2-Phenoxypropanenitrile) High Flexibility B Multiple Rotamers High Entropic Penalty A->B Free Bond Rotation E Lower Target Binding Affinity Off-Target Effects B->E Target Binding Event C (R)-Chroman-2-carbonitrile Fused Bicyclic Ring D Axial Cyano Group Stabilized by Anomeric Effect C->D n_O to σ*_{C-CN} Orbital Overlap F High Binding Affinity Predictable Pharmacophore Vector D->F Target Binding Event

Caption: Conformational dynamics and binding efficiency: Acyclic vs. Chroman-2-carbonitrile.

Biological Implications: A Case Study in Cell Proliferation

The structural differences between these two classes translate directly to biological efficacy. A prominent example in the literature is the use of chroman derivatives in cardiovascular pharmacology.

Studies by Janero, Boscoboinik, and colleagues demonstrated that 6-hydroxy-chroman-2-carbonitrile derivatives potently inhibit vascular smooth muscle cell proliferation[7][8]. Interestingly, this antiproliferative activity operates via a non-antioxidant mechanism , distinguishing it from the radical-scavenging properties of structurally related tocopherols[5][7]. The rigid chroman ring and the precise axial orientation of the cyano group are critical for this specific protein-ligand interaction (likely involving a specific binding site shared with α -tocopherol)[5].

Acyclic analogs lacking this rigid framework fail to achieve the same level of specific kinase inhibition, as their flexible nature prevents optimal engagement with the target binding pocket without a massive entropic cost.

Comparative Data Summary
Property / Parameter2-Phenoxypropanenitrile (Acyclic)(R)-Chroman-2-carbonitrile (Cyclic)
CAS Registry Number 6437-44-1[1][2]850848-21-4[3][4]
Conformational Flexibility High (Free rotation at C-O bonds)Low (Fused bicyclic system)
Predominant Conformation Dynamic mixture of rotamersAxial CN (Stabilized by anomeric effect)[6]
Entropic Penalty on Binding HighLow
Biological Specificity Generally low (promiscuous binding)High (e.g., specific antiproliferative activity)[8]

Experimental Protocols

To objectively evaluate these compounds, rigorous synthetic and analytical protocols must be established. The following self-validating workflows detail the enantioselective synthesis of the cyclic nitrile and the subsequent biological evaluation.

Protocol A: Enantioselective Synthesis via Dynamic Kinetic Resolution

The synthesis of (R)-chroman-2-carbonitrile derivatives can be elegantly achieved via the dynamic kinetic resolution of chiral cyanohydrins, utilizing a bifunctional organocatalyst to drive an asymmetric oxy-Michael addition[6][9].

Reagents & Materials:

  • α,β -unsaturated phenolic substrate (0.15 mmol)

  • Acetone cyanohydrin (0.30 mmol)

  • Chiral bifunctional organocatalyst (e.g., thiourea-amine derivative, 10 mol%)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: In an inert atmosphere, dissolve the α,β -unsaturated substrate (0.15 mmol) in 0.30 mL of anhydrous DCM in a 5-mL vial.

  • Catalyst Addition: Add the chiral bifunctional organocatalyst (0.015 mmol). The catalyst will selectively hydrogen-bond to a specific chair-like conformation of the intermediate[6].

  • Cyanation: Introduce acetone cyanohydrin (0.30 mmol) dropwise. Stir the mixture at 25 °C for 24 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC or LC-MS to ensure complete conversion of the starting material.

  • Purification: Dilute the mixture with Hexane/EtOAc (1:1, v/v) and pass it through a short silica gel pad to remove the organocatalyst. Concentrate the filtrate in vacuo.

  • Validation: Determine the enantiomeric excess (ee%) using Chiral HPLC. The anomeric effect ensures high diastereoselectivity (axial CN), while the catalyst dictates the enantioselectivity[6][9].

Protocol B: In Vitro Vascular Smooth Muscle Cell Proliferation Assay

To compare the biological efficacy of the synthesized (R)-chroman-2-carbonitrile against the acyclic 2-phenoxypropanenitrile.

Step-by-Step Procedure:

  • Cell Culture: Seed human vascular smooth muscle cells (VSMCs) in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C, 5% CO2​ .

  • Starvation: Replace the media with serum-free DMEM for 24 hours to synchronize the cells in the G0 phase.

  • Compound Treatment: Treat the cells with varying concentrations (0.1 μM to 50 μM) of (R)-chroman-2-carbonitrile, 2-phenoxypropanenitrile, and a vehicle control (0.1% DMSO). Stimulate proliferation by adding 5% FBS.

  • Validation Control: Include a known antiproliferative standard (e.g., Trolox or a known kinase inhibitor) to validate assay sensitivity[8].

  • Quantification: After 48 hours, pulse the cells with [3H] -thymidine (1 μCi/well) for 4 hours. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the dose-response curves and calculate the IC50​ values. The cyclic derivative should exhibit a significantly lower IC50​ due to its pre-organized bioactive conformation.

Workflow step1 Step 1: Dynamic Kinetic Resolution Catalyst: Bifunctional Organocatalyst step2 Step 2: Asymmetric Oxy-Michael Addition Stereocenter Formation at C2 step1->step2 step3 Step 3: Isolation & Chiral HPLC Validation of Enantiomeric Excess step2->step3 step4 Step 4: VSMC Proliferation Assay [3H]-Thymidine Incorporation step3->step4 step5 Step 5: Data Analysis IC50 Determination vs Acyclic Analog step4->step5

Caption: Workflow for the enantioselective synthesis and biological evaluation of cyclic nitriles.

Conclusion

The comparison between acyclic chiral nitriles and (R)-chroman-2-carbonitrile perfectly illustrates the power of conformational restriction in molecular design. By embedding the ether oxygen and the stereocenter within a rigid chroman ring, chemists can leverage the anomeric effect to lock the cyano group into an axial position. This eliminates the entropic penalty associated with acyclic analogs like 2-phenoxypropanenitrile, leading to superior target engagement and specific biological activities, such as the non-antioxidant inhibition of smooth muscle cell proliferation.

References

  • Boscoboinik, D., et al. "Tocopherols and 6-Hydroxy-chroman-2-carbonitrile Derivatives Inhibit Vascular Smooth Muscle Cell Proliferation by a Nonantioxidant Mechanism." Archives of Biochemistry and Biophysics, 1995. Available at: [Link]

  • Moser, U., et al. "Ulrich Moser's research works - The effects of two groups of similar compounds, a series of tocopherols and one of 6-hydroxy-chroman-2-carbonitrile". ResearchGate. Available at: [Link]

  • Scheidt, K. A., et al. "Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins." Nature Communications, 2013. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Gas Chromatography (GC) Validation for (R)-Chroman-2-carbonitrile

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological profile.[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological profile.[1][2] For molecules like (R)-Chroman-2-carbonitrile, a chiral building block of significant interest, ensuring enantiomeric purity is paramount. This guide provides an in-depth, experience-driven comparison of chiral gas chromatography (GC) methodologies for the validation of (R)-Chroman-2-carbonitrile, grounded in the rigorous framework of international regulatory standards.

The choice of gas chromatography is predicated on the volatility of the analyte. For semi-volatile compounds like chroman derivatives, GC offers high resolution, sensitivity, and speed, making it an ideal technique for enantiomeric purity determination.[3][4] This guide will navigate the critical decisions in method development, from selecting the chiral stationary phase (CSP) to performing a comprehensive validation study compliant with ICH Q2(R2) guidelines.[5][6]

The Cornerstone of Separation: Selecting the Chiral Stationary Phase (CSP)

The heart of any chiral separation is the chiral stationary phase.[1] For the enantiomeric separation of a molecule like Chroman-2-carbonitrile, which features a chiral center adjacent to an aromatic ring and a nitrile group, cyclodextrin-based CSPs are the most promising candidates.[3][7][8]

Why Cyclodextrins?

Cyclodextrins are cyclic oligosaccharides that form a torus-shaped, chiral cavity.[7][8] The separation mechanism is a complex interplay of two primary interactions:

  • Inclusion Complexation: The hydrophobic chroman moiety of the analyte can fit into the non-polar interior of the cyclodextrin cavity.[3][7]

  • Surface Interactions: The polar nitrile group and the ether oxygen of the chroman ring can engage in hydrogen bonding and dipole-dipole interactions with the derivatized hydroxyl groups on the exterior of the cyclodextrin.[3][7]

It is the sum of these interactions that creates a transient diastereomeric complex between each enantiomer and the CSP, leading to different retention times and, thus, separation.[9] The key to a successful separation lies in choosing the right cyclodextrin derivative.

Comparative Analysis of Potential CSPs

For a compound with the structural features of Chroman-2-carbonitrile, the following derivatized cyclodextrin phases are prime candidates for initial screening.

CSP Name (Example) Derivative Primary Interaction Mechanism Rationale for Chroman-2-carbonitrile
Astec® CHIRALDEX® B-DM Dimethyl-β-cyclodextrinBalanced Inclusion & SurfaceThe β-cyclodextrin cavity size is well-suited for aromatic rings.[7] Derivatization enhances selectivity for polar groups like nitriles.[7]
Supelco® β-DEX™ 225 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrinStrong Surface InteractionThe bulky TBDMS group can enhance steric hindrance effects, potentially improving resolution for rigid structures like chroman.
Astec® CHIRALDEX® G-TA Trifluoroacetyl-γ-cyclodextrinPredominantly Surface InteractionThe larger γ-cyclodextrin cavity may offer unique selectivity through surface interactions, which can be highly effective for pharmaceuticals.[7]

This table presents a scientifically reasoned selection of CSPs for initial method development screening. The optimal column must be determined experimentally.

Method Development and Optimization Workflow

A logical, systematic approach is crucial for efficient method development. The following workflow outlines the key steps from initial screening to a finalized, robust method.

Caption: A systematic workflow for chiral GC method development.

The Protocol: A Self-Validating System

Once an optimal method is established, it must be rigorously validated to prove it is fit for its intended purpose, as mandated by ICH guidelines.[10] The following sections detail the experimental protocols for validating the chiral GC method for (R)-Chroman-2-carbonitrile, with hypothetical data presented for illustrative purposes.

Hypothetical Optimized GC Method

  • Column: Astec® CHIRALDEX® B-DM (30 m x 0.25 mm I.D., 0.12 µm film thickness)

  • Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

  • Oven Program: 100°C (hold 1 min), ramp to 180°C @ 5°C/min, hold 10 min

  • Injector: 250°C, Split Ratio 50:1

  • Detector (FID): 280°C

  • Expected Retention Times: (S)-enantiomer ~18.5 min, (R)-enantiomer ~19.2 min

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For a chiral method, this primarily means demonstrating baseline resolution between the two enantiomers and from any potential impurities or placebo components.

Experimental Protocol:

  • Inject a solution of the racemic (R/S)-Chroman-2-carbonitrile standard.

  • Inject a solution of the (R)-Chroman-2-carbonitrile sample.

  • Inject a diluent/placebo blank.

  • Confirm that the (R)- and (S)-peaks are well-resolved (Resolution > 2.0) from each other and that no interfering peaks are observed at their retention times in the blank injection.

Linearity and Range

This establishes that the detector response is directly proportional to the concentration of the analyte over a specified range. For an enantiomeric impurity method, linearity must be demonstrated for the undesired (S)-enantiomer.

Experimental Protocol:

  • Prepare a stock solution of the racemic standard.

  • Create a series of five calibration standards by spiking the pure (R)-enantiomer with the racemic stock to achieve concentrations of the (S)-enantiomer from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.2%, range from 0.05% to 0.3%).

  • Inject each standard in triplicate.

  • Plot the peak area of the (S)-enantiomer against its concentration and perform a linear regression analysis.

Hypothetical Linearity Data for (S)-Enantiomer

LevelConc. (%)Avg. Peak Area
1 (LOQ)0.0515,250
20.1030,100
30.2060,500
40.2575,800
50.3090,200
Result R² = 0.9995
Accuracy (as Recovery)

Accuracy demonstrates the closeness of the test results to the true value. It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare samples of (R)-Chroman-2-carbonitrile spiked with the (S)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the (S)-enantiomer.

Hypothetical Accuracy Data

LevelAmount Spiked (%)Amount Recovered (%)Recovery (%)
Low0.100.102102.0
Mid0.200.19798.5
High0.300.29598.3
Acceptance 90.0% - 110.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

Experimental Protocol:

  • Repeatability: Prepare six samples of (R)-Chroman-2-carbonitrile spiked with the (S)-enantiomer at the 100% specification limit. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Hypothetical Precision Data

Parameter%RSD (Area of S-enantiomer)
Repeatability (n=6)1.8%
Intermediate Precision (n=12)2.5%
Acceptance Criteria RSD ≤ 10%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantitated.

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N).

  • Inject solutions of decreasing concentrations of the (S)-enantiomer.

  • LOD is typically established at an S/N of 3:1.

  • LOQ is typically established at an S/N of 10:1, and its precision and accuracy must be verified.

Hypothetical Sensitivity Data

ParameterConcentration (%)S/N Ratio
LOD0.015%3.2
LOQ0.05%10.5
Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Prepare a system suitability solution containing both enantiomers.

  • Individually vary key parameters (e.g., oven temperature ramp rate ±0.2°C/min, carrier gas flow ±0.1 mL/min, column head pressure ±2 psi).

  • Analyze the solution under each condition and evaluate the impact on critical responses like resolution and retention time. The resolution should not drop below 2.0.

Interrelationship of Validation Parameters

The validation parameters are not independent silos; they form a cohesive, logical structure that collectively demonstrates the method's suitability.

ValidationLogic Specificity Specificity (Resolution) Linearity Linearity Specificity->Linearity is foundational for Accuracy Accuracy Specificity->Accuracy is foundational for Precision Precision Specificity->Precision is foundational for Range Range Linearity->Range define LOQ LOQ Linearity->LOQ extends to Accuracy->Range define Precision->Range define Robustness Robustness Range->Robustness must be maintained within

Caption: Logical flow of the analytical method validation process.

Conclusion

The successful validation of a chiral GC method for (R)-Chroman-2-carbonitrile is a meticulous process that hinges on a deep understanding of chromatographic principles and regulatory expectations. By systematically screening appropriate cyclodextrin-based CSPs and rigorously validating the final method for specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can establish a reliable, self-validating system. This ensures the data generated is trustworthy, reproducible, and defensible, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods (RSC Publishing). [Link]

  • Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. mediaTUM. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International - Chromatography Online. [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Open Chemistry. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube. [Link]

  • Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus Asia. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Optical Enantiodifferentiation of Chiral Nitriles. PMC - NIH. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

Sources

Validation

Benchmarking chiral catalysts for (R)-Chroman-2-carbonitrile production

Benchmarking Chiral Catalysts and Synthetic Strategies for (R)-Chroman-2-carbonitrile Production Introduction (R)-Chroman-2-carbonitrile is a privileged chiral scaffold essential for the development of modern therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Chiral Catalysts and Synthetic Strategies for (R)-Chroman-2-carbonitrile Production

Introduction

(R)-Chroman-2-carbonitrile is a privileged chiral scaffold essential for the development of modern therapeutics, serving as the primary precursor for 5-HT1A receptor agonists like repinotan and sarizotan, as well as aldose reductase inhibitors like fidarestat[1]. The absolute configuration at the C2 position dictates the pharmacological binding affinity of these drugs. Consequently, achieving high enantiomeric excess (ee%) during the construction of this cyano-stereocenter is a critical benchmark in process chemistry.

This guide provides an objective, data-driven comparison of the two dominant paradigms for synthesizing (R)-chroman-2-carbonitrile: the classical industrial baseline (Chemoenzymatic Chiral Pool) and the state-of-the-art catalytic benchmark (Asymmetric Lewis Acid Catalysis).

Pillar 1: The Industrial Baseline - Chemoenzymatic & Chiral Pool Synthesis

Mechanistic Causality & Rationale Historically, accessing the enantiopure chroman core relied on the [2]. Once the (R)-ester is isolated, it must be converted to a nitrile. The causality behind the reagent selection in this phase is driven by the fragility of the C2 stereocenter. Under strongly alkaline conditions, the α-proton of the ester is highly susceptible to deprotonation, leading to enolization and catastrophic partial racemization[2].

To circumvent this, the amidation step utilizes strictly controlled ammonia gas in methanol rather than harsh aqueous bases. Subsequently, the dehydration of the resulting (R)-chroman-2-carboxamide employs thionyl chloride (SOCl2). SOCl2 is chosen because it acts as a highly electrophilic, self-scavenging dehydrating agent that rapidly converts the primary amide to a nitrile via an intermediate imidoyl chloride, completely preserving the integrity of the adjacent chiral center[2].

Experimental Protocol: Amidation and Dehydration Self-Validation Checkpoint: The protocol validates itself by maintaining a neutral-to-mildly basic pH during amidation and utilizing a non-aqueous, low-temperature dehydration environment to lock the stereocenter.

  • Amidation: Dissolve 40.0 g of enantiopure (R)-chroman-2-carboxylic acid ethyl ester (1.0 eq) in 40 mL of anhydrous methanol. Slowly bubble NH3 gas into the solution at 20–40 °C until 8.0 g of ammonia is absorbed[3].

  • Crystallization: Stir the solution for 15 hours until a thick suspension forms. Cool the mixture to 0 °C, filter the solid, wash with cold methanol, and dry at 50 °C in vacuo to yield (R)-chroman-2-carboxamide.

  • Dehydration: Suspend the isolated amide in anhydrous toluene. Add SOCl2 (1.2 eq) dropwise while strictly maintaining the internal temperature below 50 °C to prevent thermal degradation.

  • Isolation: Reflux the mixture gently until gas evolution (SO2 and HCl) completely ceases. Concentrate the solution under reduced pressure to yield (R)-chroman-2-carbonitrile with >99% ee[2].

Pillar 2: The Catalytic Benchmark - Asymmetric Lewis Acid Conjugate Cyanation

Mechanistic Causality & Rationale While the chiral pool method is robust, it requires stoichiometric reagents and early-stage resolution, capping theoretical atom economy at 50%. A more modern approach is the direct asymmetric conjugate cyanation of achiral chromones. However, chromones are notoriously sluggish Michael acceptors due to the electron-donating resonance from the endocyclic oxygen[1].

To overcome this kinetic barrier, Mo et al. (2023) engineered a dual-activation catalyst system utilizing a[4]. The causality behind selecting Cerium(III) over other transition metals lies in its exceptionally large ionic radius. This large radius expands the coordination sphere, creating an open yet highly organized "extended chiral pocket" that can perfectly accommodate the bulky, rigid chromone substrate[4]. The Ce(III) center acts as a potent Lewis acid, activating the carbonyl oxygen, while the chiral ligand dictates the facial trajectory of the trimethylsilyl cyanide (TMSCN) attack at the β-position.

Experimental Protocol: Conjugate Cyanation Self-Validation Checkpoint: The system self-validates through TLC monitoring; the bulky chiral pocket prevents over-cyanation (1,2-addition), ensuring that only the 1,4-conjugate addition product is formed[1].

  • Catalyst Assembly: In a flame-dried Schlenk tube, combine the chiral N,N'-dioxide ligand (10 mol%) and Ce(OTf)3 (10 mol%) in anhydrous THF. Stir at room temperature for 1 hour to ensure complete complexation of the active catalyst[4].

  • Substrate Activation: Add the achiral chromone substrate (1.0 eq) to the catalyst solution and cool the reaction mixture to -20 °C to maximize stereofacial discrimination.

  • Cyanation: Dropwise add TMSCN (1.5 eq). Stir the mixture for 24–48 hours. The extended chiral pocket directs the Si-transfer and cyanide attack exclusively to the Re-face of the substrate.

  • Reduction: Quench the reaction with aqueous NaHCO3 and extract with ethyl acetate. The resulting (R)-2-cyanochroman-4-one (>95% ee) is then subjected to standard catalytic hydrogenation (Pd/C, H2) to remove the ketone, yielding the final (R)-chroman-2-carbonitrile[1].

Quantitative Benchmarking Data

The following table synthesizes the performance metrics of both synthetic pathways, providing a clear comparison for process scale-up considerations.

MetricPathway A: Chemoenzymatic / Chiral PoolPathway B: Asymmetric Lewis Acid Catalysis
Starting Material Racemic chroman-2-carboxylic acid esterAchiral Chromone
Key Reagents Lipase, NH3, SOCl2Ce(OTf)3, Chiral N,N'-Dioxide, TMSCN
Stereocontrol Mechanism Enzymatic Kinetic ResolutionMetal-Ligand Facial Directed Addition
Enantiomeric Excess (ee%) > 99%> 95%
Atom Economy Low (50% theoretical max yield due to resolution)High (Direct asymmetric conversion)
Scalability & Safety High (Industrial standard, but uses toxic SOCl2)Moderate (Requires cryogenic conditions, -20 °C)

Visualizing the Synthetic Workflows and Mechanisms

To further elucidate the operational differences and mechanistic logic, the following diagrams map the respective workflows and the catalytic cycle.

Workflow cluster_pool Pathway A: Chiral Pool Synthesis (EP1673362A2) cluster_catalysis Pathway B: Asymmetric Catalysis (ACS Catal. 2023) A1 Racemic Ester A2 Lipase Resolution (Enantioselective) A1->A2 A3 (R)-Chroman-2-carboxylate A2->A3 A4 Amidation (NH3/MeOH) A3->A4 A5 (R)-Chroman-2-carboxamide A4->A5 A6 Dehydration (SOCl2) A5->A6 A7 (R)-Chroman-2-carbonitrile A6->A7 B1 Chromone B2 Chiral N,N'-Dioxide/Ce(III) + TMSCN B1->B2 B3 (R)-2-Cyanochroman-4-one B2->B3 B4 Ketone Reduction (Pd/C, H2) B3->B4 B5 (R)-Chroman-2-carbonitrile B4->B5

Figure 1: Workflow comparison between classical chiral pool synthesis and modern asymmetric catalysis.

Mechanism M1 Ce(III) Metal Center M3 Extended Chiral Pocket (Active Catalyst) M1->M3 M2 Chiral N,N'-Dioxide M2->M3 M4 Chromone Coordination (Lewis Acid Activation) M3->M4 Substrate Binding M5 TMSCN Attack (Si-Transfer) M4->M5 Conjugate Cyanation M6 M6 M5->M6 Product Release

Figure 2: Mechanistic pathway of Ce(III)-catalyzed asymmetric conjugate cyanation of chromones.

References

  • Title: EP1673362A2 - Method for producing chromane derivatives that are devoid of enantiomers and are substituted in position 2 Source: European Patent Office / Google Patents URL
  • Title: Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones Source: ACS Catalysis (American Chemical Society) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing Optical Rotation in Batches of (R)-Chroman-2-carbonitrile

Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Chirality in Pharmaceutical Intermediates

In the landscape of modern drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity.[1][2] Many pharmaceuticals are chiral, existing as a pair of non-superimposable mirror images called enantiomers.[3] It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause harmful side effects.[3][4] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs, placing stringent demands on the enantiomeric purity of active pharmaceutical ingredients (APIs) and their synthetic precursors.[4][5][6]

(R)-Chroman-2-carbonitrile is a key chiral building block in the synthesis of various complex pharmaceutical agents. Ensuring its enantiomeric purity at the outset is paramount for the safety and efficacy of the final drug product. Variations between synthesis batches can arise from incomplete asymmetric induction, racemization under certain reaction or purification conditions, or the presence of achiral impurities.

This guide provides a comprehensive framework for researchers and quality control professionals to compare the optical purity of different batches of (R)-Chroman-2-carbonitrile using polarimetry. We will delve into the theoretical underpinnings, present a robust experimental protocol with justifications for each step, and analyze hypothetical batch data to provide actionable insights.

Fundamentals of Optical Rotation for Quality Control

Optical rotation is the phenomenon where a chiral compound in solution rotates the plane of polarized light.[7][8] A polarimeter measures this rotation, termed the observed rotation (α).[9] However, the observed rotation is dependent on experimental parameters. To create a standardized, intrinsic property of the compound, we calculate the specific rotation [α] .[10][11]

The specific rotation is defined by Biot's law as:

[α]λT = α / (c × l)

Where:

  • [α] is the specific rotation in degrees.

  • T is the temperature in degrees Celsius (commonly 20°C or 25°C).[7]

  • λ is the wavelength of the light source (typically the sodium D-line, 589.3 nm).[7]

  • α is the observed rotation in degrees.

  • c is the concentration of the sample in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

For a given chiral compound, the magnitude of the specific rotation is directly proportional to its enantiomeric purity, or enantiomeric excess (e.e.) . Enantiomeric excess is a measure of the purity of one enantiomer over the other and is calculated as:

e.e. (%) = ( [α]observed / [α]max ) × 100

Where:

  • [α]observed is the specific rotation of the batch sample.

  • [α]max is the specific rotation of the pure, single enantiomer (the reference standard).

This relationship makes polarimetry a rapid, non-destructive, and cost-effective tool for routine quality control of chiral compounds.[9]

Standardized Protocol for Measuring Optical Rotation

The following protocol is designed to ensure accurate and reproducible measurements for comparing batches of (R)-Chroman-2-carbonitrile. The causality behind each parameter choice is critical for generating trustworthy data.

1. Instrument Preparation and Calibration:

  • Step 1.1: Turn on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 15-30 minutes to ensure a stable light source and electronics.

  • Step 1.2: Clean a 1.0 dm polarimeter cell by rinsing it with the chosen solvent (e.g., Chloroform) and then drying it thoroughly.

  • Step 1.3: Fill the clean, dry cell with the pure solvent. Ensure no air bubbles are trapped in the light path.

  • Step 1.4: Place the solvent-filled cell in the polarimeter and perform a "zero" or "blank" measurement. This calibrates the instrument by correcting for any minor rotation caused by the solvent or the cell itself.

2. Sample Preparation:

  • Step 2.1: Accurately weigh approximately 100 mg (0.100 g) of the (R)-Chroman-2-carbonitrile sample from the batch to be tested using an analytical balance.

  • Step 2.2: Quantitatively transfer the weighed sample into a 10 mL volumetric flask.

  • Step 2.3: Dissolve the sample and bring the flask to the mark with a suitable solvent, such as Chloroform. Ensure the solution is thoroughly mixed and homogenous. This creates a concentration of approximately 0.01 g/mL.

    • Justification for Solvent Choice: Chloroform is a common solvent for polarimetry as it is relatively non-polar, does not react with the analyte, and effectively solubilizes many organic compounds. The key is consistency; the same solvent must be used for the blank and all samples being compared.

    • Justification for Concentration: A concentration of ~10 mg/mL (0.01 g/mL) is often sufficient to produce a measurable rotation without being so concentrated that the solution becomes too dark or non-linear effects occur.[11]

3. Measurement:

  • Step 3.1: Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

  • Step 3.2: Fill the cell with the sample solution, again ensuring no air bubbles are present.

  • Step 3.3: Place the filled cell into the polarimeter and allow the temperature to equilibrate to the standard measurement temperature (e.g., 20°C).[7]

  • Step 3.4: Record the observed optical rotation (α). Take at least three to five separate readings and calculate the average to minimize random error.

4. Calculation and Data Recording:

  • Step 4.1: Calculate the exact concentration (c) in g/mL based on the actual weight and the 10 mL volume.

  • Step 4.2: Calculate the specific rotation [α] using the formula from the previous section.

  • Step 4.3: Record all parameters: batch number, exact mass, concentration, solvent, temperature, wavelength, path length, individual observed rotations, average observed rotation, and the calculated specific rotation.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_calc 3. Calculation & Analysis WarmUp Instrument Warm-Up Zero Zero with Solvent WarmUp->Zero PrepSample Prepare Sample Solution (c ≈ 0.01 g/mL) Zero->PrepSample RinseCell Rinse Cell with Sample PrepSample->RinseCell FillCell Fill Cell (No Bubbles) RinseCell->FillCell Measure Measure Observed Rotation (α) FillCell->Measure Calc_c Calculate Exact 'c' Measure->Calc_c Calc_alpha Calculate Specific Rotation [α] Calc_c->Calc_alpha Calc_ee Calculate e.e. (%) Calc_alpha->Calc_ee Compare Compare Batch Data Calc_ee->Compare G cluster_input Measured Value cluster_ref Reference Standard cluster_output Calculated Result ObservedAlpha Specific Rotation [α]obs of Batch Sample EE_Value Enantiomeric Excess (e.e.) ObservedAlpha->EE_Value Divide MaxAlpha Specific Rotation [α]max of Pure Enantiomer MaxAlpha->EE_Value by

Caption: Relationship between measured and reference specific rotation to determine enantiomeric excess.

Interpretation and Actionable Insights

  • Batch A ([α] = +34.6°, e.e. = 98.9%): This is an excellent result. The specific rotation is very close to the reference standard, indicating high enantiomeric purity. The high achiral purity from GC confirms that the sample is clean overall. Action: This batch meets typical high-purity specifications and can be approved for use in the next synthetic step.

  • Batch B ([α] = +30.5°, e.e. = 87.1%): This result indicates a significant deviation from the standard. The lower specific rotation strongly suggests the presence of the opposite (S)-enantiomer, which rotates light in the opposite direction and thus cancels out a portion of the (R)-enantiomer's rotation. Since the achiral purity is high (99.9%), the impurity is almost certainly the (S)-enantiomer. Action: This batch fails the enantiomeric purity specification. It should be flagged for reprocessing, likely involving chiral resolution or recrystallization techniques to remove the undesired enantiomer.

  • Batch C ([α] = +34.8°, e.e. = 99.4%): At first glance, the optical rotation data looks excellent, suggesting very high enantiomeric purity. However, the supplementary GC data shows an overall purity of only 95.5%. This implies the presence of approximately 4.5% of one or more achiral, non-rotating impurities. These impurities contribute to the weighed mass but not to the optical rotation. This artificially inflates the calculated specific rotation because the effective concentration of the chiral compound is lower than what was calculated from the total mass. Action: This batch fails quality control despite the high e.e. value. The impurity must be identified and the synthesis or workup procedure must be investigated to eliminate it. This case highlights the necessity of using an orthogonal analytical method (like GC or HPLC) to confirm overall purity alongside polarimetry for enantiomeric purity.

Conclusion

Optical rotation is a powerful, efficient, and indispensable tool for the quality control of chiral pharmaceutical intermediates like (R)-Chroman-2-carbonitrile. By establishing a robust, standardized protocol and comparing the specific rotation of each production batch against a well-characterized reference standard, scientists can reliably determine enantiomeric purity. As demonstrated, this data, especially when coupled with an orthogonal purity analysis, provides clear, actionable insights into batch quality, ensuring that only material of the highest stereochemical integrity proceeds in the drug development pipeline. This vigilance is fundamental to producing safe and effective medicines.

References

  • IIP Series. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. Retrieved from [Link]

  • Anonymous. (2021, June 21). Effects of Stereoisomers on Drug Activity. Retrieved from [Link]

  • Guttal, V. V. (n.d.). A review of drug isomerism and its significance. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). SC6. Optical Rotation and Enantiomeric Purity - Stereochemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, March 21). The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 5.7: Optical Rotation. Chemistry LibreTexts. Retrieved from [Link]

  • Dong, V. M., & Le, D. (2017, February 22). Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacological Significance of Stereoisomerism. Retrieved from [Link]

  • Dalal Institute. (n.d.). Optical Purity. Retrieved from [Link]

  • Anonymous. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

  • Ashenhurst, J. (2017, February 24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

  • Silfies, L. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. PMC. Retrieved from [Link]

  • Vankar, S. D. (2025, June 5). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC. Retrieved from [Link]

  • Science Buddies. (2020, June 24). Study Chirality with a Homemade Polarimeter. Retrieved from [Link]

  • Anonymous. (n.d.). Optical Rotation Determination. Retrieved from [Link]

  • Anonymous. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn. Retrieved from [Link]

  • ResearchGate. (2023, January 3). (PDF) Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Retrieved from [Link]

  • Donati, F. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. Retrieved from [Link]

  • Wang, Z. (2023, January 3). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. PubMed. Retrieved from [Link]

  • Meshcheryakova, A. A. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. PMC. Retrieved from [Link]

  • Sharma, M. G. (2025, June 5). Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances. Retrieved from [Link]

  • Kannappan, V. (2025, May 14). Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. LinkedIn. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractiv. Retrieved from [Link]

  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

  • Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

  • Health Canada. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Retrieved from [Link]

  • Aboul-Enein, H. Y. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (R)-Chroman-2-carbonitrile for Laboratory Professionals

As a Senior Application Scientist, I understand that innovation in drug development and research is intrinsically linked to a culture of safety. The compounds we handle, such as (R)-Chroman-2-carbonitrile, are tools for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that innovation in drug development and research is intrinsically linked to a culture of safety. The compounds we handle, such as (R)-Chroman-2-carbonitrile, are tools for discovery, but they demand our respect and meticulous attention to handling and disposal. This guide moves beyond a simple checklist, providing a comprehensive, step-by-step protocol grounded in the chemical principles that dictate safe practice. Our goal is to empower you with the knowledge to manage this substance responsibly, ensuring the safety of your team and the integrity of our environment.

The primary hazard associated with (R)-Chroman-2-carbonitrile stems from its nitrile functional group (-C≡N). Organic nitriles are toxic and, most critically, can decompose to release highly toxic hydrogen cyanide (HCN) gas, particularly when exposed to incompatible substances like acids.[1] Therefore, all disposal procedures are designed around the core principle of preventing HCN generation and ensuring proper containment.

Part 1: Hazard Characterization and Regulatory Framework

Proper disposal begins with a thorough understanding of the chemical's properties and the regulations that govern its waste stream. (R)-Chroman-2-carbonitrile waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[2] This "cradle-to-grave" regulation means your laboratory is responsible for the waste from the moment it is generated until its final, safe disposal.

Data Summary: (R)-Chroman-2-carbonitrile Hazard Profile
Hazard Category Description & Rationale Primary Regulatory Body
Acute Toxicity The nitrile group classifies this compound as toxic if swallowed, inhaled, or in contact with skin. Similar nitrile compounds are known for their toxicity.[1][3]OSHA, EPA
Reactivity HIGH RISK. Contact with acids or strong oxidizing agents can cause a rapid release of fatal hydrogen cyanide (HCN) gas.[1]EPA, DOT
Environmental Hazard The compound and its degradation products may be toxic to aquatic life. Must not be released into the sewer system or the environment.[4]EPA
Required PPE Nitrile gloves (consider double-gloving), chemical splash goggles, fully-fastened lab coat.[1][5]OSHA
Waste Container Clearly labeled, sealable, chemically compatible container (HDPE preferred). Must be free of acidic residues.EPA, DOT

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing waste streams containing (R)-Chroman-2-carbonitrile, from the point of generation to final hand-off for disposal.

Workflow for Waste Segregation and Disposal

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Steps Generate Waste Generated ((R)-Chroman-2-carbonitrile) Decision Waste Type? Generate->Decision Solid Contaminated Solids (Gloves, Labware, Absorbents) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) Decision->Liquid Liquid Neat Neat / Unused Compound Decision->Neat Neat Solid_Container 1. Place in a designated, lined solid waste container. 2. Seal and Label. Solid->Solid_Container Liquid_Container 1. Pour into a designated, non-acidic liquid waste container. 2. Seal and Label. Liquid->Liquid_Container Neat_Container 1. Keep in original, sealed container. 2. Place label over original. Neat->Neat_Container Store Store in Satellite Accumulation Area (SAA) Solid_Container->Store Liquid_Container->Store Neat_Container->Store Pickup Arrange Pickup via EHS / Licensed Vendor Store->Pickup

Caption: Workflow for proper segregation and disposal of (R)-Chroman-2-carbonitrile waste.

Methodology

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Causality: To prevent inhalation of potentially harmful vapors or dust, all handling and waste consolidation must occur within a certified chemical fume hood.[1]

  • Protocol: Before beginning work, verify the fume hood's certification is current and its airflow is adequate. Don appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.

2. Waste Segregation: The Critical First Step

  • Causality: This is the most important control measure. Mixing (R)-Chroman-2-carbonitrile waste with acidic waste streams will cause the protonation of the nitrile group, leading to the rapid and potentially fatal liberation of hydrogen cyanide gas.

  • Protocol:

    • Designate a specific waste container solely for (R)-Chroman-2-carbonitrile and compatible (neutral or basic) waste.

    • NEVER mix this waste with acids, strong oxidizing agents, or other incompatible chemicals.[1][6]

    • Segregate waste streams by hazard class to ensure safety and compliance.

3. Waste Collection and Containerization

  • Causality: Proper containment prevents spills and environmental release. The choice of container material ensures chemical compatibility and durability during storage and transport. Plastic containers are often preferred to mitigate the risk of breakage.[2]

  • Protocol:

    • Contaminated Solids: Place items like used gloves, weigh boats, and contaminated silica gel into a durable plastic bag or liner within a designated solid waste container.

    • Liquid Waste: Collect all solutions and solvent rinsates containing the compound in a sealable, chemically resistant container (e.g., high-density polyethylene, HDPE). Ensure the container is not used for any acidic waste.

    • Unused Compound: If disposing of the neat compound, it is best to leave it in its original, clearly labeled container.

    • Keep all waste containers securely closed except when actively adding waste.[7][8]

4. Labeling for Safety and Compliance

  • Causality: Accurate labeling is an EPA and OSHA requirement that communicates hazards to everyone who may handle the container, from lab personnel to disposal technicians.[2][9]

  • Protocol: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "(R)-Chroman-2-carbonitrile." For mixtures, list all components and their approximate percentages.

    • The date of waste generation (accumulation start date).[2]

    • The physical location (Building, Room Number) and the Principal Investigator's name.[2]

    • Clear indication of the hazards (e.g., "Toxic," "Reacts with Acid to Produce Cyanide Gas").

5. Temporary Storage and Disposal

  • Causality: Federal regulations dictate how long hazardous waste can be stored on-site before it must be removed by a licensed facility.[10]

  • Protocol:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area.

    • This area should provide secondary containment to capture any potential leaks.

    • Do not let waste accumulate in the laboratory.[11]

    • Follow your institution's specific procedures to schedule a waste pickup with your Environmental Health and Safety (EHS) office or their contracted hazardous waste disposal company.[2][3]

    • Ensure all paperwork, such as the hazardous waste manifest, is completed accurately for transport.[7][10]

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the area and evacuate if the spill is large, in a poorly ventilated space, or if you feel unwell.

  • Control & Communicate: If safe to do so, restrict access to the spill area. Inform your supervisor and contact your institution's EHS office.

  • Assess & Equip: Do not attempt to clean a spill without the proper training and PPE, including a lab coat, splash goggles, and double nitrile gloves.[1] All cleanup must occur in a well-ventilated area, preferably within a fume hood.

  • Contain & Clean:

    • Use a spill kit with a non-combustible absorbent material like vermiculite or sand to cover and contain the spill.[1] Do not use paper towels or other combustible materials on the neat liquid.

    • Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.

    • Decontaminate the area with a suitable laboratory detergent and water, collecting the rinsate as hazardous waste.

  • Dispose: All materials used in the spill cleanup, including PPE, must be disposed of as hazardous waste following the protocol outlined above.[8]

By adhering to these scientifically-grounded procedures, you contribute to a robust safety culture that protects you, your colleagues, and the future of research.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Available from: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Medical Waste Pros. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. Available from: [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available from: [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available from: [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available from: [Link]

  • Chemical Safety Guide, 6th Ed. National Institutes of Health (NIH). Available from: [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Safety Data Sheet (Japanese). Kawakuchi Co., Ltd. Available from: [Link]

  • Chemically hazardous waste. The University of Tokyo Environmental Science Center. Available from: [https://www.esc.u-tokyo.ac.jp/en/ γενική-υποστήριξη/chemically-hazardous-waste/]([Link] γενική-υποστήριξη/chemically-hazardous-waste/)

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. Available from: [Link]

  • Safety Data Sheet (Japanese). Kikusui Chemical Industries Co., Ltd. Available from: [Link]

  • Eco-friendly Approaches to Chromene Derivatives. ResearchGate. Available from: [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. Hokkaido University. Available from: [Link]

  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • chroMan-3-carbonitrile — Chemical Substance Information. NextSDS. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available from: [Link]

  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available from: [Link]

  • Safety Data Sheet - Acetonitrile. Hayashi Pure Chemical Ind., Ltd. Available from: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling (R)-Chroman-2-carbonitrile

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe scaling and handling of chiral intermediates. (R)-Chroman-2-carbonitrile (CAS: 850848-21-4) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe scaling and handling of chiral intermediates. (R)-Chroman-2-carbonitrile (CAS: 850848-21-4) is a highly specialized building block utilized in the synthesis of tocopherol (Vitamin E) analogs and other pharmaceutical active ingredients 1[1].

To build a self-validating safety culture in your laboratory, you must move beyond simply following rules; you must understand the causality behind the chemical's behavior. This guide provides the authoritative, step-by-step operational and logistical framework required to handle this compound safely.

Biochemical Rationale & Application Context

Understanding the end-use of a chemical reinforces the importance of its structural integrity and the hazards associated with its functional groups. (R)-Chroman-2-carbonitrile is primarily used to synthesize 6-hydroxy-chroman-2-carbonitrile derivatives. These derivatives are highly valued in cardiovascular research because they inhibit vascular smooth muscle cell proliferation through a non-antioxidant mechanism—a distinct advantage over standard α-tocopherol2[2].

BiochemicalPathway Chroman (R)-Chroman-2-carbonitrile (Chiral Precursor) Derivatives 6-Hydroxy-chroman-2-carbonitrile Derivatives Chroman->Derivatives Synthetic Modification Mechanism Non-Antioxidant Signaling Pathway Derivatives->Mechanism Cellular Uptake Inhibition Inhibition of Vascular Smooth Muscle Cell Proliferation Mechanism->Inhibition PKC Downregulation

Synthesis and non-antioxidant antiproliferative signaling pathway of chroman derivatives.

Hazard Assessment & Causality

The structural combination of a lipophilic chroman ring and a covalently bound cyano group (-C≡N) presents unique exposure risks:

  • Dermal Penetration & Systemic Toxicity: The lipophilic nature of the chroman moiety allows the molecule to easily bypass the stratum corneum (the skin's outer barrier). Once absorbed systemically, hepatic enzymes can metabolize certain organic nitriles, potentially releasing toxic cyanide ions 3[3].

  • Chemical Instability: The cyano group is endothermic. Under extreme heat, or when exposed to strong acids or oxidizers, the compound can decompose violently, releasing lethal hydrogen cyanide (HCN) gas and nitrogen oxides (NOx) .

Mandatory Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient for handling organic nitriles. Your PPE must function as a multi-layered, self-validating barrier.

Quantitative Glove Permeation Data

Latex offers zero resistance to organic nitriles and will degrade almost instantly. The table below dictates your glove selection based on permeation causality.

Glove MaterialBreakthrough Time (min)Degradation RatingApplication Recommendation
Butyl Rubber > 480ExcellentPrimary Choice (For high-volume handling or prolonged exposure)
Heavy Nitrile (15 mil) 120 - 240GoodSecondary Choice (For short-term, micro-scale transfers)
Neoprene < 60FairNot Recommended
Latex < 10PoorStrictly Prohibited
Complete PPE Matrix
  • Hand Protection: Double-gloving is mandatory. Wear a heavy butyl rubber outer glove over a standard disposable nitrile inner glove. Causality: If the outer glove suffers chemical degradation or a micro-puncture, the inner glove provides a temporary barrier, allowing you time to safely abort the procedure and doff the compromised PPE.

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles. If handling volumes >100 mL, a full-face shield is required4[4].

  • Body Protection: A non-porous, flame-resistant (FR) lab coat. Leather footwear is strictly prohibited. Causality: Leather is highly porous and absorbs organic nitriles, trapping the chemical against the skin and causing prolonged dermal exposure 3[3]. Use chemical-resistant polymer overshoes.

  • Respiratory Protection: All open handling must occur inside a hard-ducted chemical fume hood with a verified face velocity of 80–100 fpm.

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures a controlled, reproducible environment for weighing and transferring (R)-Chroman-2-carbonitrile.

Step 1: Pre-Operation Verification

  • Verify the fume hood monitor reads between 80–100 fpm.

  • Clear the workspace of all incompatible materials, specifically strong acids (e.g., HCl, H2SO4) and oxidizers.

  • Ensure a dedicated chemical spill kit and a cyanide antidote kit (if mandated by your Institutional Biosafety Committee) are within a 10-second operational reach .

Step 2: Material Transfer

  • Purge the receiving reaction vessel with an inert gas (Nitrogen or Argon) to prevent oxidative degradation.

  • Place the sealed primary container of (R)-Chroman-2-carbonitrile into the center of the fume hood (at least 6 inches from the sash).

  • Using an anti-static spatula (for crystalline forms) or a calibrated positive-displacement pipette (for oils), carefully transfer the required mass/volume.

  • Immediately re-seal the primary container to prevent vapor escape.

Step 3: Decontamination

  • Wipe down the exterior of the primary container and all transfer tools with a cloth dampened in a compatible solvent (e.g., ethanol) before removing them from the hood.

  • Dispose of the cloth and your outer layer of gloves in a designated hazardous waste bin.

Emergency Response & Spill Management

In the event of an accidental release, immediate and systematic action prevents acute toxicity.

EmergencyResponse Start Exposure Event Detected Assess Assess Exposure Route Start->Assess Inhalation Inhalation Route Assess->Inhalation Dermal Dermal/Eye Route Assess->Dermal Move Move to Fresh Air Administer O2 if needed Inhalation->Move Wash Remove PPE Flush with Water (15 min) Dermal->Wash Medical Immediate Medical Evaluation (Bring SDS) Move->Medical Wash->Medical

Workflow for emergency response following accidental exposure to organic nitriles.

Step-by-Step Spill Neutralization Protocol
  • Evacuate and Isolate: Alert all personnel, clear the immediate area, and increase room ventilation. Do not touch the spill 5[5].

  • PPE Donning: Responders must equip heavy butyl rubber gloves, a chemical-resistant suit, and a full-face respirator with organic vapor (OV) cartridges.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand). Causality: Never use combustible absorbents like sawdust, as the endothermic nature of nitriles can trigger a fire hazard 5[5].

  • Absorption & Collection: Scoop the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Neutralization: Wash the spill surface with a 5% alkaline sodium hypochlorite (bleach) solution. Causality: The alkaline hypochlorite oxidizes residual toxic nitriles/cyanides into significantly less toxic cyanates 5[5]. Allow 15 minutes of contact time before final water rinsing.

Disposal Plan

Improper disposal of chroman derivatives poses severe environmental toxicity risks.

  • Waste Segregation: Never mix organic nitrile waste with acidic waste streams. Doing so can cause a rapid thermodynamic reaction generating lethal HCN gas 3[3].

  • Labeling: Clearly label the HDPE waste container as: "Hazardous Waste: Toxic Organic Nitrile - (R)-Chroman-2-carbonitrile".

  • Storage: Store the sealed container in a cool, well-ventilated, and locked chemical waste accumulation area, strictly isolated from heat sources and direct sunlight .

  • Final Disposal: Coordinate exclusively with a certified hazardous waste contractor. The required disposal method is high-temperature incineration (above 1000°C) equipped with flue gas scrubbing to safely neutralize the resulting nitrogen oxides (NOx) .

References

  • Boscoboinik, D., et al. "Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism - PubMed". Archives of Biochemistry and Biophysics. Available at:[Link]

  • ILO Encyclopaedia of Occupational Health and Safety. "Cyano Compounds". Available at:[Link]

  • Novachem. "Acetonitrile Safety Data Sheet". Available at:[Link]

  • HNZ Chem Library. "ACETONITRILE". Available at:[Link]

  • UniBa. "BIOSECURITY MANUAL FOOD CHEMISTRY LABORATORY". Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.